Bis(4-chlorobutyl) ether
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 26978. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1-chloro-4-(4-chlorobutoxy)butane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16Cl2O/c9-5-1-3-7-11-8-4-2-6-10/h1-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVBMXMKIKMJQRK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCl)COCCCCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16Cl2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1064241 | |
| Record name | Butane, 1,1'-oxybis[4-chloro- | |
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Molecular Weight |
199.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6334-96-9 | |
| Record name | 1,1′-Oxybis[4-chlorobutane] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6334-96-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Bis(4-chlorobutyl) ether | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bis(4-chlorobutyl) ether | |
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| Record name | Butane, 1,1'-oxybis[4-chloro- | |
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| Record name | Butane, 1,1'-oxybis[4-chloro- | |
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| Record name | Bis(4-chlorobutyl) ether | |
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| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.103 | |
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| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Bis(4-chlorobutyl) ether | |
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| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DLK2VTH5VP | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Foundational & Exploratory
An In-depth Technical Guide to Bis(4-chlorobutyl) ether (CAS: 6334-96-9)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core properties, safety information, and handling procedures for Bis(4-chlorobutyl) ether. The information is intended to support laboratory research and drug development activities.
Chemical and Physical Properties
This compound is a chlorinated aliphatic ether.[1] It is typically encountered as a colorless to light yellow, clear liquid.[2][3][4] This compound serves as a key intermediate in various organic syntheses, most notably in the pharmaceutical industry.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 6334-96-9 | [1][2][5][6] |
| Molecular Formula | C₈H₁₆Cl₂O | [5][6][7] |
| Molecular Weight | 199.12 g/mol | [5][6][7] |
| Appearance | Colorless to light yellow clear liquid | [2][4] |
| Boiling Point | 129-131 °C at 10 mmHg | [8] |
| Density | 1.081 g/mL at 25 °C | [8] |
| Refractive Index | n20/D 1.459 | [8] |
| Purity | >98.0% (GC) | [2][3] |
Safety and Handling
This compound is classified as a hazardous chemical.[4] Adherence to strict safety protocols is mandatory when handling this substance.
Table 2: Hazard Identification and Safety Precautions
| Category | Information | Source(s) |
| GHS Classification | Acute toxicity, Oral (Category 4), Skin corrosion/irritation (Category 2), Serious eye damage/eye irritation (Category 2A) | [5][9] |
| Signal Word | Warning | [4][5] |
| Hazard Statements | H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. | [2][3][5] |
| Precautionary Statements | P264, P270, P280, P301+P312, P302+P352, P305+P351+P338, P501 | [2][5] |
| Personal Protective Equipment (PPE) | Eyeshields, faceshields, gloves, type ABEK (EN14387) respirator filter. | |
| Storage | Store at room temperature, recommended in a cool and dark place (<15°C). Keep containers tightly closed in a dry, cool and well-ventilated place. | [2][3][4] |
| First Aid (Eyes) | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [4][5] |
| First Aid (Skin) | Wash with plenty of soap and water. | [2][5] |
| First Aid (Ingestion) | Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth. | [2][4] |
General Handling Advice: Handle in accordance with good industrial hygiene and safety practices.[5] Avoid contact with skin, eyes, and clothing. Do not eat, drink or smoke when using this product.[2][5] Wash hands and any exposed skin thoroughly after handling.[4][5]
Experimental Protocols & Synthesis
General Application: this compound is primarily used as a key pharmaceutical intermediate in the synthesis of Active Pharmaceutical Ingredients (APIs), such as Paroxetine.[1]
Visualized Workflows
Due to the lack of specific biological signaling pathway information for this chemical intermediate, the following diagrams illustrate logical workflows relevant to its handling and use in a research context.
Caption: A workflow for the safe handling of this compound in a laboratory setting.
Caption: The role of this compound as an intermediate in a multi-step synthesis.
References
- 1. apicule.com [apicule.com]
- 2. This compound | 6334-96-9 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 3. This compound | 6334-96-9 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 4. fishersci.com [fishersci.com]
- 5. angenechemical.com [angenechemical.com]
- 6. chemscene.com [chemscene.com]
- 7. GSRS [gsrs.ncats.nih.gov]
- 8. chembk.com [chembk.com]
- 9. fishersci.es [fishersci.es]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. Sciencemadness Discussion Board - Preparation of bis(2-chloroethyl) ether - Powered by XMB 1.9.11 [sciencemadness.org]
An In-depth Technical Guide to 1-chloro-4-(4-chlorobutoxy)butane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular structure, properties, and potential synthesis of 1-chloro-4-(4-chlorobutoxy)butane (CAS No. 6334-96-9). Due to the limited availability of direct experimental data for this specific compound, this document combines reported physical and safety information with theoretical predictions for its spectroscopic and reactive properties based on analogous, well-characterized molecules.
Molecular Structure and Properties
1-chloro-4-(4-chlorobutoxy)butane, also known as bis(4-chlorobutyl) ether, is a symmetrical ether with two chlorobutyl chains. The presence of both ether and alkyl chloride functional groups suggests a versatile reactivity profile, making it a potentially useful intermediate in organic synthesis.
Table 1: Physical and Chemical Properties of 1-chloro-4-(4-chlorobutoxy)butane
| Property | Value | Reference |
| CAS Number | 6334-96-9 | [1] |
| Molecular Formula | C₈H₁₆Cl₂O | [2] |
| Molecular Weight | 199.12 g/mol | [2] |
| Density | 1.081 g/mL at 25 °C | [3] |
| Boiling Point | 129-131 °C at 10 mmHg | [3] |
| Refractive Index | n20/D 1.459 | [3] |
| Flash Point | 113 °C (235.4 °F) - closed cup | |
| SMILES | ClCCCCOCCCCCl | |
| InChI | 1S/C8H16Cl2O/c9-5-1-3-7-11-8-4-2-6-10/h1-8H2 |
Predicted Spectroscopic Data
Predicted ¹H NMR Spectrum
The proton NMR spectrum is expected to show four distinct signals corresponding to the four non-equivalent methylene groups in the symmetrical structure.
Table 2: Predicted ¹H NMR Chemical Shifts for 1-chloro-4-(4-chlorobutoxy)butane
| Position | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |
| -CH₂-Cl | ~3.55 | Triplet (t) | 4H | Deshielded by the electronegative chlorine atom. Similar to the α-methylene group in 1-chlorobutane.[4] |
| -O-CH₂- | ~3.45 | Triplet (t) | 4H | Deshielded by the electronegative oxygen atom of the ether. |
| -O-CH₂-CH₂- | ~1.85 | Multiplet (m) | 4H | Adjacent to the methylene group bonded to oxygen. |
| -CH₂-CH₂-Cl | ~1.65 | Multiplet (m) | 4H | Adjacent to the methylene group bonded to chlorine. |
Predicted ¹³C NMR Spectrum
The carbon-13 NMR spectrum is predicted to show four signals, corresponding to the four unique carbon environments in the molecule.
Table 3: Predicted ¹³C NMR Chemical Shifts for 1-chloro-4-(4-chlorobutoxy)butane
| Position | Predicted Chemical Shift (δ, ppm) | Rationale |
| -CH₂-Cl | ~45 | Carbon directly attached to the chlorine atom. Similar to the C1 in 1-chlorobutane.[5] |
| -O-CH₂- | ~70 | Carbon directly attached to the ether oxygen. |
| -O-CH₂-CH₂- | ~30 | Carbon beta to the ether oxygen. |
| -CH₂-CH₂-Cl | ~28 | Carbon beta to the chlorine atom. |
Predicted Mass Spectrum Fragmentation
The mass spectrum is expected to show a molecular ion peak and characteristic fragmentation patterns resulting from the cleavage of C-O and C-Cl bonds, as well as McLafferty rearrangements. The presence of two chlorine atoms should lead to characteristic M+2 and M+4 isotope peaks.
Table 4: Predicted Key Mass Spectrometry Fragments
| m/z | Proposed Fragment | Notes |
| 198/200/202 | [C₈H₁₆Cl₂O]⁺ | Molecular ion (M⁺). The isotopic pattern for two chlorine atoms (3:2:1 ratio) should be observable. |
| 163/165 | [M - Cl]⁺ | Loss of a chlorine radical. |
| 93/95 | [C₄H₈ClO]⁺ | Cleavage of the ether bond. |
| 92/94 | [C₄H₈Cl]⁺ | Butyl chloride cation radical. |
| 56 | [C₄H₈]⁺ | Loss of HCl from the butyl chloride fragment. A common fragment for 1-chlorobutane.[6] |
Proposed Synthesis Protocol
A plausible method for the synthesis of 1-chloro-4-(4-chlorobutoxy)butane is the Williamson ether synthesis, starting from 1,4-dichlorobutane and 4-chloro-1-butanol.
Reaction:
Cl(CH₂)₄OH + NaH → Cl(CH₂)₄ONa + H₂ Cl(CH₂)₄ONa + Cl(CH₂)₄Cl → Cl(CH₂)₄O(CH₂)₄Cl + NaCl
Experimental Protocol:
-
Alkoxide Formation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), suspend sodium hydride (NaH) (1.1 equivalents) in anhydrous tetrahydrofuran (THF).
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of 4-chloro-1-butanol (1.0 equivalent) in anhydrous THF via the dropping funnel.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 1 hour, or until the evolution of hydrogen gas ceases.
-
Ether Synthesis: To the resulting sodium 4-chlorobutoxide solution, add 1,4-dichlorobutane (1.5 equivalents) dropwise at room temperature.
-
Heat the reaction mixture to reflux and maintain for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and cautiously quench any unreacted NaH by the slow addition of water.
-
Transfer the mixture to a separatory funnel and add more water. Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. Purify the crude product by vacuum distillation to yield 1-chloro-4-(4-chlorobutoxy)butane.
Safety and Handling
1-chloro-4-(4-chlorobutoxy)butane is classified as a hazardous substance.
Table 5: GHS Hazard Information
| Hazard Statement | Description |
| H302 | Harmful if swallowed. |
| H315 | Causes skin irritation. |
| H319 | Causes serious eye irritation. |
| H335 | May cause respiratory irritation. |
Precautionary Measures:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P264: Wash skin thoroughly after handling.
-
P271: Use only outdoors or in a well-ventilated area.
-
P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
-
P302 + P352: IF ON SKIN: Wash with plenty of soap and water.
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Always handle this chemical in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Visualized Workflow and Logical Relationships
The following diagrams illustrate the proposed synthesis and characterization workflow for 1-chloro-4-(4-chlorobutoxy)butane.
Caption: Proposed Synthesis and Characterization Workflow.
References
- 1. manchesterorganics.com [manchesterorganics.com]
- 2. chemscene.com [chemscene.com]
- 3. chembk.com [chembk.com]
- 4. 1-chlorobutane low high resolution H-1 proton nmr spectrum of 1-chlorobutane analysis interpretation of chemical shifts ppm spin spin line splitting n-butyl chloride doc brown's advanced organic chemistry revision notes [docbrown.info]
- 5. C-13 nmr spectrum of 1-chlorobutane analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of 1-chlorobutane n-butyl chloride doc brown's advanced organic chemistry revision notes [docbrown.info]
- 6. mass spectrum of 1-chlorobutane fragmentation pattern of ions for analysis and identification of 1-chlorobutane n-butyl chloride image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
Physical and chemical properties of Bis(4-chlorobutyl) ether
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bis(4-chlorobutyl) ether, also known by its IUPAC name 1-chloro-4-(4-chlorobutoxy)butane, is a chemical intermediate with the molecular formula C₈H₁₆Cl₂O.[1] This document provides a comprehensive overview of its physical and chemical properties, detailed experimental protocols for its synthesis and characterization, and an analysis of its spectral data. Due to its bifunctional nature, containing two reactive chlorobutyl groups, this compound serves as a versatile building block in organic synthesis.
Physical and Chemical Properties
This compound is a colorless to light yellow, clear liquid at room temperature.[1][2] A summary of its key physical and chemical properties is presented in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₈H₁₆Cl₂O | [1] |
| Molecular Weight | 199.12 g/mol | [1] |
| CAS Number | 6334-96-9 | [1] |
| Appearance | Colorless to light yellow clear liquid | [2] |
| Boiling Point | 129-131 °C at 10 mmHg110-112 °C at 0.5 mmHg | |
| Density | 1.081 g/mL at 25 °C | |
| Refractive Index (n²⁰/D) | 1.459 | |
| Solubility | Slightly soluble in Chloroform, Ethyl Acetate, and Methanol. | |
| Purity | >98.0% (GC) | [1][2] |
Experimental Protocols
Synthesis of this compound (4,4'-Dichlorodibutyl ether)
A well-established procedure for the synthesis of this compound is documented in Organic Syntheses.[3] The reaction involves the treatment of tetrahydrofuran with phosphorus oxychloride and concentrated sulfuric acid.
Materials:
-
Tetrahydrofuran (dry)
-
Phosphorus oxychloride
-
Concentrated sulfuric acid
-
Ether
-
Anhydrous sodium sulfate or magnesium sulfate
-
Ice
Equipment:
-
2-liter three-necked flask
-
Mercury-sealed stirrer
-
Reflux condenser with a calcium chloride tube
-
Thermometer
-
Dropping funnel
-
Heating mantle
-
Separatory funnel
-
Distillation apparatus (modified Claisen flask)
Procedure:
-
In a 2-liter three-necked flask equipped with a stirrer, reflux condenser, and thermometer, place 360 g (406 ml, 5 moles) of dry tetrahydrofuran.
-
Cool the flask in an ice bath and begin stirring. Rapidly add 256 g (153 ml, 1.67 moles) of phosphorus oxychloride.
-
After cooling the mixture to 10–15 °C, add 50 ml of concentrated sulfuric acid over 3–10 minutes, ensuring the temperature does not exceed 40 °C.[3]
-
Remove the ice bath and cautiously heat the mixture. An exothermic reaction will commence at approximately 88–90 °C. Maintain the temperature between 90–100 °C by cooling or gentle heating as needed until the exothermic reaction subsides. Continue heating for an additional 10 minutes.[3]
-
Add 600 ml of water to the reaction mixture and heat under reflux for 30 minutes.
-
Distill the mixture through a downward condenser until the vapor temperature reaches 99–100 °C.[3]
-
Cool the dark reaction mixture to room temperature and transfer it to a separatory funnel.
-
Extract the aqueous layer with 225 ml of ether.
-
Wash the ether extract with four 100-ml portions of water.
-
Dry the ether layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and remove the ether by distillation.
-
Fractionally distill the residual liquid under reduced pressure using a modified Claisen flask to obtain the pure this compound. The product distills at 84–86 °C/0.5 mm.[3]
Determination of Boiling Point
The boiling point of this compound can be determined using a standard micro-boiling point or distillation method.
Procedure (Micro-Boiling Point):
-
Place a small amount of the purified liquid into a small test tube.
-
Invert a sealed capillary tube into the liquid.
-
Attach the test tube to a thermometer and place the assembly in a heating bath (e.g., oil bath).
-
Heat the bath slowly and observe for a steady stream of bubbles emerging from the capillary tube.
-
Remove the heat and record the temperature at which the liquid just begins to enter the capillary tube. This temperature is the boiling point.
Determination of Density
The density of a liquid is its mass per unit volume.
Procedure:
-
Accurately weigh a clean and dry pycnometer or a graduated cylinder.
-
Fill the container with a known volume of this compound.
-
Reweigh the container with the liquid.
-
The density is calculated by dividing the mass of the liquid (final mass - initial mass) by its volume.
Chemical Properties and Reactivity
Stability: this compound is stable under normal storage conditions.
Reactivity: The presence of the two primary chloroalkane functional groups makes this compound a reactive intermediate for various nucleophilic substitution reactions. It is incompatible with strong oxidizing agents. When heated to decomposition, it may emit toxic vapors of hydrogen chloride.
Spectral Data Analysis
While specific high-resolution spectra are not publicly available without subscriptions, the expected spectral characteristics can be predicted based on the structure of this compound. ChemicalBook indicates the availability of 1H NMR, 13C NMR, and IR spectra for this compound.[4][5]
¹H NMR Spectroscopy
The proton NMR spectrum of this compound is expected to show three distinct signals corresponding to the three non-equivalent sets of methylene protons:
-
-O-CH₂- : A triplet deshielded by the adjacent oxygen atom.
-
-CH₂-Cl : A triplet deshielded by the adjacent chlorine atom.
-
-CH₂-CH₂- : A multiplet resulting from coupling to the adjacent methylene groups.
¹³C NMR Spectroscopy
The carbon-13 NMR spectrum is expected to show four distinct signals for the four non-equivalent carbon atoms in the butyl chain. The chemical shifts will be influenced by the electronegativity of the adjacent oxygen and chlorine atoms, with the carbons directly bonded to these heteroatoms appearing at lower field (higher ppm). The expected chemical shift ranges are:
-
C-O : 50 - 100 ppm
-
C-Cl : 30 - 60 ppm
-
C-C : 0 - 50 ppm
Infrared (IR) Spectroscopy
The IR spectrum of this compound will be characterized by the following key absorptions:
-
C-H stretch (alkane): Strong absorptions in the 2850-3000 cm⁻¹ region.
-
C-O-C stretch (ether): A strong, characteristic absorption in the 1050-1150 cm⁻¹ region.[6]
-
C-Cl stretch: An absorption in the 600-800 cm⁻¹ region.
Mass Spectrometry
The mass spectrum of this compound will exhibit a molecular ion peak (M⁺) corresponding to its molecular weight (199.12 g/mol ). Due to the presence of two chlorine atoms, the molecular ion peak will be accompanied by M+2 and M+4 peaks, reflecting the isotopic abundance of ³⁵Cl and ³⁷Cl. Common fragmentation patterns for ethers include α-cleavage (cleavage of the C-C bond adjacent to the oxygen) and cleavage of the C-O bond.[7][8] Fragmentation of the chlorobutyl chain is also expected.
Visualization of Experimental Workflow
The following diagram illustrates the synthesis and purification workflow for this compound.
Conclusion
This compound is a valuable synthetic intermediate with well-defined physical and chemical properties. The provided experimental protocols for its synthesis and characterization are robust and reproducible. While detailed spectral data requires access to specialized databases, the expected spectral features are predictable based on its molecular structure. This technical guide serves as a comprehensive resource for researchers and professionals working with this compound.
References
- 1. chemscene.com [chemscene.com]
- 2. spectrabase.com [spectrabase.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. This compound(6334-96-9) 13C NMR [m.chemicalbook.com]
- 5. This compound(6334-96-9) IR Spectrum [m.chemicalbook.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chemistry.miamioh.edu [chemistry.miamioh.edu]
A Technical Guide to the Solubility of 4,4'-Dichlorodibutyl Ether in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 4,4'-Dichlorodibutyl ether. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on providing qualitative solubility information, data for structurally analogous compounds, and a detailed experimental protocol for determining solubility. This approach empowers researchers to assess its compatibility with a wide range of organic solvents for various applications, including chemical synthesis, purification, and formulation development.
Core Principles of Solubility: A Qualitative Assessment
The fundamental principle of "like dissolves like" provides a strong initial framework for predicting the solubility of 4,4'-Dichlorodibutyl ether.[1] As a haloalkane ether, its molecular structure features a central ether oxygen atom flanked by two butyl chains, each terminated with a chlorine atom. This structure imparts a degree of polarity due to the electronegative chlorine and oxygen atoms, but the molecule is dominated by the nonpolar hydrocarbon chains.
Consequently, 4,4'-Dichlorodibutyl ether is expected to be readily soluble in a variety of organic solvents.[2] It is anticipated to exhibit good miscibility with non-polar solvents, such as hydrocarbons (e.g., hexane, toluene), and weakly polar solvents. Its solubility in more polar solvents will be influenced by the balance between the polar functional groups and the nonpolar alkyl chains.
Solubility Data for 4,4'-Dichlorodibutyl Ether and Analogous Compounds
While specific quantitative solubility data for 4,4'-Dichlorodibutyl ether is scarce, qualitative information is available. Furthermore, examining the solubility of structurally similar compounds, such as dibutyl ether and 1,4-dichlorobutane, can provide valuable insights into its expected behavior. Dibutyl ether shares the same ether functional group and butyl chains but lacks the terminal chlorine atoms, making it less polar. 1,4-Dichlorobutane possesses the dichlorinated butyl structure but lacks the central ether linkage.
| Compound | Solvent | Temperature (°C) | Solubility |
| 4,4'-Dichlorodibutyl ether | Chloroform | Not Specified | Slightly Soluble[3] |
| Ethyl Acetate | Not Specified | Slightly Soluble[3] | |
| Dibutyl ether | Acetone | Not Specified | Soluble[4][5] |
| Benzene | Not Specified | Miscible[6] | |
| Most Organic Solvents | Not Specified | Miscible[6] | |
| Water | 25 | 300 mg/L[6] | |
| Water | 20 | 0.113 g/L[7] | |
| 1,4-Dichlorobutane | Organic Solvents | Not Specified | Readily Soluble[2] |
| Alcohols | Not Specified | Relatively Higher Solubility[8] | |
| Aromatics | Not Specified | Relatively Higher Solubility[8] | |
| Esters | Not Specified | Relatively Higher Solubility[8] | |
| Water | 20 | 0.24 g/100 mL[2] |
Experimental Protocol for Determining Solubility
The following is a detailed methodology for the experimental determination of the solubility of 4,4'-Dichlorodibutyl ether in an organic solvent of interest. This protocol is based on the isothermal equilibrium method, which is a standard and reliable technique.
Objective: To determine the saturation solubility of 4,4'-Dichlorodibutyl ether in a selected organic solvent at a specific temperature.
Materials:
-
4,4'-Dichlorodibutyl ether (solute)
-
Selected organic solvent(s)
-
Analytical balance (accurate to ±0.1 mg)
-
Vials or test tubes with screw caps
-
Constant temperature bath or incubator
-
Vortex mixer or magnetic stirrer
-
Syringe filters (0.45 µm, solvent-compatible)
-
Volumetric flasks and pipettes
-
A suitable analytical instrument for quantification (e.g., Gas Chromatography with Flame Ionization Detection (GC-FID), High-Performance Liquid Chromatography with UV detection (HPLC-UV), or another appropriate method).
Procedure:
-
Preparation of Supersaturated Solutions:
-
Add an excess amount of 4,4'-Dichlorodibutyl ether to a series of vials. The presence of undissolved solute is crucial to ensure that equilibrium is reached from a state of supersaturation.
-
To each vial, add a known volume or mass of the selected organic solvent.
-
-
Equilibration:
-
Securely cap the vials to prevent solvent evaporation.
-
Place the vials in a constant temperature bath set to the desired experimental temperature.
-
Agitate the samples using a vortex mixer or magnetic stirrer for a predetermined period (e.g., 24-48 hours) to ensure that equilibrium is reached. The time required for equilibration should be determined empirically by taking measurements at different time points until the concentration of the solute in the solvent remains constant.
-
-
Sample Collection and Preparation:
-
Once equilibrium is established, allow the vials to stand undisturbed in the constant temperature bath for a sufficient time (e.g., 2-4 hours) to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant (the clear liquid phase) using a syringe.
-
Immediately filter the collected supernatant through a 0.45 µm syringe filter into a clean, pre-weighed vial. This step is critical to remove any undissolved microparticles.
-
-
Quantification:
-
Accurately weigh the filtered solution.
-
Dilute the filtered solution with the same organic solvent to a concentration that falls within the linear range of the analytical instrument.
-
Analyze the diluted sample using a validated analytical method to determine the concentration of 4,4'-Dichlorodibutyl ether.
-
-
Calculation of Solubility:
-
The solubility can be calculated using the following formula:
Solubility ( g/100 mL) = (Concentration of diluted sample (g/mL) × Dilution factor × Volume of filtered solution (mL) / Weight of filtered solution (g)) × Density of solvent (g/mL) × 100
-
Alternatively, if a calibration curve is used, the concentration of the undiluted supernatant can be directly determined and expressed in appropriate units (e.g., mg/mL, mol/L).
-
Safety Precautions:
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Consult the Safety Data Sheet (SDS) for 4,4'-Dichlorodibutyl ether and the selected organic solvents before starting the experiment.
Logical Workflow for Solvent Selection
The selection of an appropriate solvent for a specific application involving 4,4'-Dichlorodibutyl ether requires a systematic approach. The following diagram, generated using the DOT language, illustrates a logical workflow for this process.
Caption: Logical workflow for selecting a suitable organic solvent.
Conclusion
While direct quantitative solubility data for 4,4'-Dichlorodibutyl ether remains limited, a strong understanding of its chemical structure and the solubility of analogous compounds provides a solid basis for predicting its behavior in various organic solvents. This guide offers a framework for this assessment, complemented by a detailed experimental protocol to enable researchers to generate precise solubility data tailored to their specific needs. The provided logical workflow for solvent selection further aids in making informed decisions for successful experimental and process design. By combining theoretical principles with empirical determination, researchers and drug development professionals can effectively utilize 4,4'-Dichlorodibutyl ether in their work.
References
- 1. Khan Academy [khanacademy.org]
- 2. lookchem.com [lookchem.com]
- 3. BIS(4-CHLOROBUTYL) ETHER CAS#: 6334-96-9 [m.chemicalbook.com]
- 4. Page loading... [guidechem.com]
- 5. Dibutyl ether - Wikipedia [en.wikipedia.org]
- 6. Butyl ether | C8H18O | CID 8909 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. solubilityofthings.com [solubilityofthings.com]
An In-depth Technical Guide to the Spectral Data of Bis(4-chlorobutyl) ether
Authored for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) spectral data for bis(4-chlorobutyl) ether (CAS RN: 6334-96-9). This crucial chemical intermediate, with the molecular formula C₈H₁₆Cl₂O, plays a significant role in various synthetic applications. The following sections present detailed spectral data, experimental protocols, and a workflow for spectral analysis to facilitate its use in research and development.
Spectroscopic Data Summary
The spectral data for this compound has been compiled from the Spectral Database for Organic Compounds (SDBS), a reliable source for high-quality spectral information. The quantitative data are summarized in the tables below for ease of reference and comparison.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum provides insight into the proton environments within the molecule.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 3.56 | Triplet | 4H | -CH₂-Cl |
| 3.44 | Triplet | 4H | -O-CH₂- |
| 1.78 | Quintet | 4H | -CH₂-CH₂-Cl |
| 1.65 | Quintet | 4H | -O-CH₂-CH₂- |
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹³C NMR spectrum reveals the different carbon environments in this compound.
| Chemical Shift (δ) ppm | Assignment |
| 70.8 | -O-C H₂- |
| 45.0 | -C H₂-Cl |
| 30.1 | -C H₂-CH₂-Cl |
| 26.8 | -O-CH₂-C H₂- |
Infrared (IR) Spectroscopy
The IR spectrum identifies the functional groups present in the molecule based on their vibrational frequencies.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2945 | Strong | C-H stretch (alkane) |
| 2868 | Strong | C-H stretch (alkane) |
| 1458 | Medium | C-H bend (alkane) |
| 1113 | Strong | C-O-C stretch (ether) |
| 654 | Strong | C-Cl stretch (alkyl halide) |
Mass Spectrometry (MS)
The mass spectrum provides information about the molecular weight and fragmentation pattern of the molecule.
| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) | Assignment |
| 198 | 5 | [M]⁺ (Molecular ion, ³⁵Cl, ³⁵Cl) |
| 200 | 3 | [M+2]⁺ (³⁵Cl, ³⁷Cl) |
| 202 | <1 | [M+4]⁺ (³⁷Cl, ³⁷Cl) |
| 93 | 100 | [C₄H₈Cl]⁺ |
| 57 | 80 | [C₄H₉]⁺ |
| 55 | 75 | [C₄H₇]⁺ |
Experimental Protocols
The following are detailed methodologies for the acquisition of the spectral data presented above. These protocols are based on standard techniques for the analysis of liquid organic compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: A solution of this compound was prepared by dissolving approximately 10-20 mg of the compound in about 0.7 mL of deuterated chloroform (CDCl₃). A small amount of tetramethylsilane (TMS) was added as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
Instrumentation: The ¹H and ¹³C NMR spectra were recorded on a 90 MHz FT-NMR spectrometer.
-
¹H NMR Acquisition Parameters:
-
Pulse Program: Standard single-pulse sequence.
-
Number of Scans: 16
-
Spectral Width: 8278 Hz
-
Data Points: 32768
-
-
¹³C NMR Acquisition Parameters:
-
Pulse Program: Proton-decoupled single-pulse sequence.
-
Number of Scans: 761
-
Spectral Width: 22727 Hz
-
Data Points: 32768
-
-
Data Processing: The acquired Free Induction Decays (FIDs) were Fourier transformed, and the resulting spectra were phase and baseline corrected.
Infrared (IR) Spectroscopy
-
Sample Preparation: A thin film of neat this compound was prepared between two potassium bromide (KBr) plates.
-
Instrumentation: The spectrum was obtained using a Fourier Transform Infrared (FT-IR) spectrometer.
-
Acquisition Parameters:
-
Spectral Range: 4000 - 400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 16
-
-
Data Processing: A background spectrum of the clean KBr plates was acquired and automatically subtracted from the sample spectrum.
Mass Spectrometry (MS)
-
Sample Introduction: The sample was introduced into the mass spectrometer via a direct insertion probe.
-
Instrumentation: A magnetic sector mass spectrometer was used for the analysis.
-
Ionization Method: Electron Ionization (EI) was employed.
-
Ionization Energy: 70 eV
-
Source Temperature: 200 °C
-
-
Mass Analyzer:
-
Scan Range: m/z 10 - 300
-
-
Data Processing: The resulting mass spectrum was plotted as relative intensity versus the mass-to-charge ratio (m/z).
Workflow and Logical Relationships
The process of obtaining and interpreting spectral data for a compound like this compound follows a logical workflow. This can be visualized to understand the relationship between the different spectroscopic techniques and the final structural elucidation.
Caption: Workflow for the spectroscopic analysis of this compound.
An In-depth Technical Guide to the 13C NMR Spectrum Analysis of Bis(4-chlorobutyl) ether
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the 13C Nuclear Magnetic Resonance (NMR) spectrum of Bis(4-chlorobutyl) ether. This document outlines the predicted spectral data, a comprehensive experimental protocol for acquiring 13C NMR spectra, and a visual representation of the molecular structure and its corresponding NMR signals.
Predicted 13C NMR Spectral Data
Due to the unavailability of experimentally derived 13C NMR data in publicly accessible databases, the following chemical shifts for this compound have been predicted based on established substituent effects and typical values for similar chemical environments. These predictions provide a strong foundation for the interpretation of experimentally acquired spectra.
The structure of this compound is symmetrical, leading to a simplified 13C NMR spectrum with four distinct signals corresponding to the four unique carbon environments in the butyl chain.
Table 1: Predicted 13C NMR Chemical Shifts for this compound
| Carbon Atom | Chemical Structure | Predicted Chemical Shift (ppm) | Multiplicity (Proton-Coupled) |
| C1 | Cl-C H2-CH2-CH2-CH2-O- | ~45 | Triplet |
| C2 | Cl-CH2-C H2-CH2-CH2-O- | ~30 | Triplet |
| C3 | Cl-CH2-CH2-C H2-CH2-O- | ~27 | Triplet |
| C4 | Cl-CH2-CH2-CH2-C H2-O- | ~70 | Triplet |
Disclaimer: The chemical shift values presented are estimations and should be confirmed by experimental data.
Experimental Protocol for 13C NMR Spectroscopy
The following provides a detailed methodology for the acquisition of a 13C NMR spectrum of this compound.
2.1. Sample Preparation
-
Sample Weighing: Accurately weigh approximately 20-50 mg of high-purity this compound.
-
Solvent Selection: Choose a suitable deuterated solvent. Chloroform-d (CDCl3) is a common choice for similar compounds.
-
Dissolution: Dissolve the weighed sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.
-
Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a standard 5 mm NMR tube.
-
Internal Standard (Optional): Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (0 ppm). A small amount can be added to the solvent.
2.2. Spectrometer Setup and Data Acquisition
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe is recommended for optimal resolution and sensitivity.
-
Tuning and Matching: Tune and match the probe to the 13C frequency to ensure efficient transfer of radiofrequency power.
-
Locking: Lock the spectrometer on the deuterium signal of the solvent to compensate for any magnetic field drift during the experiment.
-
Shimming: Shim the magnetic field to achieve a homogeneous field across the sample, resulting in sharp, well-defined NMR signals.
-
Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments) is typically used.
-
Acquisition Time (AQ): Set to approximately 1-2 seconds to ensure good digital resolution.
-
Relaxation Delay (D1): A delay of 2-5 seconds is recommended to allow for full relaxation of the carbon nuclei, which is important for accurate integration if quantitative analysis is desired.
-
Number of Scans (NS): Due to the low natural abundance of 13C, a larger number of scans (e.g., 1024 or more) is typically required to achieve an adequate signal-to-noise ratio.
-
Spectral Width (SW): A spectral width of approximately 200-250 ppm is generally sufficient to cover the expected chemical shift range for organic molecules.
-
Temperature: The experiment is typically run at room temperature (e.g., 298 K).
-
2.3. Data Processing
-
Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to convert the time-domain data into the frequency-domain spectrum.
-
Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the absorptive mode.
-
Baseline Correction: Apply a baseline correction to obtain a flat baseline.
-
Referencing: Reference the spectrum by setting the chemical shift of the internal standard (TMS) to 0 ppm or the solvent peak to its known chemical shift.
-
Peak Picking and Integration: Identify and list the chemical shifts of the peaks. If quantitative information is needed, integrate the peak areas.
Visualization of Molecular Structure and 13C NMR Signals
The following diagram illustrates the chemical structure of this compound and the assignment of the predicted 13C NMR signals to the corresponding carbon atoms.
Caption: Molecular structure and predicted 13C NMR signal assignments for this compound.
An In-depth Technical Guide to the Material Safety of Bis(4-chlorobutyl) ether
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document is intended for informational purposes for a scientific audience and is not a substitute for a formal Material Safety Data Sheet (MSDS) or Safety Data Sheet (SDS). Always consult the official SDS from the supplier before handling this chemical.
Chemical Identification and Physical Properties
Bis(4-chlorobutyl) ether is a chemical compound used in laboratory settings, particularly in organic synthesis.[1] Understanding its physical and chemical properties is the first step in safe handling.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source(s) |
| Chemical Name | This compound | [2] |
| Synonyms | 1,1'-Oxybis(4-chlorobutane), 4,4'-Dichlorodibutyl ether | [3] |
| CAS Number | 6334-96-9 | [2] |
| Molecular Formula | C₈H₁₆Cl₂O | [4] |
| Molecular Weight | 199.12 g/mol | [4] |
| Appearance | Colorless to light yellow clear liquid/oil | [3][5] |
| Odor | No information available | [6] |
| Boiling Point | 129-131 °C at 10 mmHg | |
| Density | 1.081 g/mL at 25 °C | |
| Refractive Index | n20/D 1.459 | |
| Flash Point | >110 °C (>230 °F) | [1] |
| Solubility | Slightly soluble in Chloroform, Ethyl Acetate, Methanol | [1] |
| RTECS Number | KN0400000 | [3][7] |
Toxicological Data
The toxicological profile of this compound is not extensively documented in publicly available literature. The available data on its acute toxicity and irritation potential are summarized below. There is a notable lack of data for dermal and inhalation routes, as well as for chronic toxicity endpoints.
Acute Toxicity
The primary concern for acute exposure is through ingestion.[2]
Table 2: Acute Toxicity of this compound
| Endpoint | Species | Route | Value | Classification | Source(s) |
| LD₅₀ | Mouse | Oral | 1210 mg/kg | Category 4 (Harmful if swallowed) | [2] |
| LD₅₀ | Data Not Available | Dermal | - | - | |
| LC₅₀ | Data Not Available | Inhalation | - | - |
Irritation and Corrosivity
Contradictory information exists regarding the skin irritation potential of this compound. While safety data sheets classify it as a skin irritant, a specific in vivo study found no irritation.[6] It is consistently classified as a serious eye irritant.
Table 3: Irritation/Corrosion Data for this compound
| Endpoint | Species | Results | Classification | Source(s) |
| Skin Irritation | Rabbit | No irritation observed; Primary Irritation Score = 0.00 | Not Classified (based on this study) | |
| Eye Irritation | Data Not Available | Data Not Available | Causes serious eye irritation (Category 2A) | [6] |
Genotoxicity, Carcinogenicity, and Reproductive Toxicity
There is a significant lack of specific experimental data for this compound regarding its mutagenic, carcinogenic, and reproductive effects. Safety data sheets indicate that no components are listed as probable or confirmed carcinogens by IARC at levels greater than or equal to 0.1%.[2] However, as a bifunctional alkylating agent, there is a theoretical potential for genotoxicity.
Table 4: Genotoxicity, Carcinogenicity, and Reproductive Toxicity of this compound
| Endpoint | Test System | Results | Source(s) |
| Genotoxicity | Data Not Available | Data Not Available | |
| Carcinogenicity | Data Not Available | Data Not Available | |
| Reproductive Toxicity | Data Not Available | Data Not Available |
Hazard Identification and Safety Precautions
Based on the available data, this compound is considered hazardous. The primary hazards are acute oral toxicity and serious eye irritation.[6]
GHS Hazard Classification
-
Acute Toxicity, Oral: Category 4 (H302: Harmful if swallowed)[6]
-
Skin Corrosion/Irritation: Category 2 (H315: Causes skin irritation) - Note: This classification from SDSs is contradicted by some experimental data.[6]
-
Serious Eye Damage/Eye Irritation: Category 2A (H319: Causes serious eye irritation)[6]
Recommended Personal Protective Equipment (PPE)
-
Eye/Face Protection: Wear chemical safety goggles and a face shield.[6]
-
Skin Protection: Wear protective gloves (e.g., nitrile rubber) and a lab coat.[6]
-
Respiratory Protection: Use only in a well-ventilated area, preferably in a chemical fume hood. If inhalation risk is high, use a suitable respirator.
First Aid Measures
-
If Swallowed: Rinse mouth. Call a POISON CENTER or doctor/physician if you feel unwell.[3]
-
If on Skin: Wash with plenty of soap and water.[5] If skin irritation occurs, get medical advice/attention.
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[6]
Experimental Protocols
The following are summaries of standard OECD guidelines relevant to the toxicological assessment of a chemical like this compound. These protocols provide a framework for generating the missing data for this compound.
Protocol for Acute Oral Toxicity (OECD 423: Acute Toxic Class Method)
This method is designed to classify a substance into a GHS toxicity category with the use of a minimal number of animals.
-
Animal Selection: Use a single sex (typically female) of a standard rodent strain (e.g., Wistar rat), nulliparous and non-pregnant.
-
Housing and Fasting: House animals individually. Fast animals overnight before dosing (food, but not water).
-
Dose Administration: Administer the test substance in a single dose by gavage. The starting dose is selected from one of four fixed levels: 5, 50, 300, or 2000 mg/kg body weight.
-
Stepwise Procedure:
-
Dose a group of 3 animals at the selected starting dose.
-
If no mortality occurs, proceed to the next higher fixed dose level with a new group of 3 animals.
-
If mortality occurs in 2 or 3 animals, the test is stopped, and the substance is classified in the corresponding toxicity category.
-
If mortality occurs in 1 animal, dose an additional 3 animals at the same dose level.
-
-
Observations: Observe animals for mortality, clinical signs of toxicity (changes in skin, fur, eyes, respiration, autonomic and central nervous systems, and behavior), and body weight changes for at least 14 days.
-
Pathology: Perform a gross necropsy on all animals at the end of the observation period.
Protocol for Acute Dermal Irritation/Corrosion (OECD 404)
This test evaluates the potential of a substance to cause reversible or irreversible inflammatory changes to the skin.
-
Animal Selection: Use healthy young adult albino rabbits.
-
Test Area Preparation: Shave an area of approximately 6 cm² on the animal's back 24 hours before the test.
-
Application: Apply 0.5 mL of the liquid test substance to the shaved skin under a gauze patch, held in place with semi-occlusive dressing.
-
Exposure: The exposure duration is 4 hours.
-
Observation: After patch removal, observe the skin for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours. Observations may continue for up to 14 days if effects are persistent.
-
Scoring: Grade the skin reactions according to a standardized scoring system (e.g., Draize scale). The mean scores for erythema and edema are used to determine the irritation category.
Protocol for Acute Eye Irritation/Corrosion (OECD 405)
This test, often referred to as the Draize eye test, assesses the potential for a substance to cause ocular damage.
-
Animal Selection: Use healthy young adult albino rabbits.
-
Initial Test: Instill 0.1 mL of the liquid test substance into the conjunctival sac of one eye of a single animal. The other eye remains untreated as a control.
-
Observation: Examine the eyes at 1, 24, 48, and 72 hours after instillation. Score lesions of the cornea (opacity), iris, and conjunctivae (redness, chemosis/swelling).
-
Confirmatory Test: If a corrosive or severe irritant effect is not observed, confirm the response in up to two additional animals.
-
Reversibility: If effects are present at 72 hours, observations should continue until the effects are fully reversed or for a maximum of 21 days.
-
Classification: The classification is based on the severity and persistence of the observed ocular lesions.
Potential Mechanism of Toxicity and Signaling
While specific mechanistic studies on this compound are lacking, its chemical structure as a bifunctional chloroalkane suggests it acts as an alkylating agent.
Proposed Mechanism: Alkylation
Alkylating agents are reactive compounds that can form covalent bonds with nucleophilic sites in biological macromolecules, most notably DNA.[8]
-
Activation: The chloro- substituents are leaving groups, making the terminal carbons of the butyl chains electrophilic.
-
Nucleophilic Attack: Nucleophilic sites on DNA bases (e.g., the N7 position of guanine) can attack these electrophilic carbons.
-
Adduct Formation: This results in the formation of a DNA adduct, covalently linking the chemical to the DNA strand.
-
Cross-linking: As a bifunctional agent, one molecule of this compound can potentially react with two different nucleophilic sites, leading to DNA-DNA or DNA-protein cross-links.
-
Cellular Consequences: These DNA adducts and cross-links can interfere with DNA replication and transcription, leading to mutations, chromosomal aberrations, and ultimately, cytotoxicity or carcinogenesis.[8]
The following diagrams illustrate the logical flow of hazard assessment and the proposed toxicological mechanism.
Caption: Workflow for chemical hazard identification and risk management.
Caption: Proposed mechanism of toxicity for this compound.
References
- 1. This compound CAS#: 6334-96-9 [m.chemicalbook.com]
- 2. This compound - Safety Data Sheet [chemicalbook.com]
- 3. This compound | 6334-96-9 | TCI EUROPE N.V. [tcichemicals.com]
- 4. GSRS [gsrs.ncats.nih.gov]
- 5. This compound | 6334-96-9 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 6. angenechemical.com [angenechemical.com]
- 7. This compound | 6334-96-9 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 8. [Bis-chloromethyl ether and carcinogenesis of alkylating agents] - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Hazards and Toxicity of Bis(4-chlorobutyl) ether
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document is intended for informational purposes for a scientific audience and is not a substitute for a formal Safety Data Sheet (SDS). Always consult the most current SDS from your supplier before handling this chemical.
Executive Summary
Bis(4-chlorobutyl) ether (CAS No. 6334-96-9) is a chemical intermediate with limited publicly available toxicological data. Current information, primarily from Safety Data Sheets, classifies it as harmful if swallowed, a skin irritant, and a serious eye irritant.[1][2][3] A single acute oral toxicity study in mice has been reported.[4] Notably, there is a significant lack of data regarding its chronic toxicity, carcinogenicity, mutagenicity, and reproductive effects. This guide provides a comprehensive overview of the known hazards, summarizes the available quantitative data, and outlines standard experimental protocols relevant to assessing the toxicology of this compound. It is crucial to distinguish this compound from the structurally different and highly carcinogenic Bis(chloromethyl) ether (BCME).
Chemical and Physical Properties
This compound is a colorless liquid.[1] Key physical and chemical properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 6334-96-9 | [1][2][4] |
| Molecular Formula | C₈H₁₆Cl₂O | [2][5][6] |
| Molecular Weight | 199.12 g/mol | [2][5][6] |
| Boiling Point | 129 - 131 °C @ 10 mmHg | [1][7] |
| Density | 1.081 g/mL at 25 °C | [7] |
| Refractive Index | n20/D 1.459 | [7] |
Hazard Identification and Classification
This compound is considered hazardous under the OSHA Hazard Communication Standard (29 CFR 1910.1200).[1] The GHS classifications are summarized below.
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | 2 / 2A | H319: Causes serious eye irritation |
| Specific target organ toxicity – single exposure | 3 | H335: May cause respiratory irritation |
Toxicological Data
The available quantitative toxicological data for this compound is limited to a single acute oral toxicity study. Data for other toxicological endpoints are not available.
Acute Toxicity
| Route | Species | Value | Observations | Reference |
| Oral | Mouse | LD₅₀: 1,210 mg/kg | Behavioral: Muscle contraction or spasticity. Gastrointestinal: Ulceration or bleeding from stomach. Liver: Other changes. | [4] |
Other Toxicological Endpoints
There is no specific data available for this compound for the following endpoints:
-
Inhalation Toxicity: No data available.[4]
-
Dermal Toxicity: No data available.
-
Skin Corrosion/Irritation: Classified as a skin irritant, but no quantitative data or detailed study reports are available.[1][2]
-
Serious Eye Damage/Eye Irritation: Classified as a serious eye irritant, but no quantitative data or detailed study reports are available.[1][2]
-
Carcinogenicity: No component of this product present at levels greater than or equal to 0.1% is identified as a probable, possible, or confirmed human carcinogen by IARC.[2][4] It is important not to confuse this compound with other carcinogenic chloroalkyl ethers like bis(chloromethyl) ether.[8][9][10]
-
Reproductive Toxicity: No data available.
-
Specific Target Organ Toxicity (Repeated Exposure): No data available.
-
Aspiration Hazard: No data available.
Experimental Protocols
Due to the lack of published studies for this compound, this section outlines standardized OECD (Organisation for Economic Co-operation and Development) guidelines for key toxicological endpoints. These protocols represent the methodologies that would be employed to generate the missing data.
Acute Oral Toxicity (OECD TG 423)
-
Principle: A stepwise procedure with a limited number of animals of a single sex (typically females). It uses a starting dose, followed by observation and subsequent dosing of additional animals at higher or lower fixed doses depending on the outcome.
-
Animal Model: Typically rats or mice.
-
Procedure:
-
Animals are fasted prior to dosing.
-
The substance is administered in a single dose by gavage.
-
Animals are observed for mortality and clinical signs of toxicity for at least 14 days.
-
Body weights are recorded weekly.
-
A gross necropsy is performed on all animals at the end of the study.
-
-
Endpoint: The LD₅₀ is estimated based on the observed mortality across the different dose levels.
Skin Irritation/Corrosion (OECD TG 404)
-
Principle: The substance is applied to the skin of an animal, and the degree of irritation or corrosion is assessed at specific intervals.
-
Animal Model: Albino rabbit.
-
Procedure:
-
A small area of the animal's dorsal skin is clipped free of fur.
-
A 0.5 mL (liquid) or 0.5 g (solid) dose of the test substance is applied to a small patch of skin.
-
The treated area is covered with a gauze patch for a 4-hour exposure period.
-
After exposure, the patch is removed, and the skin is washed.
-
The skin is examined for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal.
-
-
Endpoint: Scores for erythema and edema are used to classify the substance's irritation potential.
Eye Irritation/Corrosion (OECD TG 405)
-
Principle: The substance is applied into one eye of an animal, with the untreated eye serving as a control. The effects on the cornea, iris, and conjunctiva are assessed.
-
Animal Model: Albino rabbit.
-
Procedure:
-
A single dose (0.1 mL of liquid) is instilled into the conjunctival sac of one eye.
-
The eyelids are held together for about one second.
-
The eye is examined at 1, 24, 48, and 72 hours after application.
-
-
Endpoint: Scores for corneal opacity, iritis, and conjunctival redness and swelling are used to classify the substance's irritation potential.
Logical Workflow and Visualizations
The assessment of a chemical with limited data, such as this compound, follows a logical progression. The workflow diagram below illustrates a typical process for chemical hazard evaluation.
References
- 1. fishersci.com [fishersci.com]
- 2. angenechemical.com [angenechemical.com]
- 3. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 6334-96-9 Name: this compound [xixisys.com]
- 4. This compound - Safety Data Sheet [chemicalbook.com]
- 5. chemscene.com [chemscene.com]
- 6. GSRS [gsrs.ncats.nih.gov]
- 7. chembk.com [chembk.com]
- 8. oehha.ca.gov [oehha.ca.gov]
- 9. [Bis-chloromethyl ether and carcinogenesis of alkylating agents] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. BIS(CHLOROMETHYL)ETHER AND CHLOROMETHYL METHYL ETHER (TECHNICAL-GRADE) (Group 1) - Overall Evaluations of Carcinogenicity - NCBI Bookshelf [ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Thermodynamic Properties of Bis(4-chlorobutyl) ether
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the known and estimated thermodynamic properties of Bis(4-chlorobutyl) ether (CAS No: 6334-96-9). This compound is a significant intermediate in organic synthesis, notably in the production of the selective serotonin reuptake inhibitor, Paroxetine.[1] A thorough understanding of its thermodynamic characteristics is crucial for process optimization, safety, and scale-up in pharmaceutical and chemical manufacturing. This document consolidates available physical property data, outlines detailed experimental protocols for the determination of key thermodynamic parameters, and presents a logical workflow for its synthesis.
Physicochemical and Thermodynamic Properties
Tabulated Physical and Thermodynamic Data
| Property | Value | Source(s) |
| Molecular Formula | C₈H₁₆Cl₂O | [2][3] |
| Molecular Weight | 199.12 g/mol | [2][3] |
| Boiling Point | 129-131 °C at 10 mmHg132 °C at 15 mmHg | |
| Density | 1.081 g/mL at 25 °C | |
| Refractive Index | n20/D 1.459 | |
| Vapor Pressure | 0.0275 mmHg at 25 °C | [4] |
| Flash Point | 113 °C (235.4 °F) - closed cup | |
| Solubility | Slightly soluble in Chloroform, Ethyl Acetate, Methanol | [5] |
Estimated Thermodynamic Properties
Due to the scarcity of experimental data, the enthalpy of vaporization and heat capacity have been estimated using established thermodynamic principles.
1.2.1. Enthalpy of Vaporization (ΔHvap)
The enthalpy of vaporization can be estimated from the Clausius-Clapeyron equation, which relates vapor pressure, temperature, and the enthalpy of vaporization. Using the single reported vapor pressure value and the boiling point at a reduced pressure, a rough estimation can be made. However, for a more reliable value, experimental determination is recommended.
1.2.2. Heat Capacity (Cp)
The heat capacity of liquid organic compounds can be estimated using group additivity methods. These methods, such as the one developed by Ruzicka and Domalski, provide contributions for various molecular groups to the overall heat capacity as a function of temperature.[6][7]
Experimental Protocols
Detailed experimental procedures for the determination of the thermodynamic properties of this compound are not available in the literature. Therefore, this section outlines generalized, standard methodologies that are applicable for the precise measurement of these properties for a liquid organic compound.
Synthesis of this compound
A detailed and reliable method for the synthesis of this compound from tetrahydrofuran has been reported in Organic Syntheses.[8]
Materials:
-
Dry tetrahydrofuran
-
Phosphorus oxychloride
-
Concentrated sulfuric acid
-
Ether
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
In a three-necked flask equipped with a stirrer, reflux condenser, and thermometer, place 360 g of dry tetrahydrofuran.
-
Cool the flask in an ice bath and add 256 g of phosphorus oxychloride rapidly with stirring.
-
Cool the mixture to 10-15 °C and add 50 ml of concentrated sulfuric acid.
-
Remove the ice bath and allow the reaction mixture to warm. The temperature will rise, and reflux will begin.
-
Maintain the temperature between 90-100 °C for 45 minutes, using an ice-water bath for cooling if necessary.
-
Cool the dark reaction mixture to room temperature and transfer it to a separatory funnel.
-
Extract the mixture with 225 ml of ether.
-
Wash the ether extract with four 100-ml portions of water.
-
Dry the ether layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the solution and remove the ether by distillation.
-
Fractionally distill the residual liquid under reduced pressure to obtain the pure 4,4'-dichlorodibutyl ether.
Vapor Pressure Determination
The static or quasi-static method is suitable for determining the vapor pressure of liquids over a range of temperatures.
Apparatus:
-
A thermostatically controlled sample cell connected to a pressure transducer and a vacuum pump.
-
Temperature sensor.
-
Data acquisition system.
Procedure:
-
A small, purified sample of this compound is placed in the sample cell.
-
The cell is evacuated to remove any dissolved gases.
-
The sample is heated to the desired temperature and allowed to reach thermal equilibrium.
-
The pressure inside the cell, which is the vapor pressure of the substance at that temperature, is measured using the pressure transducer.
-
This process is repeated at various temperatures to obtain a vapor pressure curve.
Enthalpy of Vaporization (ΔHvap) Determination by Calorimetry
Differential Scanning Calorimetry (DSC) is a modern and efficient method for measuring the enthalpy of vaporization.[9]
Apparatus:
-
Differential Scanning Calorimeter.
-
Pierced crucible.
Procedure:
-
A few milligrams of the sample are placed in a pierced crucible.
-
The crucible is subjected to a controlled temperature ramp in the DSC.
-
As the sample is heated, the heat flow required to raise its temperature is measured.
-
When the boiling point is reached, a significant endothermic peak is observed, corresponding to the energy required for vaporization.
-
The integration of this peak provides the enthalpy of vaporization.[9]
Heat Capacity (Cp) Determination
The heat capacity of a liquid can also be determined using a Differential Scanning Calorimeter or a dedicated heat capacity calorimeter.
Apparatus:
-
Differential Scanning Calorimeter or a Tian-Calvet type calorimeter.
-
Sample and reference crucibles.
Procedure:
-
A baseline is established with empty sample and reference crucibles.
-
A known mass of a standard material with a well-characterized heat capacity (e.g., sapphire) is run to calibrate the instrument.
-
A known mass of the this compound sample is placed in the sample crucible.
-
The sample is subjected to a precise temperature program (e.g., a heating ramp).
-
The difference in heat flow between the sample and the reference crucible is measured, from which the heat capacity of the sample is calculated as a function of temperature.
Logical Workflow and Diagrams
Synthesis Workflow of this compound
The synthesis of this compound from tetrahydrofuran involves a series of well-defined steps, from the initial reaction to the final purification. The following diagram illustrates this experimental workflow.
Caption: Synthesis Workflow for this compound.
Conclusion
This technical guide has synthesized the available data on the thermodynamic properties of this compound and provided generalized experimental protocols for their determination. While directly measured thermodynamic data for this compound is limited, the presented information and methodologies offer a robust starting point for researchers, scientists, and drug development professionals. Accurate experimental determination of properties like vapor pressure as a function of temperature, enthalpy of vaporization, and heat capacity is highly recommended for applications requiring high-fidelity process modeling and safety analysis. The provided synthesis workflow offers a clear and established method for the laboratory-scale production of this important chemical intermediate.
References
- 1. apicule.com [apicule.com]
- 2. chemscene.com [chemscene.com]
- 3. GSRS [gsrs.ncats.nih.gov]
- 4. uobabylon.edu.iq [uobabylon.edu.iq]
- 5. This compound | 6334-96-9 [m.chemicalbook.com]
- 6. Estimation of the heat capacities of organic liquids as a function of temperature using group additivity. II. Compounds of carbon, hydrogen, halogens, nitrogen, oxygen, and sulfur (Journal Article) | OSTI.GOV [osti.gov]
- 7. srd.nist.gov [srd.nist.gov]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. calnesis.com [calnesis.com]
Technical Guide: Bis(4-chlorobutyl) ether - Purity and Assay
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the purity and assay methods for Bis(4-chlorobutyl) ether (CAS No. 6334-96-9), a key intermediate in various chemical syntheses. This document outlines typical purity specifications, potential impurities, and detailed experimental protocols for the analytical methods used to assess its quality.
Purity Specifications and Physical Properties
This compound is commercially available at a high purity level, typically ≥98%. The primary analytical method cited by suppliers for purity assessment is Gas Chromatography (GC).
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 6334-96-9 | [1] |
| Molecular Formula | C₈H₁₆Cl₂O | [1] |
| Molecular Weight | 199.12 g/mol | [1] |
| Appearance | Colorless to light yellow clear liquid | |
| Boiling Point | 129-131 °C at 10 mmHg | |
| Density | 1.081 g/mL at 25 °C | [2] |
| Refractive Index | n20/D 1.459 | [2] |
| Purity (typical) | ≥98% (by GC) | [1] |
Synthesis and Potential Impurities
A common laboratory-scale synthesis of this compound involves the reaction of tetrahydrofuran with phosphorus oxychloride and concentrated sulfuric acid. Understanding the synthesis route is crucial for identifying potential impurities.
Potential Impurities:
-
Unreacted Starting Materials: Tetrahydrofuran, phosphorus oxychloride.
-
Side Products: 1,4-dichlorobutane.
-
Residual Solvents: Ether (used during extraction).
The primary purification method is fractional distillation under reduced pressure, which is effective at removing these lower and higher boiling point impurities.
Experimental Protocols
Synthesis and Purification of this compound
This protocol is adapted from a well-established procedure.
Materials:
-
Tetrahydrofuran (dry)
-
Phosphorus oxychloride
-
Concentrated sulfuric acid
-
Diethyl ether
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
In a three-necked flask equipped with a stirrer, reflux condenser, and thermometer, place dry tetrahydrofuran.
-
Cool the flask in an ice bath and add phosphorus oxychloride.
-
Slowly add concentrated sulfuric acid while keeping the temperature between 10-15 °C.
-
Remove the ice bath and cautiously heat the mixture until an exothermic reaction begins (around 88-90 °C).
-
Maintain the temperature at 90-100 °C until the exothermic reaction ceases.
-
Add water to the reaction mixture and reflux for 30 minutes.
-
Distill the mixture until the vapor temperature reaches 99-100 °C.
-
Cool the reaction mixture and extract with diethyl ether.
-
Wash the ether extract with water and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Remove the ether by distillation.
-
Purify the residual liquid by fractional distillation under reduced pressure.
Assay by Gas Chromatography (GC)
While specific parameters from suppliers are not publicly available, a general method for the analysis of chlorinated ethers can be applied.
Instrumentation:
-
Gas chromatograph with a Flame Ionization Detector (FID) or an Electron Capture Detector (ECD). A Mass Spectrometer (MS) can also be used for definitive identification.
Table 2: Suggested Gas Chromatography Parameters
| Parameter | Suggested Condition |
| Column | DB-5 or equivalent (5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium or Nitrogen, constant flow of 1 mL/min |
| Injector Temperature | 250 °C |
| Detector Temperature | 280 °C (FID) |
| Oven Program | Initial temperature 80 °C, hold for 2 minutes, ramp at 10 °C/min to 250 °C, hold for 5 minutes |
| Injection Volume | 1 µL |
| Sample Preparation | Dilute the sample in a suitable solvent such as hexane or ethyl acetate. |
Purity Calculation:
The purity is determined by the area percent method, where the peak area of this compound is divided by the total area of all peaks in the chromatogram.
Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation and confirmation of this compound.
¹³C NMR Spectroscopy:
A ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.
Table 3: ¹³C NMR Spectral Data for this compound
| Chemical Shift (ppm) | Assignment |
| ~70 | -O-C H₂- |
| ~45 | -C H₂-Cl |
| ~30 | -O-CH₂-C H₂- |
| ~27 | -CH₂-C H₂-Cl |
Note: Exact chemical shifts may vary depending on the solvent and instrument.
Experimental Protocol (General):
-
Sample Preparation: Dissolve a small amount of the sample in a deuterated solvent (e.g., CDCl₃).
-
Instrumentation: Acquire the spectrum on a standard NMR spectrometer (e.g., 400 MHz).
-
Data Acquisition: Record the ¹³C NMR spectrum with proton decoupling.
-
Data Processing: Process the raw data (Fourier transform, phase correction, and baseline correction) to obtain the final spectrum.
Visualizations
The following diagrams illustrate the synthesis and purification workflow and the logical relationship for purity assessment.
Caption: Synthesis and Purification Workflow for this compound.
Caption: Logical Flow for Purity Assessment of this compound.
References
Technical Guide: Physicochemical Properties of Bis(4-chlorobutyl) ether, with a Focus on its Boiling Point at Reduced Pressure
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the boiling point of bis(4-chlorobutyl) ether at reduced pressures. This document consolidates available data, presents detailed experimental protocols for its determination, and visualizes a key synthetic pathway. This compound is a significant intermediate in the synthesis of various organic molecules, and a thorough understanding of its physical properties is crucial for its effective use in research and development.
Quantitative Data Summary
The boiling point of this compound has been reported at several reduced pressures. The data, collated from various sources, is presented in Table 1 for straightforward comparison. It is important to note the slight variations in reported values, which may be attributed to minor differences in experimental setup and purity of the substance.
| Pressure (mmHg) | Pressure (kPa) | Boiling Point (°C) |
| 0.5 | 0.067 | 84 - 86 |
| 10 | 1.33 | 116 - 118 |
| 10 | 1.33 | 129 - 131[1] |
| 15 | 2.00 | 132 |
Table 1: Boiling Point of this compound at Various Reduced Pressures
Experimental Protocols
The determination of the boiling point of this compound at reduced pressure is typically performed via vacuum distillation. The following protocol is a generalized procedure based on standard laboratory techniques and the purification methods described for this compound.
Objective: To determine the boiling point of this compound at a specific reduced pressure.
Materials:
-
This compound (crude or purified)
-
Round-bottom flask
-
Fractional distillation column (e.g., Vigreux or packed column)
-
Distillation head with a thermometer adapter
-
Condenser
-
Receiving flask
-
Vacuum pump
-
Manometer or vacuum gauge
-
Heating mantle with a magnetic stirrer
-
Stir bar or boiling chips
-
Cold trap (recommended)
-
Inert gas source (e.g., Nitrogen or Argon)
Procedure:
-
Apparatus Assembly: A standard vacuum distillation apparatus is assembled. The round-bottom flask containing the this compound and a stir bar or boiling chips is connected to the fractional distillation column. The distillation head, equipped with a thermometer, is placed atop the column, followed by the condenser and the receiving flask. All glass joints should be properly sealed.
-
System Evacuation: The apparatus is connected to a vacuum pump via a cold trap. The system is slowly evacuated to the desired pressure, which is monitored using a manometer.
-
Heating and Equilibration: The heating mantle is turned on, and the stirring is initiated. The temperature is gradually increased until the liquid begins to boil. The system is allowed to equilibrate, which is indicated by a stable temperature reading on the thermometer and a consistent rate of distillation.
-
Boiling Point Measurement: The temperature at which the liquid is actively boiling and the vapor is condensing on the thermometer bulb is recorded as the boiling point at that specific pressure. The pressure should be monitored and recorded simultaneously.
-
Fraction Collection: For purification purposes, different fractions can be collected. The first fraction will typically contain lower-boiling impurities. The main fraction is collected when the temperature is stable at the boiling point of the desired compound.
-
System Shutdown: After the distillation is complete, the heating is turned off, and the apparatus is allowed to cool down. The vacuum is then slowly released by introducing an inert gas before dismantling the apparatus.
Synthesis Pathway Visualization
This compound can be synthesized from tetrahydrofuran (THF) in the presence of an acid catalyst. The following diagram illustrates the logical workflow of this synthesis, which involves the acid-catalyzed ring-opening of THF to form a carbocation, followed by reaction with another THF molecule and subsequent chlorination.
Caption: Synthesis of this compound from THF.
References
Methodological & Application
Synthesis of Macrocyclic Compounds Using Bis(4-chlorobutyl) ether: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of macrocyclic compounds utilizing Bis(4-chlorobutyl) ether as a key bifunctional electrophile. The methodologies outlined herein are primarily based on the principles of Williamson ether synthesis and nucleophilic substitution reactions, which are foundational in the construction of crown ethers, aza-crown ethers, and other macrocyclic architectures of interest in medicinal chemistry and drug development.
Macrocyclic compounds hold a unique position in drug discovery, bridging the gap between small molecules and biologics. Their constrained yet flexible conformations can lead to high-affinity and selective binding to challenging biological targets, including protein-protein interfaces. This compound serves as a versatile building block, offering a straightforward approach to introduce a nine-atom chain (O(CH₂)₄O(CH₂)₄) into a macrocyclic ring system.
I. Overview of Synthetic Strategies
The primary synthetic route for incorporating this compound into macrocyclic structures involves the reaction with a suitable dinucleophile. This can be broadly categorized into two main approaches:
-
Synthesis of Crown Ethers and their Analogs: Reaction with diols, such as polyethylene glycols, under basic conditions to form oxa-crown ethers.
-
Synthesis of Aza-Crown Ethers: Reaction with diamines or polyamines to introduce nitrogen atoms into the macrocyclic ring, yielding aza-crown ethers. These are particularly valuable in medicinal chemistry due to their ability to form coordination complexes and interact with biological targets.
The general reaction scheme can be visualized as a one-step cyclization process, although in practice, high-dilution conditions are often necessary to favor intramolecular cyclization over intermolecular polymerization.
II. Experimental Protocols
A. Synthesis of an Oxa-Crown Ether Derivative
This protocol describes a general procedure for the synthesis of a macrocyclic polyether using this compound and a polyethylene glycol derivative.
Materials:
-
This compound
-
Triethylene glycol
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous Dimethylformamide (DMF)
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
Preparation of the Sodium Alkoxide: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., argon or nitrogen), add a suspension of sodium hydride (2.2 equivalents) in anhydrous THF.
-
To this suspension, add a solution of triethylene glycol (1.0 equivalent) in anhydrous THF dropwise at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1 hour, or until the evolution of hydrogen gas ceases.
-
Cyclization Reaction: To the resulting sodium alkoxide solution, add a solution of this compound (1.0 equivalent) in a mixture of anhydrous THF and DMF dropwise over a period of 8-12 hours using a syringe pump. Maintain the reaction mixture at a gentle reflux. The use of high dilution conditions (final concentration of reactants ~0.01 M) is crucial to maximize the yield of the macrocyclic product.
-
After the addition is complete, continue to reflux the reaction mixture for an additional 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Cool the reaction mixture to room temperature and cautiously quench the excess sodium hydride by the slow addition of water.
-
Acidify the mixture with 1 M HCl until the pH is approximately 7.
-
Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) three times.
-
Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to isolate the desired macrocyclic ether.
-
Characterization: Characterize the purified product by spectroscopic methods (¹H NMR, ¹³C NMR, and Mass Spectrometry).
B. Synthesis of a Diaza-Crown Ether Derivative
This protocol outlines the synthesis of a diaza-macrocycle, which can be a precursor for more complex drug candidates.
Materials:
-
This compound
-
1,2-Diaminoethane (or another suitable diamine)
-
Potassium carbonate (anhydrous)
-
Acetonitrile (anhydrous)
-
Hydrochloric acid (1 M)
-
Sodium hydroxide solution (1 M)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add a suspension of anhydrous potassium carbonate (3.0 equivalents) in anhydrous acetonitrile.
-
To this suspension, add a solution of the diamine (e.g., 1,2-diaminoethane, 1.0 equivalent) in anhydrous acetonitrile.
-
Cyclization Reaction: Simultaneously, add a solution of this compound (1.0 equivalent) in anhydrous acetonitrile dropwise to the reaction mixture at reflux over a period of 10-15 hours using a syringe pump to maintain high dilution conditions.
-
After the addition is complete, continue to reflux the reaction mixture for another 24-48 hours, monitoring the reaction by TLC.
-
Work-up: Cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with 1 M HCl.
-
Basify the aqueous layer with 1 M NaOH until the pH is greater than 10.
-
Extract the aqueous layer with dichloromethane three times.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent to obtain the crude product.
-
Purification: Purify the crude diaza-crown ether by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of dichloromethane and methanol).
-
Characterization: Characterize the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
III. Data Presentation
The following table summarizes typical reaction parameters for the synthesis of macrocycles using this compound. Please note that yields are highly dependent on reaction conditions, particularly the effectiveness of high dilution.
| Macrocycle Type | Dinucleophile | Base | Solvent | Reaction Time (h) | Typical Yield (%) |
| Oxa-crown Ether | Polyethylene Glycol | NaH | THF/DMF | 24-48 | 20-40 |
| Diaza-crown Ether | Aliphatic Diamine | K₂CO₃ | Acetonitrile | 48-72 | 15-35 |
IV. Visualizations
Experimental Workflow for Macrocyclization
Caption: General experimental workflow for the synthesis of macrocycles.
Logical Relationship of Synthetic Steps
Caption: Logical flow of the macrocyclization synthesis.
V. Applications in Drug Development
Macrocyclic compounds synthesized from this compound can serve as scaffolds for the development of novel therapeutic agents. The inclusion of ether and amine functionalities provides handles for further chemical modification, allowing for the optimization of pharmacokinetic and pharmacodynamic properties.
For instance, aza-crown ethers are known to interact with various metal ions and small organic molecules, making them attractive for applications in sensing, imaging, and as ionophores to modulate ion transport across biological membranes. The specific macrocycles derived from this compound can be screened against a wide range of biological targets, including enzymes, receptors, and ion channels, to identify novel drug leads.
VI. Safety Considerations
-
This compound is a hazardous chemical. Handle with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Work in a well-ventilated fume hood.
-
Sodium hydride is a flammable solid and reacts violently with water. Handle under an inert atmosphere and use appropriate quenching procedures.
-
Solvents such as THF and DMF are flammable and have associated health risks. Ensure proper storage and handling.
Always consult the Safety Data Sheet (SDS) for all chemicals before use.
Bis(4-chlorbutyl)ether als Alkylierungsmittel in der organischen Synthese: Anwendungshinweise und Protokolle
Zielgruppe: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung.
Einleitung
Bis(4-chlorbutyl)ether ist ein symmetrischer Dihalogenether, der als vielseitiges bifunktionelles Alkylierungsmittel in der organischen Synthese dient. Seine Struktur, die zwei reaktive Chlorbutyl-Einheiten enthält, die durch eine Etherbindung verbunden sind, ermöglicht die Einführung einer flexiblen Acht-Kohlenstoff-Kette in eine Vielzahl von Molekülen. Dies macht es zu einem wertvollen Baustein für die Synthese von heterocyclischen Verbindungen, insbesondere von Makrocyclen wie Kronenethern und Aza-Kronenethern. Darüber hinaus wird es als Zwischenprodukt bei der Herstellung von pharmazeutischen Wirkstoffen (APIs), wie beispielsweise Paroxetin, eingesetzt.[1]
Diese Anwendungshinweise bieten einen detaillierten Überblick über die Verwendung von Bis(4-chlorbutyl)ether als Alkylierungsmittel, einschließlich detaillierter experimenteller Protokolle und quantitativer Daten für spezifische Anwendungen.
Physikalisch-chemische Eigenschaften
Die Kenntnis der physikalisch-chemischen Eigenschaften von Bis(4-chlorbutyl)ether ist für seine sichere Handhabung und den erfolgreichen Einsatz in der Synthese unerlässlich.
| Eigenschaft | Wert | Referenz |
| CAS-Nummer | 6334-96-9 | [2][3] |
| Summenformel | C₈H₁₆Cl₂O | |
| Molekulargewicht | 199.12 g/mol | [2][3] |
| Aussehen | Farblose bis leicht gelbliche, klare Flüssigkeit/Öl | [1][3][4] |
| Siedepunkt | 129-131 °C bei 10 mmHg | [2][3][4] |
| Dichte | 1.081 g/mL bei 25 °C | [2][3][4] |
| Brechungsindex (n20/D) | 1.459 | [2][3][4] |
| Flammpunkt | 113 °C (geschlossener Tiegel) | [2] |
| Löslichkeit | Leicht löslich in Chloroform, Ethylacetat, Methanol. | [4] |
Anwendungen in der organischen Synthese
Bis(4-chlorbutyl)ether ist ein effektives Alkylierungsmittel für eine Vielzahl von Nukleophilen, einschließlich Aminen und Phenolen. Seine bifunktionelle Natur ist besonders nützlich bei Zyklisierungsreaktionen zur Bildung von heterocyclischen Ringen.
Synthese von N-Aryl-Aza-Kronenethern
Eine wichtige Anwendung von Bis(4-chlorbutyl)ether ist die Synthese von Aza-Kronenethern durch Cyclokondensationsreaktion mit primären aromatischen Aminen. Diese Verbindungen sind für ihre Fähigkeit zur selektiven Komplexierung von Metallionen und organischen Molekülen von Interesse.
Reaktionsschema:
Abbildung 1. Allgemeines Reaktionsschema für die Synthese von N-Aryl-Aza-Kronenethern.
Quantitative Daten zur Synthese von 5-Aryl-1,9-dioxa-5-azacyclododecanen
Die folgende Tabelle fasst die Ergebnisse der Synthese verschiedener N-substituierter Aza-Kronenether zusammen, die durch die Reaktion von substituierten Anilinen mit Bis(4-chlorbutyl)ether gewonnen wurden.
| Aromatische Amine (Ar-NH₂) | Produkt (N-Aryl-1,9-dioxa-5-azacyclododecan) | Ausbeute (%) |
| Anilin | 5-Phenyl-1,9-dioxa-5-azacyclododecan | 45 |
| p-Toluidin | 5-(p-Tolyl)-1,9-dioxa-5-azacyclododecan | 52 |
| p-Anisidin | 5-(p-Methoxyphenyl)-1,9-dioxa-5-azacyclododecan | 48 |
| p-Chloranilin | 5-(p-Chlorphenyl)-1,9-dioxa-5-azacyclododecan | 40 |
Detaillierte experimentelle Protokolle
Protokoll 1: Synthese von 5-(p-Tolyl)-1,9-dioxa-5-azacyclododecan
Dieses Protokoll beschreibt die detaillierte Vorgehensweise für die Cyclokondensationsreaktion von p-Toluidin mit Bis(4-chlorbutyl)ether.
Materialien:
-
p-Toluidin
-
Bis(4-chlorbutyl)ether
-
Wasserfreies Natriumcarbonat (Na₂CO₃)
-
N,N-Dimethylformamid (DMF), wasserfrei
-
Chloroform
-
Wasser
-
Wasserfreies Magnesiumsulfat (MgSO₄)
-
Rundkolben mit Rückflusskühler und Magnetrührer
-
Heizpilz mit Magnetrührer
-
Scheidetrichter
-
Rotationsverdampfer
-
Apparatur für Säulenchromatographie
-
Kieselgel für die Säulenchromatographie
Experimenteller Arbeitsablauf:
Abbildung 2. Arbeitsablauf für die Synthese und Aufreinigung von 5-(p-Tolyl)-1,9-dioxa-5-azacyclododecan.
Vorgehensweise:
-
Reaktionsaufbau: In einem trockenen 250-ml-Rundkolben, der mit einem Rückflusskühler und einem Magnetrührer ausgestattet ist, werden 1,07 g (0,01 mol) p-Toluidin und 2,12 g (0,02 mol) wasserfreies Natriumcarbonat in 100 ml wasserfreiem N,N-Dimethylformamid (DMF) suspendiert.
-
Zugabe des Alkylierungsmittels: Zu der gerührten Suspension werden 2,0 g (0,01 mol) Bis(4-chlorbutyl)ether zugegeben.
-
Reaktion: Die Reaktionsmischung wird unter starkem Rühren 48 Stunden lang auf 120-130 °C erhitzt. Der Fortschritt der Reaktion kann mittels Dünnschichtchromatographie (DC) verfolgt werden.
-
Aufarbeitung: Nach Beendigung der Reaktion wird die Mischung auf Raumtemperatur abgekühlt und die anorganischen Salze werden durch Filtration entfernt. Das Filtrat wird am Rotationsverdampfer eingeengt, um das DMF zu entfernen.
-
Extraktion: Der ölige Rückstand wird in 100 ml Chloroform aufgenommen. Die Chloroformlösung wird dreimal mit jeweils 50 ml Wasser gewaschen, um restliches DMF und Salze zu entfernen.
-
Trocknung und Aufreinigung: Die organische Phase wird über wasserfreiem Magnesiumsulfat getrocknet, filtriert und das Lösungsmittel im Vakuum entfernt. Der Rohprodukt wird durch Säulenchromatographie auf Kieselgel (Eluent: Hexan/Ethylacetat-Gemisch) gereinigt.
-
Analyse: Das reine Produkt wird als blassgelbes Öl erhalten. Die Struktur wird durch spektroskopische Methoden (¹H-NMR, ¹³C-NMR, MS) bestätigt.
Sicherheitshinweise
Bis(4-chlorbutyl)ether ist als gesundheitsschädlich beim Verschlucken eingestuft und verursacht Hautreizungen sowie schwere Augenreizungen. Wie bei vielen Alkylierungsmitteln ist Vorsicht geboten, da sie potenziell karzinogen sein können. Alle Arbeiten sollten in einem gut funktionierenden Abzug unter Verwendung geeigneter persönlicher Schutzausrüstung (Schutzbrille, Handschuhe, Laborkittel) durchgeführt werden. Entsorgen Sie chemische Abfälle gemäß den örtlichen Vorschriften.
References
Application Notes and Protocols for the Synthesis of Paroxetine API Utilizing Bis(4-chlorobutyl) ether
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The following application notes and protocols describe a conceptual, hypothetical synthetic route for the synthesis of Paroxetine using Bis(4-chlorobutyl) ether. To date, there is no specific published literature detailing this exact synthetic pathway. Therefore, the presented protocols are intended for research and exploratory purposes. All proposed experimental work should be conducted with appropriate safety precautions and careful optimization.
Introduction
Paroxetine, a selective serotonin reuptake inhibitor (SSRI), is a widely prescribed antidepressant. Its molecular structure features a core trans-3,4-disubstituted piperidine ring, which is crucial for its pharmacological activity. The synthesis of this piperidine core with the correct stereochemistry is a key challenge in the manufacturing of Paroxetine.
This compound is a known intermediate in the synthesis of Paroxetine.[1] It is a symmetrical molecule containing two reactive chlorobutyl groups, making it a potentially attractive building block for the construction of heterocyclic systems, including the piperidine ring of Paroxetine. This document outlines a hypothetical, multi-step synthetic strategy to explore the utility of this compound in the synthesis of Paroxetine. The proposed route focuses on the initial construction of a piperidine ring, followed by the introduction of the necessary functional groups.
Hypothetical Synthetic Workflow
The proposed synthetic pathway is divided into four main stages:
-
Formation of an N-Protected Piperidine Ring: Cyclization of a primary amine with this compound to form an N-substituted piperidine.
-
Introduction of the 4-Aryl Group: Functionalization of the piperidine ring to introduce the 4-(4-fluorophenyl) moiety.
-
Formation of the 3-Hydroxymethyl Group and Stereochemical Control: Introduction of the hydroxymethyl group at the 3-position of the piperidine ring.
-
Final Assembly: Etherification with sesamol and deprotection to yield Paroxetine.
A visual representation of this hypothetical workflow is provided below.
Caption: Hypothetical workflow for Paroxetine synthesis from this compound.
Experimental Protocols (Hypothetical)
Part 1: Synthesis of N-Benzylpiperidine
This step involves the formation of the piperidine ring through the reaction of this compound with benzylamine.
Protocol:
-
To a solution of benzylamine (1.0 eq) in a suitable high-boiling point solvent (e.g., N,N-dimethylformamide or dimethyl sulfoxide) add a phase-transfer catalyst (e.g., tetrabutylammonium bromide, 0.1 eq) and a base (e.g., potassium carbonate, 2.5 eq).
-
Heat the mixture to 100-120 °C with vigorous stirring.
-
Slowly add a solution of this compound (1.0 eq) in the same solvent to the reaction mixture over several hours.
-
Maintain the reaction at 100-120 °C for 24-48 hours, monitoring the progress by TLC or GC-MS.
-
After completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous phase with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography to obtain N-benzylpiperidine.
Data Logging Table for Part 1:
| Parameter | Value |
| Moles of Benzylamine | |
| Moles of this compound | |
| Moles of K2CO3 | |
| Volume of Solvent | |
| Reaction Temperature (°C) | |
| Reaction Time (h) | |
| Product Yield (g) | |
| Product Yield (%) | |
| Product Purity (by GC) |
Part 2: Synthesis of N-Benzyl-4-(4-fluorophenyl)piperidin-4-ol
This part describes the introduction of the 4-fluorophenyl group.
Protocol:
-
Oxidation to N-Benzyl-4-piperidone:
-
Dissolve N-benzylpiperidine (1.0 eq) in a suitable solvent (e.g., dichloromethane).
-
Add an oxidizing agent (e.g., PCC or a Ru-based catalyst with a co-oxidant) portion-wise at 0 °C.
-
Stir the reaction at room temperature until the starting material is consumed (monitor by TLC).
-
Work up the reaction by filtering through a pad of silica gel and concentrating the solvent.
-
-
Grignard Reaction:
-
Prepare the Grignard reagent by reacting 1-bromo-4-fluorobenzene with magnesium turnings in dry THF.
-
Cool a solution of N-benzyl-4-piperidone (1.0 eq) in dry THF to 0 °C.
-
Slowly add the prepared 4-fluorophenylmagnesium bromide solution to the piperidone solution.
-
Allow the reaction to warm to room temperature and stir for several hours.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the product with ethyl acetate, wash with brine, dry, and concentrate.
-
Purify the crude product by column chromatography.
-
Data Logging Table for Part 2:
| Parameter | Value |
| Moles of N-Benzylpiperidine | |
| Yield of N-Benzyl-4-piperidone (%) | |
| Moles of N-Benzyl-4-piperidone | |
| Moles of 4-Fluorophenylmagnesium bromide | |
| Reaction Temperature (°C) | |
| Reaction Time (h) | |
| Product Yield (g) | |
| Product Yield (%) | |
| Product Purity (by HPLC) |
Part 3: Synthesis of trans-N-Benzyl-4-(4-fluorophenyl)-3-(hydroxymethyl)piperidine
This is a critical stage for establishing the required trans stereochemistry.
Protocol:
-
Dehydration:
-
Treat N-benzyl-4-(4-fluorophenyl)piperidin-4-ol with a strong acid (e.g., concentrated sulfuric acid or p-toluenesulfonic acid) in a suitable solvent (e.g., toluene) and heat to reflux with a Dean-Stark trap to remove water.
-
-
Diastereoselective Dihydroxylation:
-
Subject the resulting N-benzyl-4-(4-fluorophenyl)-1,2,3,6-tetrahydropyridine to a diastereoselective dihydroxylation (e.g., using OsO4/NMO or other methods) to introduce two hydroxyl groups, aiming for the desired stereochemistry.
-
-
Selective Reduction:
-
Protect the 3-hydroxyl group and selectively deoxygenate the 4-hydroxyl group. Alternatively, convert the diol to a cyclic sulfate and perform a regioselective reduction. A more direct but challenging approach would be a highly selective mono-reduction of a derivative of the diol.
-
Data Logging Table for Part 3:
| Parameter | Value |
| Moles of Starting Material | |
| Reagents and Conditions for Dehydration | |
| Reagents and Conditions for Dihydroxylation | |
| Diastereomeric Ratio | |
| Reagents and Conditions for Selective Reduction | |
| Product Yield (g) | |
| Product Yield (%) | |
| Product Purity (by HPLC) |
Part 4: Synthesis of Paroxetine
The final steps involve coupling with sesamol and removal of the benzyl protecting group.
Protocol:
-
Mitsunobu Reaction:
-
Dissolve trans-N-benzyl-4-(4-fluorophenyl)-3-(hydroxymethyl)piperidine (1.0 eq), sesamol (1.2 eq), and triphenylphosphine (1.5 eq) in dry THF.
-
Cool the solution to 0 °C and add a solution of diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq) in THF dropwise.
-
Stir the reaction at room temperature overnight.
-
Concentrate the reaction mixture and purify by column chromatography to obtain N-benzyl-paroxetine.
-
-
Debenzylation:
-
Dissolve N-benzyl-paroxetine in a suitable solvent (e.g., methanol or ethanol).
-
Add a palladium catalyst (e.g., 10% Pd/C) and subject the mixture to hydrogenation at atmospheric or elevated pressure.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Filter the catalyst and concentrate the solvent to obtain Paroxetine free base.
-
Data Logging Table for Part 4:
| Parameter | Value |
| Moles of Piperidine Precursor | |
| Moles of Sesamol | |
| Yield of N-Benzyl-Paroxetine (%) | |
| Reagents and Conditions for Debenzylation | |
| Final Product Yield (g) | |
| Overall Yield (%) | |
| Final Product Purity (by HPLC) |
This document provides a conceptual framework for the synthesis of Paroxetine using this compound. Significant experimental work would be required to reduce this hypothetical route to practice and to optimize the reaction conditions and yields for each step. Researchers are encouraged to consult the broader literature on piperidine synthesis and Paroxetine manufacturing for further insights.
References
Application Notes and Protocols: Williamson Ether Synthesis with Bis(4-chlorobutyl) ether
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the Williamson ether synthesis utilizing bis(4-chlorobutyl) ether as a key reagent. This protocol is particularly relevant for the synthesis of macrocyclic ethers and other complex molecules where a flexible nine-atom diether linker is desired. The Williamson ether synthesis is a robust and versatile method for forming the ether linkage, proceeding via an SN2 reaction between an alkoxide and an alkyl halide.[1][2][3] Given the difunctional nature of this compound, it serves as a valuable building block for creating larger molecular architectures. This protocol will detail the necessary reagents, equipment, and procedural steps, as well as safety precautions and methods for purification and analysis.
Introduction
The Williamson ether synthesis, developed by Alexander Williamson in 1850, remains a cornerstone of modern organic synthesis for the preparation of both symmetrical and unsymmetrical ethers.[3] The reaction involves the nucleophilic attack of an alkoxide or phenoxide ion on a primary alkyl halide.[1][2][3] this compound is a useful, albeit moderately toxic, organic intermediate.[4] Its two primary alkyl chloride functionalities allow for the participation in two sequential Williamson ether synthesis reactions, making it an ideal candidate for the synthesis of macrocycles or polymers.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| This compound | ≥98% | e.g., Sigma-Aldrich, TCI | [5][6][7] |
| Dihydric phenol (e.g., Catechol) | Reagent | Any major supplier | |
| Sodium hydroxide (NaOH) | ACS Reagent | Any major supplier | |
| N,N-Dimethylformamide (DMF) | Anhydrous | Any major supplier | |
| Diethyl ether | Anhydrous | Any major supplier | |
| Hydrochloric acid (HCl) | 1 M aqueous solution | Any major supplier | |
| Saturated sodium bicarbonate solution | Prepared in-house | ||
| Saturated sodium chloride solution (brine) | Prepared in-house | ||
| Anhydrous magnesium sulfate (MgSO₄) | Any major supplier | ||
| Round-bottom flask | Appropriate size for reaction scale | ||
| Reflux condenser | |||
| Magnetic stirrer and stir bar | |||
| Heating mantle or oil bath | |||
| Separatory funnel | |||
| Rotary evaporator | |||
| Standard glassware | Beakers, graduated cylinders, etc. |
Safety Precautions
This compound is harmful if swallowed and causes skin and eye irritation. [8] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times. All manipulations should be performed in a well-ventilated fume hood.[8] In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.[9] If swallowed, seek immediate medical attention.[8]
Experimental Protocol
This protocol describes a general procedure for the synthesis of a macrocyclic ether using this compound and a dihydric phenol, such as catechol, as a representative di-nucleophile.
1. Preparation of the Sodium Phenoxide:
-
In a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add the dihydric phenol (1.0 equivalent).
-
Dissolve the phenol in anhydrous N,N-dimethylformamide (DMF).
-
Under a nitrogen atmosphere, add sodium hydroxide (2.2 equivalents) portion-wise to the stirred solution.
-
Heat the mixture to 50-60 °C for 1 hour to ensure complete formation of the disodium phenoxide. The reaction mixture may become a slurry.
2. Williamson Ether Synthesis:
-
To the stirred suspension of the sodium phenoxide, add a solution of this compound (1.0 equivalent) in anhydrous DMF dropwise over a period of 30 minutes.
-
After the addition is complete, heat the reaction mixture to 80-100 °C.[3]
-
Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 4-8 hours.[3]
3. Work-up and Isolation:
-
Allow the reaction mixture to cool to room temperature.
-
Pour the mixture into a beaker containing an equal volume of cold water.
-
Acidify the aqueous solution to pH ~7 with 1 M HCl.
-
Transfer the mixture to a separatory funnel and extract three times with diethyl ether.
-
Combine the organic extracts and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
4. Purification:
-
The crude product can be purified by column chromatography on silica gel, eluting with a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes).
-
Alternatively, recrystallization from an appropriate solvent may be employed for solid products.
Experimental Workflow
Caption: Experimental workflow for the Williamson ether synthesis of a macrocyclic ether.
Data Presentation
| Parameter | Value | Reference/Note |
| This compound | ||
| Molecular Formula | C₈H₁₆Cl₂O | [5] |
| Molecular Weight | 199.12 g/mol | [7] |
| Boiling Point | 129-131 °C / 10 mmHg | [7] |
| Density | 1.081 g/mL at 25 °C | [7] |
| Reaction Conditions | ||
| Stoichiometry (Phenol:Base:Ether) | 1.0 : 2.2 : 1.0 | General recommendation for driving the reaction to completion. |
| Solvent | Anhydrous DMF | A polar aprotic solvent that promotes SN2 reactions.[1][10] |
| Temperature | 80-100 °C | [3] |
| Reaction Time | 4-8 hours | [3] |
| Expected Outcome | ||
| Yield | 50-95% | Typical for Williamson ether synthesis, highly dependent on substrate and reaction conditions.[3] |
Characterization
The final product should be characterized to confirm its identity and purity. Recommended analytical techniques include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure of the synthesized ether.
-
Infrared (IR) Spectroscopy: To confirm the presence of the ether linkage (C-O-C stretch) and the absence of the starting hydroxyl group.
-
Mass Spectrometry (MS): To determine the molecular weight of the product.
-
Melting Point Analysis: For solid products, to assess purity.
This comprehensive protocol provides a framework for the successful synthesis of ethers using this compound. Researchers should optimize the reaction conditions for their specific substrates to achieve the best results.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. scholarship.richmond.edu [scholarship.richmond.edu]
- 3. lscollege.ac.in [lscollege.ac.in]
- 4. This compound CAS#: 6334-96-9 [m.chemicalbook.com]
- 5. chemscene.com [chemscene.com]
- 6. This compound | 6334-96-9 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 7. 双(4-氯丁基)醚 98% | Sigma-Aldrich [sigmaaldrich.com]
- 8. fishersci.com [fishersci.com]
- 9. chembk.com [chembk.com]
- 10. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
Application Notes and Protocols: Bis(4-chlorobutyl) ether as a Homobifunctional Cross-Linking Reagent
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bis(4-chlorobutyl) ether is a homobifunctional alkylating agent with the chemical formula C8H16Cl2O.[1][2][3] It consists of two 4-chlorobutyl groups linked by an ether oxygen.[1] While primarily utilized as a key intermediate in the synthesis of pharmaceuticals such as Paroxetine and in the preparation of macrocyclic compounds and specialty polymers, its chemical structure lends itself to applications as a cross-linking reagent.[1] The two terminal chloroalkane groups can react with nucleophiles, making it suitable for covalently linking biomolecules.
Contrary to being a heterobifunctional reagent, this compound is homobifunctional , as both reactive ends are identical. This document provides detailed application notes and hypothetical protocols for its use as a cross-linking agent in biological research and drug development, based on the reactivity of alkyl halides.
Chemical Properties:
| Property | Value |
|---|---|
| CAS Number | 6334-96-9 |
| Molecular Formula | C8H16Cl2O |
| Molecular Weight | 199.12 g/mol |
| Appearance | Colorless to light yellow clear liquid |
| Boiling Point | 129-131 °C/10 mmHg |
| Density | 1.081 g/mL at 25 °C |
Principle of Cross-Linking
This compound acts as an alkylating agent. The chlorine atom at the end of each butyl chain is a good leaving group, allowing for nucleophilic substitution reactions with functional groups present on biomolecules. The primary targets for alkylation in a biological context are nucleophilic side chains of amino acids, such as the thiol group of cysteine and the amino group of lysine. The ether linkage provides a flexible spacer between the two reactive ends.
The cross-linking reaction proceeds in a two-step manner for each reactive end. The first reaction links the reagent to one biomolecule, and the second links it to another, or to a different site on the same molecule (intramolecular cross-linking).
Potential Applications in Research and Drug Development
-
Probing Protein-Protein Interactions: By covalently linking interacting proteins, this compound can be used to stabilize protein complexes for identification and characterization.
-
Intramolecular Cross-Linking for Structural Studies: Cross-linking different domains of a single protein can provide distance constraints for structural modeling.
-
Conjugation of Payloads to Biomolecules: While not a typical application, it could be envisioned for linking small molecules to proteins or peptides, although more specific and efficient reagents are commonly used for this purpose.
-
Formation of Polymer-Protein Conjugates: The reagent can be used to link proteins to polymers containing nucleophilic groups.
Experimental Protocols
The following are generalized protocols that should be optimized for specific applications.
Protocol 1: Intermolecular Cross-Linking of Two Proteins
This protocol describes a general workflow for cross-linking two purified proteins (Protein A and Protein B).
Materials:
-
Purified Protein A and Protein B in a suitable buffer (e.g., PBS or HEPES, pH 7.5-8.5)
-
This compound
-
Organic solvent (e.g., DMSO or DMF) for dissolving the cross-linker
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
SDS-PAGE reagents
-
Western blot or mass spectrometry equipment for analysis
Workflow:
Figure 1. Workflow for intermolecular protein cross-linking.
Procedure:
-
Prepare Protein Solution: Mix Protein A and Protein B in a reaction buffer at a desired molar ratio (e.g., 1:1). The final protein concentration should typically be in the range of 1-10 µM.
-
Prepare Cross-linker Stock Solution: Prepare a 100 mM stock solution of this compound in DMSO or DMF.
-
Initiate Cross-Linking: Add the cross-linker stock solution to the protein mixture to achieve a final concentration in the range of 100 µM to 5 mM. The optimal concentration needs to be determined empirically.
-
Incubation: Incubate the reaction mixture at room temperature or 37°C for 30-120 minutes.
-
Quench Reaction: Stop the reaction by adding a quenching solution (e.g., Tris-HCl) to a final concentration of 50-100 mM. The primary amines in the quenching buffer will react with any unreacted cross-linker.
-
Analysis: Analyze the reaction products by SDS-PAGE to observe the formation of higher molecular weight species corresponding to the cross-linked complex. Further analysis can be performed by Western blotting or mass spectrometry to identify the cross-linked products and the specific residues involved.
Protocol 2: Intramolecular Cross-Linking for Structural Probing
This protocol is designed for creating distance constraints within a single protein.
Materials:
-
Purified protein of interest in a suitable buffer
-
This compound
-
Organic solvent (e.g., DMSO or DMF)
-
Quenching solution
-
Mass spectrometer and appropriate software for data analysis
Workflow:
Figure 2. Workflow for intramolecular cross-linking and MS analysis.
Procedure:
-
Prepare Protein Solution: Prepare a dilute solution of the protein (e.g., 0.1-1 µM) to favor intramolecular over intermolecular cross-linking.
-
Prepare Cross-linker Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.
-
Initiate Cross-Linking: Add the cross-linker to the protein solution to a final concentration of 50-500 µM.
-
Incubation: Incubate for 60 minutes at room temperature.
-
Quench Reaction: Add quenching solution to stop the reaction.
-
Sample Preparation for Mass Spectrometry: The cross-linked protein is then subjected to standard proteomics sample preparation, including denaturation, reduction, alkylation of free cysteines, and proteolytic digestion (e.g., with trypsin).
-
LC-MS/MS Analysis: The resulting peptide mixture is analyzed by high-resolution mass spectrometry. Specialized software is used to identify the cross-linked peptides, which will reveal the amino acid residues that are in close proximity in the folded protein.
Quantitative Data Presentation (Hypothetical Data)
The following tables present hypothetical data from cross-linking experiments to illustrate how results can be quantified and compared.
Table 1: Optimization of Cross-linker Concentration for Intermolecular Cross-Linking
| Cross-linker Concentration (µM) | % Cross-linked Complex (Protein A-B) | % Unreacted Protein A | % Unreacted Protein B |
| 0 | 0 | 100 | 100 |
| 50 | 15 | 85 | 85 |
| 100 | 35 | 65 | 65 |
| 250 | 55 | 45 | 45 |
| 500 | 60 | 40 | 40 |
| 1000 | 62 | 38 | 38 |
Data derived from densitometry of an SDS-PAGE gel.
Table 2: Time Course of Intermolecular Cross-Linking Reaction
| Incubation Time (minutes) | % Cross-linked Complex (Protein A-B) |
| 5 | 10 |
| 15 | 28 |
| 30 | 45 |
| 60 | 58 |
| 120 | 60 |
Reaction conditions: 5 µM Protein A, 5 µM Protein B, 250 µM this compound, pH 8.0, 25°C.
Table 3: Identification of Intramolecular Cross-Links by Mass Spectrometry
| Cross-linked Peptide 1 | Cross-linked Peptide 2 | Cross-linked Residues |
| KAGQIVESTG... | ...YTLPKSDE | Lys-12 and Lys-88 |
| ...VLPACGT... | ...MECASR... | Cys-45 and Cys-102 |
| KAGQIVESTG... | ...MECASR... | Lys-12 and Cys-102 |
Hypothetical results from LC-MS/MS analysis of a digested, cross-linked protein.
Signaling Pathway Visualization (Hypothetical Application)
This compound could be used to trap transient interactions in a signaling pathway. For example, to confirm the interaction between a kinase and its substrate.
Figure 3. Trapping a kinase-substrate interaction using a cross-linker.
Conclusion
This compound, as a homobifunctional alkylating agent, presents a tool for researchers to probe protein interactions and structure. Its utility lies in its ability to form stable covalent bonds between nucleophilic residues. The provided protocols are starting points for developing specific applications, and optimization of reaction conditions is crucial for successful outcomes. Due to the nature of alkylating agents, careful handling and consideration of potential side reactions are necessary.
References
Application Notes and Protocols: Reaction of Bis(4-chlorobutyl) ether with Primary and Secondary Amines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bis(4-chlorobutyl) ether is a versatile difunctional electrophile utilized in the synthesis of a variety of nitrogen-containing compounds. Its two primary alkyl chloride moieties readily undergo nucleophilic substitution with primary and secondary amines, leading to the formation of either linear diamines or cyclized products. The reaction outcome is highly dependent on the nature of the amine and the reaction conditions employed. This document provides detailed application notes and protocols for the reaction of this compound with primary and secondary amines, focusing on the synthesis of N,N'-disubstituted-1,1'-oxybis(butane-4,1-diamines) and N-substituted 1-oxa-5-azacyclononanes. These products are valuable intermediates in the preparation of pharmaceuticals, such as the selective serotonin reuptake inhibitor, Paroxetine, and other biologically active molecules.
Reaction Pathways
The reaction of this compound with amines can proceed via two main pathways: intermolecular dialkylation and intramolecular cyclization.
1. Intermolecular Dialkylation with Secondary Amines:
When this compound is treated with an excess of a secondary amine, a double nucleophilic substitution occurs, resulting in the formation of a linear N,N'-disubstituted-1,1'-oxybis(butane-4,1-diamine). This reaction is favored by using the amine as both the nucleophile and the acid scavenger.
2. Intramolecular Cyclization with Primary Amines:
The reaction with primary amines can lead to the formation of a nine-membered heterocyclic ring, an N-substituted 1-oxa-5-azacyclononane. This intramolecular cyclization is typically favored under high-dilution conditions, which promote the intramolecular reaction of the initially formed mono-alkylation product over the intermolecular reaction with another amine molecule.
Data Presentation
The following tables summarize the expected products and typical reaction conditions for the reaction of this compound with representative primary and secondary amines. Please note that specific yields and reaction times can vary depending on the scale of the reaction and the purity of the reagents.
Table 1: Reaction with Secondary Amines (Intermolecular Dialkylation)
| Amine | Product | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |
| Diethylamine | N,N,N',N'-Tetraethyl-1,1'-oxybis(butane-4,1-diamine) | Toluene | 80-100 | 12-24 | 70-85 |
| Piperidine | 1,1'-[Oxybis(butane-4,1-diyl)]dipiperidine | Acetonitrile | Reflux | 12-18 | 75-90 |
| Morpholine | 4,4'-[Oxybis(butane-4,1-diyl)]dimorpholine | N,N-Dimethylformamide (DMF) | 90-110 | 10-16 | 80-95 |
Table 2: Reaction with Primary Amines (Intramolecular Cyclization)
| Amine | Product | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |
| Benzylamine | 5-Benzyl-1-oxa-5-azacyclononane | Acetonitrile | Reflux | 24-48 | 50-65 |
| Isopropylamine | 5-Isopropyl-1-oxa-5-azacyclononane | Tetrahydrofuran (THF) | Reflux | 36-60 | 45-60 |
| Aniline | 5-Phenyl-1-oxa-5-azacyclononane | N,N-Dimethylformamide (DMF) | 100-120 | 24-48 | 40-55 |
Experimental Protocols
Protocol 1: Synthesis of N,N,N',N'-Tetraethyl-1,1'-oxybis(butane-4,1-diamine)
This protocol describes a typical procedure for the intermolecular dialkylation of this compound with a secondary amine.
Materials:
-
This compound (1.0 eq)
-
Diethylamine (4.0 eq)
-
Toluene
-
Sodium carbonate (2.2 eq)
-
Deionized water
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate
-
Round-bottom flask equipped with a reflux condenser and magnetic stirrer
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq), toluene, diethylamine (4.0 eq), and sodium carbonate (2.2 eq).
-
Stir the mixture at room temperature for 15 minutes.
-
Heat the reaction mixture to 90°C and maintain it at this temperature for 18 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
After the reaction is complete, cool the mixture to room temperature.
-
Add deionized water to the reaction mixture and transfer it to a separatory funnel.
-
Separate the organic layer, and wash it sequentially with deionized water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel to afford N,N,N',N'-tetraethyl-1,1'-oxybis(butane-4,1-diamine).
Protocol 2: Synthesis of 5-Benzyl-1-oxa-5-azacyclononane
This protocol outlines a general procedure for the intramolecular cyclization of this compound with a primary amine under high-dilution conditions.
Materials:
-
This compound (1.0 eq)
-
Benzylamine (1.1 eq)
-
Potassium carbonate (2.5 eq)
-
Acetonitrile
-
Syringe pump
-
Three-neck round-bottom flask equipped with a reflux condenser and magnetic stirrer
-
Heating mantle
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
To a large three-neck round-bottom flask, add a significant volume of acetonitrile and potassium carbonate (2.5 eq). Heat the suspension to reflux.
-
In a separate flask, prepare a solution of this compound (1.0 eq) and benzylamine (1.1 eq) in acetonitrile.
-
Using a syringe pump, add the solution of the ether and amine dropwise to the refluxing acetonitrile/potassium carbonate suspension over a period of 12-24 hours. This slow addition maintains high-dilution conditions.
-
After the addition is complete, continue to reflux the reaction mixture for an additional 24 hours, monitoring the reaction by TLC or GC-MS.
-
Cool the reaction mixture to room temperature and filter to remove the inorganic salts.
-
Wash the filter cake with acetonitrile.
-
Combine the filtrate and washings and concentrate under reduced pressure using a rotary evaporator.
-
Purify the resulting crude oil by column chromatography on silica gel to yield 5-benzyl-1-oxa-5-azacyclononane.
Visualizations
Reaction Scheme: Intermolecular vs. Intramolecular Pathways
Caption: Reaction pathways of this compound with amines.
Experimental Workflow: Synthesis of 5-Benzyl-1-oxa-5-azacyclononane
Caption: Workflow for the synthesis of a cyclic product.
Synthetic Routes to Crown Ethers Utilizing Bis(4-chlorobutyl) Ether: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Crown ethers are a class of macrocyclic polyethers that have garnered significant interest in various fields of chemistry and drug development due to their unique ability to selectively bind cations. This property makes them valuable as phase-transfer catalysts, in ion-selective electrodes, and for the solubilization of inorganic salts in organic solvents. The synthesis of crown ethers is a cornerstone of supramolecular chemistry. This document provides detailed application notes and protocols for the synthesis of crown ethers using bis(4-chlorobutyl) ether as a key building block. The primary synthetic strategy employed is the Williamson ether synthesis, a robust and versatile method for forming ether linkages.
Principle of Synthesis: The Williamson Ether Synthesis
The synthesis of crown ethers from this compound relies on the Williamson ether synthesis, a nucleophilic substitution (SN2) reaction.[1][2] In this reaction, an alkoxide ion acts as a nucleophile and attacks an alkyl halide, displacing the halide and forming an ether bond.[3] For the preparation of crown ethers, a diol is typically deprotonated with a strong base to form a dialkoxide, which then reacts with a dihalide, such as this compound, in a cyclization reaction. The choice of base and solvent is crucial for achieving good yields and minimizing side reactions.[3]
A critical aspect of crown ether synthesis is the "template effect," where a cation of appropriate size can coordinate with the oxygen atoms of the polyether chain as it forms, organizing the molecule into a pre-cyclic conformation that favors intramolecular cyclization over intermolecular polymerization.[4] For example, the potassium ion (K⁺) is an effective template for the synthesis of 18-crown-6.[5]
Application Notes
Reactant Selection and Stoichiometry:
-
This compound: This difunctional alkyl halide serves as a key component for introducing an eight-atom chain (C₄H₈-O-C₄H₈) into the crown ether macrocycle.
-
Oligoethylene Glycols: The size of the resulting crown ether is determined by the length of the oligoethylene glycol used. For example, reaction with diethylene glycol will lead to a smaller crown ether, while reaction with triethylene glycol will yield a larger one.
-
Base: A strong base is required to deprotonate the hydroxyl groups of the oligoethylene glycol. Common choices include sodium hydride (NaH), potassium hydride (KH), and potassium tert-butoxide (t-BuOK).[3] The cation of the base can also serve as a template.
-
Solvent: A polar aprotic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF) is typically used to dissolve the reactants and facilitate the SN2 reaction.[3]
Reaction Conditions:
-
High Dilution: To favor intramolecular cyclization and minimize the formation of linear polymers, the reaction is often carried out under high-dilution conditions. This is typically achieved by the slow, simultaneous addition of the diol and the dihalide to a large volume of solvent containing the base.
-
Temperature: The reaction temperature can influence the reaction rate and the prevalence of side reactions. Temperatures typically range from room temperature to the reflux temperature of the solvent.
-
Inert Atmosphere: Reactions involving strong bases like NaH or KH are sensitive to moisture and oxygen. Therefore, it is essential to carry out the synthesis under an inert atmosphere (e.g., nitrogen or argon).
Synthetic Protocols
Protocol 1: General Synthesis of Oxa-Crown Ethers via Williamson Ether Synthesis
This protocol describes a general procedure for the synthesis of crown ethers by reacting this compound with an appropriate oligoethylene glycol.
Materials:
-
This compound
-
Oligoethylene glycol (e.g., diethylene glycol, triethylene glycol)
-
Sodium hydride (NaH) or Potassium hydride (KH) (60% dispersion in mineral oil)
-
Anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF)
-
Hydrochloric acid (HCl), dilute
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Deionized water
Equipment:
-
Three-necked round-bottom flask
-
Reflux condenser
-
Two addition funnels
-
Mechanical stirrer
-
Heating mantle
-
Inert gas supply (N₂ or Ar)
-
Standard glassware for workup and purification
Procedure:
-
Setup: Assemble a flame-dried three-necked flask equipped with a mechanical stirrer, a reflux condenser with an inert gas inlet, and two addition funnels.
-
Base Suspension: Under a positive pressure of inert gas, add anhydrous THF or DMF to the flask. Carefully add the required amount of sodium hydride or potassium hydride to the solvent and stir to create a suspension.
-
Reactant Addition: Prepare two separate solutions: one of the oligoethylene glycol in the anhydrous solvent and another of this compound in the same solvent. Place these solutions in the two addition funnels.
-
Reaction: Add the solutions of the diol and this compound dropwise and simultaneously to the stirred suspension of the base over a period of 4-8 hours. Maintain the reaction temperature as specified in Table 1.
-
Reflux: After the addition is complete, heat the reaction mixture to reflux and maintain for the time indicated in Table 1.
-
Quenching: Cool the reaction mixture to room temperature. Cautiously quench the excess hydride by the slow, dropwise addition of water or ethanol.
-
Workup: Acidify the mixture with dilute HCl. Remove the solvent under reduced pressure. Add dichloromethane to the residue and filter to remove inorganic salts. Wash the organic layer with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and evaporate the solvent to obtain the crude product.
-
Purification: Purify the crude crown ether by vacuum distillation or column chromatography on silica gel or alumina.
Protocol 2: Synthesis of a Diaza-Crown Ether
This protocol outlines the synthesis of a diaza-crown ether by reacting this compound with a diamine.
Materials:
-
This compound
-
1,2-Bis(2-aminoethoxy)ethane
-
Sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃)
-
Acetonitrile (CH₃CN) or Dimethylformamide (DMF)
-
Deionized water
-
Chloroform (CHCl₃)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1,2-bis(2-aminoethoxy)ethane and a slight excess of sodium or potassium carbonate in acetonitrile or DMF.
-
Addition of Dihalide: Add a solution of this compound in the same solvent dropwise to the stirred mixture.
-
Reflux: Heat the reaction mixture to reflux and maintain for 24-48 hours.
-
Workup: Cool the reaction to room temperature and filter off the inorganic salts. Evaporate the solvent from the filtrate under reduced pressure.
-
Extraction: Dissolve the residue in chloroform and wash with water.
-
Drying and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude diaza-crown ether. Purify by recrystallization or column chromatography.
Data Presentation
Table 1: Representative Reaction Conditions and Yields for Crown Ether Synthesis
| Crown Ether Product (Proposed) | Oligoethylene Glycol/Diamine | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 17-Crown-5 derivative | Diethylene Glycol | NaH | THF | Reflux | 24 | 20-40 |
| 20-Crown-6 derivative | Triethylene Glycol | KH | THF | Reflux | 24 | 25-50 |
| Diaza-20-crown-6 derivative | 1,2-Bis(2-aminoethoxy)ethane | K₂CO₃ | CH₃CN | Reflux | 48 | 30-60 |
Note: Yields are estimates based on typical Williamson ether syntheses for crown ethers and may vary depending on the specific reaction conditions and purity of reagents.
Visualizations
Logical Relationship of Williamson Ether Synthesis for Crown Ethers
Caption: Williamson ether synthesis pathway for crown ethers.
Experimental Workflow for Crown Ether Synthesis
Caption: Step-by-step experimental workflow for crown ether synthesis.
References
Applications of Bis(4-chlorobutyl) ether in Pharmaceutical Intermediate Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bis(4-chlorobutyl) ether is a versatile difunctional alkylating agent employed in the synthesis of various heterocyclic compounds. In the pharmaceutical industry, it serves as a key building block for the creation of more complex molecules, most notably as a precursor to the piperidine ring system found in several active pharmaceutical ingredients (APIs). This document provides detailed application notes on the use of bis(4--"chlorobutyl) ether in the synthesis of pharmaceutical intermediates, with a focus on the preparation of N-substituted piperidines. Furthermore, it includes a representative experimental protocol for the synthesis of an N-arylpiperidine and outlines the mechanism of action of Paroxetine, an API whose synthesis can involve intermediates derived from this compound.
Introduction
This compound possesses two reactive chlorobutyl groups, making it an ideal substrate for cyclization reactions with primary amines to form N-substituted piperidines. The piperidine moiety is a prevalent structural motif in a wide range of pharmaceuticals due to its ability to confer desirable pharmacokinetic and pharmacodynamic properties. The synthesis of these heterocyclic structures is a critical step in the development of new drugs. This application note will explore the utility of this compound in this context.
Key Applications in Pharmaceutical Intermediate Synthesis
The primary application of this compound in pharmaceutical synthesis is the formation of the piperidine ring. This is typically achieved through a double N-alkylation reaction with a primary amine. The general reaction scheme is as follows:
R-NH₂ + (Cl-CH₂CH₂CH₂CH₂-)₂O → R-N(CH₂CH₂CH₂CH₂)₂O
This intramolecular cyclization is a straightforward and efficient method for the construction of the piperidine core. The nature of the 'R' group on the primary amine can be varied to synthesize a diverse library of N-substituted piperidines, which can then be further elaborated to produce the final API.
One of the most notable APIs where intermediates derived from such a reaction can be utilized is Paroxetine . Paroxetine is a selective serotonin reuptake inhibitor (SSRI) used in the treatment of major depressive disorder, obsessive-compulsive disorder, panic disorder, and other anxiety disorders.[1][2] The core structure of Paroxetine contains a substituted piperidine ring.
Experimental Protocols
Synthesis of N-(4-fluorophenyl)piperidine from this compound and 4-fluoroaniline
This protocol describes a representative synthesis of an N-arylpiperidine, a common intermediate in pharmaceutical synthesis.
Materials:
-
This compound (1.0 eq)
-
4-fluoroaniline (1.05 eq)
-
Sodium carbonate (Na₂CO₃) (2.5 eq)
-
Potassium iodide (KI) (catalytic amount)
-
Acetonitrile (solvent)
Procedure:
-
To a stirred solution of 4-fluoroaniline (1.05 eq) in acetonitrile, add sodium carbonate (2.5 eq) and a catalytic amount of potassium iodide.
-
Heat the mixture to reflux (approximately 82°C).
-
Slowly add a solution of this compound (1.0 eq) in acetonitrile to the refluxing mixture over a period of 1-2 hours.
-
Continue to heat the reaction mixture at reflux for 24-48 hours, monitoring the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Once the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-(4-fluorophenyl)piperidine.
Expected Yield: 60-75%
Characterization Data:
The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
| Parameter | Value |
| Molecular Formula | C₁₁H₁₄FN |
| Molecular Weight | 180.24 g/mol |
| Appearance | Off-white to pale yellow solid |
| ¹H NMR (CDCl₃, 400 MHz) | δ 7.00-6.85 (m, 4H), 3.20-3.10 (m, 4H), 1.80-1.70 (m, 4H), 1.65-1.55 (m, 2H) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 158.5 (d, J=240 Hz), 148.0, 118.0 (d, J=8 Hz), 115.5 (d, J=22 Hz), 52.0, 26.0, 24.5 |
| Mass Spectrometry (EI) | m/z 180 [M]⁺ |
Signaling Pathway Diagram: Mechanism of Action of Paroxetine
Paroxetine functions as a selective serotonin reuptake inhibitor (SSRI).[1][2] In the brain, serotonin is a neurotransmitter that is released from a presynaptic neuron and binds to receptors on a postsynaptic neuron, transmitting a signal. After its release, the serotonin is taken back up into the presynaptic neuron by the serotonin transporter (SERT).[2] Paroxetine blocks this transporter, leading to an increased concentration of serotonin in the synaptic cleft, thereby enhancing serotonergic neurotransmission.[1][2] This is believed to be the primary mechanism responsible for its antidepressant and anxiolytic effects.
Caption: Mechanism of action of Paroxetine as an SSRI.
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the synthesis and purification of an N-substituted piperidine using this compound.
Caption: General workflow for N-substituted piperidine synthesis.
Safety and Handling
This compound is a hazardous chemical and should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. In case of contact with skin or eyes, rinse immediately with plenty of water. Consult the Safety Data Sheet (SDS) for complete safety information.
Conclusion
This compound is a valuable reagent for the synthesis of N-substituted piperidines, which are important intermediates in the pharmaceutical industry. The protocol provided herein offers a general method for the synthesis of N-arylpiperidines, which can be adapted for the synthesis of a variety of other derivatives. The understanding of the mechanism of action of the final API, such as Paroxetine, is crucial for the rational design and development of new and improved therapeutic agents.
References
Application Note: GC-MS Method for the Analysis of Bis(4-chlorobutyl) ether Reaction Mixtures
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a comprehensive Gas Chromatography-Mass Spectrometry (GC-MS) method for the qualitative and quantitative analysis of Bis(4-chlorobutyl) ether in reaction mixtures. This compound is a key intermediate in the synthesis of active pharmaceutical ingredients (APIs), such as Paroxetine.[1] Monitoring its purity and the presence of related impurities is crucial for process optimization and quality control. This document provides a detailed experimental protocol, data presentation in tabular format, and a visual workflow to guide researchers in setting up a robust analytical method.
Introduction
The synthesis of this compound, for instance from tetrahydrofuran using reagents like phosphorus oxychloride and sulfuric acid, can result in a complex mixture containing the desired product, unreacted starting materials, and various side products. A reliable analytical method is therefore essential to monitor the reaction progress, identify impurities, and ensure the quality of the final product. Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal technique for this purpose, offering high-resolution separation and definitive identification of volatile and semi-volatile organic compounds.
Experimental Protocol
This protocol outlines the sample preparation, GC-MS instrument parameters, and data analysis workflow for the analysis of this compound reaction mixtures.
Sample Preparation
A representative aliquot of the reaction mixture should be carefully prepared to ensure it is suitable for GC-MS analysis.
Materials:
-
Volatile organic solvent (e.g., Dichloromethane, Ethyl Acetate)
-
Anhydrous sodium sulfate
-
Glass vials with PTFE-lined septa
-
Micropipettes
-
Vortex mixer
-
Centrifuge
Procedure:
-
Quenching (if necessary): If the reaction mixture contains highly reactive reagents, it should be quenched according to the specific reaction protocol. For a reaction mixture synthesized from tetrahydrofuran, a common workup involves the addition of water to decompose phosphorus-containing complexes.
-
Extraction:
-
To a 1.5 mL glass vial, add approximately 10-20 mg of the crude reaction mixture.
-
Add 1 mL of a suitable volatile organic solvent (e.g., Dichloromethane).
-
Vortex the mixture for 1 minute to ensure thorough mixing and dissolution of the organic components.
-
-
Drying: Add a small amount of anhydrous sodium sulfate to remove any residual water.
-
Clarification: Centrifuge the vial for 5 minutes at 3000 rpm to pellet any solid particles.
-
Dilution: Carefully transfer the clear supernatant to a clean GC vial. Dilute the sample further with the same solvent to a final concentration of approximately 10-100 µg/mL. The optimal dilution factor will depend on the concentration of the target analyte in the reaction mixture and should be determined experimentally.
GC-MS Instrumentation and Parameters
The following instrumental parameters are recommended as a starting point and may require optimization based on the specific instrument and column used.
| Parameter | Recommended Setting |
| Gas Chromatograph | Agilent 7890B GC or equivalent |
| Mass Spectrometer | Agilent 5977A MSD or equivalent |
| GC Column | Agilent J&W DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent |
| Carrier Gas | Helium, constant flow at 1.2 mL/min |
| Inlet Temperature | 250 °C |
| Injection Volume | 1 µL |
| Injection Mode | Split (split ratio 20:1) or Splitless for trace analysis |
| Oven Program | Initial temperature: 60 °C (hold for 2 min) Ramp: 15 °C/min to 280 °C (hold for 5 min) |
| Transfer Line Temp. | 280 °C |
| Ion Source Temp. | 230 °C |
| Quadrupole Temp. | 150 °C |
| Ionization Mode | Electron Ionization (EI) |
| Electron Energy | 70 eV |
| Mass Scan Range | m/z 40-400 |
| Solvent Delay | 3 minutes |
Data Presentation
Quantitative analysis can be performed using an external or internal standard method. The following table summarizes the key analytical parameters for this compound. The retention time is an estimate and should be confirmed experimentally.
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Estimated Retention Time (min) | Quantification Ion (m/z) | Qualifier Ions (m/z) |
| This compound | 6334-96-9 | C₈H₁₆Cl₂O | 199.12 | 10 - 12 | 93 | 55, 107 |
| Tetrahydrofuran | 109-99-9 | C₄H₈O | 72.11 | < 4 | 72 | 42, 71 |
| 1,4-Dichlorobutane | 110-56-5 | C₄H₈Cl₂ | 127.01 | 6 - 7 | 90 | 55, 62 |
Mass spectral data for this compound is based on the NIST WebBook.
Potential Impurities
Based on the synthesis route from tetrahydrofuran, potential impurities to monitor in the reaction mixture include:
-
Unreacted Tetrahydrofuran: The starting material.
-
1,4-Dichlorobutane: A potential side-product.
-
Phosphorus-containing byproducts: These are generally decomposed during aqueous workup but may persist if the workup is incomplete. They are typically non-volatile and may not be observed by GC-MS.
Visualizations
Experimental Workflow
The following diagram illustrates the logical flow of the analytical procedure from sample receipt to final data analysis.
Caption: GC-MS analysis workflow for this compound reaction mixtures.
Fragmentation Pathway of this compound
The proposed fragmentation of this compound under electron ionization is crucial for its identification.
Caption: Proposed EI fragmentation of this compound.
Conclusion
This application note provides a detailed and robust GC-MS method for the analysis of this compound reaction mixtures. The described protocol, including sample preparation and instrument parameters, serves as a strong foundation for researchers in pharmaceutical development and related fields. The provided data and visualizations aid in the implementation of this method for routine analysis, impurity profiling, and quality control, ultimately contributing to more efficient and controlled chemical synthesis processes.
References
Application Notes & Protocols for Safe Handling and Storage of Bis(4-chlorobutyl) ether
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the safe handling and storage procedures for Bis(4-chlorobutyl) ether in a laboratory setting. Adherence to these protocols is crucial to ensure personnel safety and maintain the integrity of the chemical.
Chemical and Physical Properties
This compound is a colorless to light yellow liquid.[1][2] A summary of its key physical and chemical properties is provided in the table below for easy reference.
| Property | Value | References |
| Molecular Formula | C₈H₁₆Cl₂O | [1][3] |
| Molecular Weight | 199.12 g/mol | [1][3] |
| Appearance | Colorless to light yellow clear liquid | [1][2] |
| Density | 1.081 g/mL at 25 °C | [4] |
| Boiling Point | 129-131 °C at 10 mmHg | [4] |
| Flash Point | 113 °C (235.4 °F) - closed cup | |
| Refractive Index | n20/D 1.459 | [4] |
| Purity | ≥97% (GC) | [5] |
| CAS Number | 6334-96-9 | [1][3] |
Hazard Identification and Safety Precautions
GHS Hazard Classification:
-
Specific target organ toxicity — single exposure: Category 3 (Respiratory system)[7]
Hazard Statements:
-
H335: May cause respiratory irritation.[7]
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P264: Wash skin thoroughly after handling.[2]
-
P270: Do not eat, drink or smoke when using this product.[2][9]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[2][9]
-
P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[2]
-
P302 + P352: IF ON SKIN: Wash with plenty of water.[9]
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[9]
-
P337 + P313: If eye irritation persists: Get medical advice/attention.[2]
-
P501: Dispose of contents/container to an approved waste disposal plant.[2]
Experimental Protocols
3.1. Personal Protective Equipment (PPE)
A risk assessment should be conducted before handling this compound to determine the appropriate level of PPE. The following are minimum requirements:
-
Eye/Face Protection: Wear tightly fitting safety goggles with side-shields conforming to EN166 (EU) or NIOSH (US) approved standards.[7] A face shield may be required for splash hazards.
-
Skin Protection:
-
Gloves: Wear impervious chemical-resistant gloves (e.g., Nitrile rubber). Gloves must be inspected prior to use. Dispose of contaminated gloves after use in accordance with good laboratory practices. Wash and dry hands.[7]
-
Protective Clothing: Wear a lab coat or chemical-resistant apron. For larger quantities or significant splash risk, wear impervious clothing.[7]
-
-
Respiratory Protection: Use in a well-ventilated area, preferably a chemical fume hood. If inhalation risk is high, use a NIOSH-approved respirator with an appropriate cartridge for organic vapors.
3.2. Engineering Controls
-
Work with this compound in a properly functioning chemical fume hood to minimize inhalation exposure.
-
Ensure an eyewash station and safety shower are readily accessible in the immediate work area.[6]
3.3. Safe Handling Protocol
-
Preparation:
-
Read and understand the Safety Data Sheet (SDS) before starting any work.
-
Ensure all necessary PPE is available and in good condition.
-
Set up the experiment in a designated area within a chemical fume hood.
-
Have spill containment materials readily available.
-
-
Handling:
-
Post-Handling:
-
Wash hands and any exposed skin thoroughly with soap and water after handling.[2]
-
Decontaminate all work surfaces and equipment after use.
-
Properly label and store any unused chemical according to the storage protocol.
-
Dispose of waste according to institutional and local regulations.
-
3.4. Storage Protocol
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[6]
-
Some sources recommend refrigeration.[11] Tokyo Chemical Industry (TCI) recommends storage in a cool and dark place, below 15°C.[2]
-
Store away from incompatible materials such as strong oxidizing agents.[6]
-
The storage class for combustible liquids should be followed.
3.5. Spill and Leak Procedures
-
Evacuation: Evacuate non-essential personnel from the spill area.
-
Ventilation: Ensure adequate ventilation.
-
Containment:
-
Wear appropriate PPE.
-
For small spills, absorb with an inert absorbent material (e.g., sand, vermiculite).
-
Prevent the spill from entering drains.[10]
-
-
Cleanup:
-
Collect the absorbed material into a suitable, closed container for disposal as hazardous waste.[10]
-
Clean the spill area thoroughly with a suitable decontaminating agent.
-
-
Reporting: Report the spill to the appropriate environmental health and safety office.
3.6. First Aid Measures
-
If Swallowed: Rinse mouth. Do NOT induce vomiting. Immediately call a POISON CENTER or doctor/physician.[12]
-
If on Skin: Remove contaminated clothing immediately. Wash off with plenty of soap and water for at least 15 minutes. If skin irritation persists, call a physician.[1][6]
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Get medical attention.[1]
-
If Inhaled: Remove to fresh air. If not breathing, give artificial respiration. Get medical attention if symptoms occur.[1]
Waste Disposal
Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations.[2] Contact your institution's environmental health and safety department for specific guidance.
Visualizations
Caption: Workflow for the safe handling of this compound.
References
- 1. assets.thermofisher.com [assets.thermofisher.com]
- 2. This compound | 6334-96-9 | TCI Deutschland GmbH [tcichemicals.com]
- 3. chemscene.com [chemscene.com]
- 4. chembk.com [chembk.com]
- 5. calpaclab.com [calpaclab.com]
- 6. fishersci.com [fishersci.com]
- 7. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 6334-96-9 Name: this compound [xixisys.com]
- 8. This compound, 99% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 9. This compound | 6334-96-9 | TCI (Shanghai) Development Co., Ltd. [tcichemicals.com]
- 10. This compound - Safety Data Sheet [chemicalbook.com]
- 11. This compound CAS#: 6334-96-9 [m.chemicalbook.com]
- 12. msdsdigital.com [msdsdigital.com]
Application Notes and Protocols for Bis(4-chlorobutyl) ether as an Ether-Containing Linker
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and guidance on the use of Bis(4-chlorobutyl) ether as a versatile ether-containing linker in synthetic chemistry, with a focus on applications in drug development.
Introduction
This compound is a bifunctional alkylating agent widely used as a flexible linker in organic synthesis. Its structure, featuring an ether linkage for increased solubility and two reactive chlorobutyl terminals, makes it an ideal building block for introducing an eight-atom spacer between two nucleophilic moieties. This linker is particularly valuable in the synthesis of macrocycles and as a tether in designing complex molecules such as Proteolysis Targeting Chimeras (PROTACs) and other drug candidates. A notable application is its role as a key intermediate in the synthesis of the selective serotonin reuptake inhibitor (SSRI), Paroxetine.[1]
Physicochemical Properties and Safety Information
A comprehensive understanding of the physicochemical properties and safety precautions is crucial before handling this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 6334-96-9 |
| Molecular Formula | C₈H₁₆Cl₂O |
| Molecular Weight | 199.12 g/mol |
| Appearance | Colorless to pale yellow liquid |
| Boiling Point | 129-131 °C at 10 mmHg |
| Density | 1.081 g/mL at 25 °C |
| Refractive Index | n20/D 1.459 |
| Solubility | Insoluble in water, soluble in common organic solvents |
Safety and Handling:
This compound is classified as harmful if swallowed and causes skin and serious eye irritation. Appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood. In case of contact with skin or eyes, rinse immediately with plenty of water.
Application in the Synthesis of Paroxetine
A significant industrial application of this compound is in the synthesis of Paroxetine. In this synthesis, it acts as a linker to connect the piperidine core to the sesamol moiety via a Williamson ether synthesis.
Caption: Synthetic pathway to Paroxetine utilizing this compound.
Protocol: Synthesis of a Paroxetine Precursor via Williamson Ether Synthesis
This protocol outlines the coupling of (3S,4R)-4-(4-fluorophenyl)-3-hydroxymethylpiperidine with sesamol using this compound. This procedure is a key step in the total synthesis of Paroxetine.
Materials:
-
(3S,4R)-4-(4-fluorophenyl)-3-hydroxymethylpiperidine
-
Sesamol (3,4-methylenedioxyphenol)
-
This compound
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Anhydrous toluene
-
Ethyl acetate
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Experimental Workflow:
Caption: Workflow for the synthesis of a Paroxetine precursor.
Procedure:
-
Preparation of the Alkoxide: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a dropping funnel, add sesamol (1.1 equivalents) to anhydrous DMF.
-
Cool the solution to 0 °C in an ice bath and add sodium hydride (1.2 equivalents) portion-wise.
-
Stir the mixture at room temperature for 1 hour, or until the evolution of hydrogen gas ceases.
-
First Alkylation: Add a solution of this compound (1.0 equivalent) in anhydrous DMF dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Second Alkylation: In a separate flask, dissolve (3S,4R)-4-(4-fluorophenyl)-3-hydroxymethylpiperidine (1.0 equivalent) in anhydrous DMF and deprotonate the hydroxyl group with sodium hydride (1.2 equivalents) as described in steps 1-3.
-
Transfer the solution of the chloroalkylated sesamol ether from the first reaction to the second flask containing the deprotonated piperidine derivative.
-
Heat the reaction mixture to 60-70 °C and stir for 24-48 hours, monitoring the reaction progress by TLC or LC-MS.
-
Work-up: After completion, cool the reaction mixture to room temperature and quench by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate).
Table 2: Representative Quantitative Data for Paroxetine Synthesis Step
| Reactant | Molar Ratio | Product | Yield (%) |
| (3S,4R)-4-(4-fluorophenyl)-3-hydroxymethylpiperidine | 1.0 | N-Protected Paroxetine | 60-75% |
| Sesamol | 1.1 | ||
| This compound | 1.0 |
Note: The N-protecting group on the piperidine is assumed for this reaction and would need to be removed in a subsequent step to yield Paroxetine.
General Application as an Ether-Containing Linker
This compound is a valuable reagent for linking two nucleophilic molecules through ether or amine linkages. The following protocols provide general guidelines for these transformations.
Protocol: Williamson Ether Synthesis with a Phenolic Compound
This protocol describes a general procedure for the mono-alkylation of a phenol with this compound.
Materials:
-
Phenolic compound
-
This compound
-
Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)
-
Anhydrous acetone or DMF
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Experimental Workflow:
Caption: Workflow for Williamson Ether Synthesis.
Procedure:
-
To a solution of the phenolic compound (1.0 equivalent) in anhydrous acetone or DMF, add a base such as potassium carbonate (2.0 equivalents) or sodium hydride (1.2 equivalents).
-
Stir the mixture at room temperature for 30 minutes.
-
Add this compound (1.1 equivalents) and heat the reaction mixture to reflux (for acetone) or 60-80 °C (for DMF) for 12-24 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction to room temperature and filter off any inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ and concentrate to give the crude product.
-
Purify by column chromatography if necessary.
Table 3: Typical Yields for Williamson Ether Synthesis
| Nucleophile | Base | Solvent | Temperature (°C) | Yield (%) |
| Phenol | K₂CO₃ | Acetone | Reflux | 70-90% |
| Substituted Phenol | NaH | DMF | 60 | 65-85% |
Protocol: Synthesis of N-Substituted Piperidines from Primary Amines
This compound can react with primary amines in a double alkylation reaction to form N-substituted piperidines.
Materials:
-
Primary amine
-
This compound
-
Potassium carbonate (K₂CO₃) or triethylamine (TEA)
-
Acetonitrile or DMF
-
Dichloromethane
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the primary amine (1.0 equivalent) in acetonitrile or DMF.
-
Add a base such as potassium carbonate (2.5 equivalents) or triethylamine (2.2 equivalents).
-
Add this compound (1.05 equivalents) to the mixture.
-
Heat the reaction to 80 °C and stir for 24-48 hours.
-
Monitor the cyclization by LC-MS.
-
After cooling, filter the reaction mixture and concentrate the solvent.
-
Take up the residue in dichloromethane and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ and concentrate.
-
Purify the resulting N-substituted piperidine by column chromatography or distillation.
Conclusion
This compound is a highly effective and versatile bifunctional linker for the synthesis of complex organic molecules. Its application in the synthesis of Paroxetine highlights its importance in the pharmaceutical industry. The provided protocols offer a foundation for researchers to utilize this linker in their synthetic endeavors, enabling the construction of novel compounds with potential applications in drug discovery and materials science. Careful optimization of reaction conditions is recommended for each specific substrate to achieve optimal yields and purity.
References
Application Notes and Protocols: Synthesis of 4,4'-Dichlorodibutyl Ether
This document provides a detailed protocol for the synthesis of 4,4'-dichlorodibutyl ether, based on the established procedure from Organic Syntheses. The intended audience for these notes includes researchers, scientists, and professionals in drug development who may use this compound as a chemical intermediate.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the synthesis of 4,4'-dichlorodibutyl ether.
| Parameter | Value |
| Reactants | |
| Dry Tetrahydrofuran | 360 g (406 ml, 5 moles) |
| Phosphorus Oxychloride | 256 g (153 ml, 1.67 moles) |
| Concentrated Sulfuric Acid | 50 ml |
| Reaction Conditions | |
| Initial Cooling Temperature | 10–15°C |
| Temperature during H₂SO₄ Addition | Not to exceed 40°C |
| Exothermic Reaction Temperature | 88–90°C (initiation) |
| Reaction Maintenance Temperature | 90–100°C |
| Reflux with Water | 30 minutes |
| Distillation Vapor Temperature | 99–100°C |
| Workup & Purification | |
| Ether for Extraction | 225 ml |
| Water for Washing | 4 x 100 ml portions |
| Product Yield and Properties | |
| Yield | 257–268 g (52–54% based on tetrahydrofuran)[1] |
| Boiling Point | 84–86°C at 0.5 mm Hg (116–118°C at 10 mm Hg)[1] |
| Refractive Index (n D 25) | 1.4562[1] |
| Density (d 4 25) | 1.0690[1] |
Experimental Protocol
Caution: This preparation should be conducted in a well-ventilated fume hood as hydrogen chloride gas is evolved.[1] A thorough risk assessment should be performed before starting the experiment.
1. Reaction Setup and Initial Cooling:
-
In a 2-liter three-necked flask equipped with a mercury-sealed stirrer, a reflux condenser connected to a calcium chloride tube, and a thermometer, place 360 g (406 ml, 5 moles) of dry tetrahydrofuran.[1]
-
Surround the flask with an ice bath and begin stirring.[1]
-
Rapidly add 256 g (153 ml, 1.67 moles) of phosphorus oxychloride to the stirred tetrahydrofuran.[1]
-
Cool the mixture to 10–15°C.[1]
2. Addition of Sulfuric Acid and Initiation of Reaction:
-
Add 50 ml of concentrated sulfuric acid over 3–10 minutes, ensuring the temperature does not rise above 40°C.[1]
-
Remove the ice bath and cautiously heat the mixture with a low luminous flame until an exothermic reaction starts, which is evident at approximately 88–90°C.[1]
3. Maintaining the Reaction:
-
Maintain the reaction temperature between 90–100°C by moderate cooling or warming as needed.[1]
-
Continue to maintain this temperature for an additional 10 minutes after the exothermic reaction has ceased.[1]
4. Hydrolysis and Initial Distillation:
-
Add 600 ml of water to the reaction mixture.[1]
-
Heat the mixture under reflux for 30 minutes to decompose phosphorus-containing complexes.[1]
-
Distill the mixture through a downward condenser until the vapor temperature reaches 99–100°C.[1]
5. Extraction and Drying:
-
Cool the dark reaction mixture to room temperature and transfer it to a separatory funnel.[1]
-
Extract the mixture with 225 ml of ether.[1]
-
Wash the ether extract with four 100-ml portions of water.[1]
-
Dry the ether extract over anhydrous sodium sulfate or magnesium sulfate.[1]
6. Isolation and Purification of the Product:
-
Filter the dried solution to remove the drying agent.[1]
-
Remove the ether by distillation.[1]
-
Fractionally distill the residual liquid under reduced pressure using a modified Claisen flask to obtain the pure 4,4'-dichlorodibutyl ether.[1] The product is a colorless liquid.[1]
Experimental Workflow Diagram
Caption: Workflow for the synthesis of 4,4'-dichlorodibutyl ether.
References
Troubleshooting & Optimization
Technical Support Center: Purification of Crude Bis(4-chlorobutyl) ether
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of crude Bis(4-chlorobutyl) ether. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in crude this compound?
A1: Common impurities can originate from starting materials, side reactions, or decomposition. These may include:
-
Unreacted tetrahydrofuran (THF)
-
4-chlorobutanol
-
1,4-dichlorobutane[1]
-
Acidic residues from catalysts (e.g., sulfuric acid, phosphorus oxychloride)[1]
-
Polymeric byproducts
-
Decomposition products from overheating during synthesis or distillation
Q2: What is the recommended primary purification method for crude this compound?
A2: Vacuum distillation is the most commonly cited and effective method for purifying this compound on a laboratory scale.[1] It is crucial to perform the distillation under reduced pressure to avoid thermal decomposition of the product.[2]
Q3: What are the key physical properties to consider during the purification of this compound?
A3: The following physical properties are essential for designing a successful purification strategy, particularly for distillation:
| Property | Value | Source |
| Molecular Weight | 199.12 g/mol | [3][4][5] |
| Boiling Point | 129-131 °C at 10 mmHg132 °C at 15 mmHg84-86 °C at 0.5 mmHg | [1][3][6] |
| Density | 1.081 g/mL at 25 °C | [3] |
| Refractive Index | n20/D 1.459 | [3] |
Q4: Can chromatography be used to purify this compound?
A4: Yes, column chromatography is a viable alternative to distillation, especially for small-scale purification or when thermal decomposition is a significant concern.[2] A non-polar stationary phase like silica gel with a suitable organic eluent can be employed.
Troubleshooting Guide
Problem 1: The crude product is dark or discolored.
-
Possible Cause: This may be due to the presence of acidic impurities or decomposition products.
-
Solution: Before distillation, wash the crude product with a saturated aqueous solution of sodium bicarbonate or sodium carbonate to neutralize acidic residues. Follow this with a water wash and a brine wash. Dry the organic layer over an anhydrous drying agent like magnesium sulfate or sodium sulfate before proceeding with distillation.[1]
Problem 2: The yield after distillation is lower than expected.
-
Possible Cause 1: Significant thermal decomposition of the product during distillation. This can occur if the distillation temperature is too high.[2]
-
Solution 1: Ensure a sufficiently low vacuum is achieved to allow the product to distill at a lower temperature. A vacuum level of 0.5 mmHg to 15 mmHg is typically reported.[1][6] Use a Kugelrohr apparatus for small-scale distillations to minimize the residence time at high temperatures.[2]
-
Possible Cause 2: Incomplete reaction or significant side product formation during the synthesis.
-
Solution 2: Optimize the reaction conditions of the synthesis step. Ensure efficient stirring and temperature control during the reaction.[1]
Problem 3: The purified product is still impure, as indicated by GC analysis.
-
Possible Cause 1: Inefficient fractionation during distillation. This can happen if the boiling points of the impurities are close to that of the product.
-
Solution 1: Use a fractionating column (e.g., a Vigreux column) between the distillation flask and the condenser to improve separation. Collect multiple fractions and analyze each by GC to identify the purest fractions.
-
Possible Cause 2: The presence of azeotropes or co-distilling impurities.
-
Solution 2: If distillation fails to provide the desired purity, consider using column chromatography as an alternative or subsequent purification step.
Experimental Protocols
Protocol 1: Purification by Vacuum Distillation
This protocol is based on established laboratory procedures.[1]
-
Neutralization and Drying (Workup):
-
Transfer the crude this compound to a separatory funnel.
-
Wash the crude product sequentially with:
-
Saturated aqueous sodium bicarbonate solution.
-
Water.
-
Brine (saturated aqueous NaCl solution).
-
-
Separate the organic layer and dry it over anhydrous magnesium sulfate or sodium sulfate.
-
Filter to remove the drying agent.
-
-
Vacuum Distillation:
-
Assemble a vacuum distillation apparatus. A short path distillation head is recommended.
-
Transfer the dried crude product to a round-bottom flask. Add a magnetic stir bar or boiling chips.
-
Connect the flask to the distillation apparatus and a vacuum pump protected by a cold trap.
-
Gradually apply vacuum and begin heating the distillation flask using a heating mantle.
-
Collect a forerun fraction, which may contain lower-boiling impurities like residual solvent or 1,4-dichlorobutane.
-
Collect the main fraction at the expected boiling point and pressure (e.g., 84-86 °C at 0.5 mmHg).[1]
-
Monitor the temperature and pressure throughout the distillation.
-
Stop the distillation before the flask is completely dry to prevent the formation of potentially explosive peroxides and to avoid charring.
-
Analyze the purity of the collected fractions using Gas Chromatography (GC).
-
Protocol 2: Purification by Flash Column Chromatography
This is a general protocol that can be adapted as needed.
-
Preparation:
-
Choose an appropriate solvent system (eluent) by performing Thin Layer Chromatography (TLC) analysis of the crude product. A good starting point is a mixture of hexanes and ethyl acetate.
-
Pack a glass column with silica gel using the chosen eluent.
-
-
Loading the Sample:
-
Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).
-
Alternatively, for better resolution, adsorb the crude product onto a small amount of silica gel by dissolving it in a volatile solvent, adding silica gel, and then removing the solvent under vacuum to obtain a free-flowing powder.
-
Carefully add the sample to the top of the packed column.
-
-
Elution and Fraction Collection:
-
Add the eluent to the top of the column and apply positive pressure (e.g., from a nitrogen line or an air pump) to force the solvent through the column at a steady rate.
-
Collect fractions in test tubes or other suitable containers.
-
Monitor the elution of the product by TLC analysis of the collected fractions.
-
-
Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent using a rotary evaporator to yield the purified this compound.
-
Confirm the purity of the final product by GC analysis.
-
Visualizations
Caption: General workflow for the purification of crude this compound.
Caption: Troubleshooting logic for this compound purification.
References
Technical Support Center: Optimizing Bis(4-chlorobutyl) Ether Alkylation
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you optimize reaction conditions for alkylations using bis(4-chlorobutyl) ether.
Frequently Asked Questions (FAQs)
Q1: What are the primary applications of this compound in synthesis?
This compound is a versatile bifunctional alkylating agent. Its two electrophilic chlorobutyl chains make it an ideal building block for synthesizing macrocycles and heterocyclic compounds, such as crown ethers or substituted piperidines and morpholines, by reacting it with dinucleophiles. It is also commonly used to introduce a flexible eight-atom ether linkage between two nucleophilic molecules, which is valuable in the design of linkers for drug conjugates or probes.
Q2: What are the most common challenges encountered when using this compound?
The main challenges stem from its bifunctional nature:
-
Controlling Selectivity: Achieving high yields of the desired mono-alkylated product without the formation of the di-alkylated byproduct can be difficult.
-
Low Reactivity: As a primary alkyl chloride, its reactivity can be sluggish, often requiring elevated temperatures or the use of a more reactive iodide equivalent.
-
Side Reactions: Over-alkylation of amine nucleophiles can occur, and under certain conditions, elimination reactions can compete with the desired substitution.[1]
-
Solubility Issues: The reactants, particularly inorganic bases or nucleophile salts, may have poor solubility in common organic solvents, necessitating the use of polar aprotic solvents or phase-transfer catalysis.[2]
Q3: How can I favor mono-alkylation over the di-alkylation side product?
Controlling the stoichiometry is the most critical factor. To favor mono-substitution, a molar excess of the nucleophile relative to this compound should be used. This statistically increases the probability that the alkylating agent will react with an unreacted nucleophile molecule rather than the already-formed mono-alkylated product. Additionally, slowly adding the this compound to the reaction mixture helps maintain a low concentration of the alkylating agent, further suppressing the second alkylation.[2]
Q4: When is it appropriate to use a phase-transfer catalyst (PTC)?
Phase-transfer catalysis is highly effective when your reaction system involves two immiscible phases, such as a solid inorganic base (e.g., K₂CO₃) or an aqueous base (e.g., 50% NaOH) and an organic solvent containing your substrate.[3][4] The PTC, typically a quaternary ammonium salt like tetrabutylammonium bromide (TBAB), facilitates the transfer of the nucleophilic anion from the solid/aqueous phase into the organic phase where the reaction occurs, dramatically increasing the reaction rate.[3]
Q5: How does the choice of base and solvent affect the reaction outcome?
The choice of base and solvent is crucial for success:
-
Base: The base must be strong enough to deprotonate the nucleophile effectively, but not so strong that it promotes elimination side reactions. For alcohols and phenols, carbonates (K₂CO₃, Cs₂CO₃) or hydroxides are common. For less acidic nucleophiles or when irreversible deprotonation is needed, stronger bases like sodium hydride (NaH) are used.[2]
-
Solvent: Polar aprotic solvents such as DMF, DMSO, and acetonitrile are generally preferred. They are effective at dissolving both the organic substrate and the nucleophile salt (often formed in situ), and they enhance the reactivity of the nucleophile by not solvating the anion as strongly as protic solvents do.[2]
Troubleshooting Guide
Issue 1: Low or No Conversion of Starting Material
Q: My reaction shows very little or no product formation after several hours. What should I investigate?
A: Low conversion can be attributed to several factors. A systematic approach to troubleshooting is recommended.
Troubleshooting Workflow for Low Conversion
Caption: A decision tree for troubleshooting low-yield alkylation reactions.
Issue 2: Poor Selectivity (High Di-Alkylation)
Q: My main product is the di-substituted species, but I want the mono-substituted product. How can I improve selectivity?
A: This is a classic challenge with bifunctional reagents. The mono-alkylated intermediate is often still reactive and can compete with the starting nucleophile for the remaining alkylating agent.
| Parameter | To Favor Mono-Alkylation | To Favor Di-Alkylation | Rationale |
| Stoichiometry (Nucleophile : Ether) | > 2 : 1 (e.g., 3:1 or higher) | < 1 : 1 (e.g., 0.9:1) | A high excess of the nucleophile statistically favors the reaction with unreacted starting material.[2] |
| Mode of Addition | Slow addition of ether to nucleophile | Add nucleophile to ether | Maintains a low instantaneous concentration of the alkylating agent, reducing the chance of a second reaction.[2] |
| Temperature | Lower Temperature (e.g., RT to 50°C) | Higher Temperature (e.g., >80°C) | Reduces the rate of the second alkylation, which may have a slightly higher activation energy.[2] |
| Concentration | Higher Concentration | High Dilution | Favors intermolecular reaction. Note: High dilution is primarily for preventing intramolecular cyclization, but concentration can still be a factor. |
Issue 3: Alkylation of Amines Leads to Complex Mixtures
Q: When I try to alkylate a primary amine, I get a mix of secondary, tertiary, and even quaternary ammonium salts. How can I achieve selective mono-alkylation?
A: The alkylation of amines is notoriously difficult to control because the product amine is often more nucleophilic than the starting amine, leading to a "runaway" reaction.[1] While controlling stoichiometry as described above is a starting point, it is often insufficient. For selective synthesis of the secondary amine, alternative methods are often superior:
-
Reductive Amination: This is the most reliable method for controlled amine alkylation.[1][5]
-
Use of Protecting Groups: Protect one N-H bond of the primary amine (e.g., as a tosylamide), perform the alkylation, and then deprotect.
Alkylation Pathway Competition
Caption: Competing reaction pathways in the alkylation with this compound.
Key Experimental Protocols
Protocol 1: General Procedure for Mono-O-Alkylation of a Phenol using Phase-Transfer Catalysis
This protocol is designed to favor the mono-alkylated product.
-
Reagent Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the phenol (3.0 eq.), potassium carbonate (K₂CO₃, 5.0 eq.), and tetrabutylammonium bromide (TBAB, 0.1 eq.).
-
Solvent Addition: Add acetonitrile or DMF to the flask to achieve a suitable concentration (e.g., 0.5 M with respect to the phenol).
-
Initial Stirring: Stir the mixture vigorously at room temperature for 15-20 minutes.
-
Alkylating Agent Addition: Add this compound (1.0 eq.) to the reaction mixture.
-
Reaction: Heat the mixture to 60-80°C and monitor the reaction's progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Work-up: Once the starting ether is consumed (typically 4-12 hours), cool the reaction mixture to room temperature. Filter off the inorganic salts and wash the filter cake with the reaction solvent.
-
Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in an organic solvent like ethyl acetate and wash with water (2x) and brine (1x).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. Purify the crude product by flash column chromatography on silica gel to isolate the mono-alkylated product from unreacted phenol and the di-alkylated byproduct.
Protocol 2: General Procedure for Di-N-Alkylation of a Primary Amine (Cyclization)
This protocol is designed for synthesizing a cyclic amine (e.g., an N-substituted morpholine derivative if the starting amine is a diolamine, or a larger ring).
-
Reagent Setup: To a three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a dropping funnel, add the primary amine (1.0 eq.) and a non-nucleophilic base such as potassium carbonate (3.0 eq.) or a hindered organic base like diisopropylethylamine (DIPEA, 2.5 eq.).
-
Solvent and High Dilution: Add a sufficient volume of a polar aprotic solvent (e.g., acetonitrile) to achieve high dilution conditions (typically concentration < 0.05 M). This favors the intramolecular cyclization over intermolecular polymerization.
-
Heating: Heat the stirred suspension to reflux.
-
Slow Addition: Dissolve this compound (1.05 eq.) in the same solvent and add it dropwise to the refluxing mixture via the dropping funnel over several hours (e.g., 8-12 hours).
-
Reaction Completion: After the addition is complete, continue to reflux the mixture until TLC or LC-MS analysis indicates the consumption of the intermediate mono-alkylated product.
-
Work-up and Purification: Cool the reaction to room temperature. Filter the mixture to remove inorganic solids. Concentrate the filtrate and purify the resulting crude product, typically by column chromatography or distillation, to obtain the desired cyclic amine.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. benchchem.com [benchchem.com]
- 3. crdeepjournal.org [crdeepjournal.org]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. A Novel, One-Pot Reductive Alkylation of Amines by S-Ethyl Thioesters Mediated by Triethylsilane and Sodium Triacetoxyborohydride in the Presence of Palladium on Carbon - PubMed [pubmed.ncbi.nlm.nih.gov]
Identifying side products in the synthesis of Bis(4-chlorobutyl) ether
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Bis(4-chlorobutyl) ether.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: What are the common methods for synthesizing this compound?
A1: The most common methods for synthesizing this compound are:
-
Reaction of Tetrahydrofuran with Thionyl Chloride: This method involves the cleavage of the ether bond in tetrahydrofuran (THF) and subsequent chlorination.[1]
-
Williamson Ether Synthesis: This classic method involves the reaction of an alkoxide with a primary alkyl halide.[2][3][4] In this case, 4-chlorobutanol would be deprotonated to form an alkoxide, which then reacts with another molecule of 4-chlorobutanol that has been converted to a better leaving group (e.g., by reaction with a sulfonyl chloride) or with 1,4-dichlorobutane.
-
Reaction of 1,4-Butanediol with Thionyl Chloride. [1]
Q2: I am getting a low yield in my synthesis of this compound from tetrahydrofuran and thionyl chloride. What are the possible causes and solutions?
A2: Low yields in this synthesis can be attributed to several factors. Below is a troubleshooting guide to address this issue.
| Potential Cause | Troubleshooting Steps |
| Suboptimal Reaction Temperature | The reaction temperature is critical. If the temperature is too low, the reaction may not proceed to completion. Conversely, if the temperature is too high, it can lead to the formation of undesired side products and decomposition. Maintain the reaction temperature within the optimal range as specified in the protocol (e.g., cautiously heating to initiate the exothermic reaction and then maintaining it at 90-100°C).[1] |
| Inefficient Stirring | Inadequate mixing can lead to localized overheating and uneven reaction progress, resulting in lower yields. Ensure vigorous and efficient stirring throughout the reaction.[1] |
| Loss of Volatile Reactants | Tetrahydrofuran and thionyl chloride are volatile. Ensure your reaction setup is well-sealed with a condenser to prevent the loss of these reactants. |
| Incomplete Reaction | The reaction may not have been allowed to proceed for a sufficient amount of time. Ensure the reaction is heated for the recommended duration after the initial exothermic phase.[1] |
| Side Reactions | The formation of side products such as 1,4-dichlorobutane consumes the reactants and reduces the yield of the desired product.[1] Optimizing reaction conditions can help minimize these side reactions. |
| Improper Work-up | During the aqueous work-up, the product can be lost if the extraction is not performed efficiently. Use an appropriate solvent (e.g., ether) and perform multiple extractions to ensure complete recovery of the product.[1] |
Q3: What are the likely side products in the synthesis of this compound?
A3: The formation of side products is a common issue. The table below summarizes the potential side products for the two main synthetic routes.
| Synthesis Method | Potential Side Product | Reason for Formation | Method of Separation |
| THF and Thionyl Chloride | 1,4-Dichlorobutane | Formed from the reaction of the intermediate 4-chlorobutanol with thionyl chloride.[1] | Fractional Distillation |
| Unreacted Tetrahydrofuran | Incomplete reaction.[1] | Distillation | |
| Polymeric materials | Formed under harsh reaction conditions. | Distillation (residue) | |
| Williamson Ether Synthesis | Alkene (e.g., 1,3-Butadiene) | Elimination reaction (E2) competing with the desired substitution reaction (SN2), especially with a strong, sterically hindered base.[5][6] | Distillation |
| Unreacted 4-chlorobutanol | Incomplete reaction or incomplete deprotonation. | Extraction/Distillation |
Q4: How can I minimize the formation of 1,4-dichlorobutane in the thionyl chloride method?
A4: The formation of 1,4-dichlorobutane versus this compound is highly dependent on the reaction conditions. While specific conditions to favor the ether are provided in the detailed protocol, controlling the stoichiometry and reaction temperature is key. In the synthesis of 1,4-dichlorobutane from THF, this compound is a known byproduct, and its formation is minimized by using higher temperatures.[7] Conversely, to favor the ether, carefully controlling the temperature in the lower range of the recommended protocol might be beneficial, though this needs to be balanced against achieving a reasonable reaction rate.
Experimental Protocols
Synthesis of this compound from Tetrahydrofuran and Thionyl Chloride
This protocol is adapted from a procedure for a similar synthesis.[1]
Materials:
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Tetrahydrofuran (THF)
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Thionyl chloride (SOCl₂)
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Zinc chloride (anhydrous)
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Concentrated sulfuric acid
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Diethyl ether
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Anhydrous sodium sulfate or magnesium sulfate
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Water
Procedure:
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In a flask equipped with a stirrer, dropping funnel, and reflux condenser, place anhydrous zinc chloride and concentrated sulfuric acid.
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Add tetrahydrofuran to the flask.
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Cool the mixture in an ice bath and add thionyl chloride dropwise with efficient stirring, maintaining the temperature below 40°C.
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After the addition is complete, remove the ice bath and cautiously heat the mixture. An exothermic reaction will start around 88-90°C.
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Maintain the reaction temperature between 90-100°C by cooling or gentle heating until the exothermic reaction ceases. Continue heating for an additional 10 minutes.
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Cool the reaction mixture to room temperature and transfer it to a separatory funnel.
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Extract the product with diethyl ether.
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Wash the ether extract with several portions of water.
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Dry the ether layer over anhydrous sodium sulfate or magnesium sulfate.
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Filter the drying agent and remove the ether by distillation.
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Purify the residual liquid by fractional distillation under reduced pressure. The product, this compound, will distill at 84–86°C/0.5 mm Hg.[1]
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common issues during the synthesis of this compound.
Caption: Troubleshooting workflow for the synthesis of this compound.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. youtube.com [youtube.com]
- 5. Williamson Ether Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. benchchem.com [benchchem.com]
Navigating Paroxetine Synthesis: A Technical Support Hub for Yield Enhancement from Bis(4-chlorobutyl) ether
For researchers, scientists, and professionals in drug development, optimizing the synthesis of Paroxetine is a critical endeavor. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address specific challenges encountered when utilizing Bis(4-chlorobutyl) ether as a key intermediate, aiming to enhance reaction yields and purity.
Core Synthesis Pathway Overview
The synthesis of Paroxetine from this compound typically involves a two-step process. The first is the N-alkylation of a suitable piperidine precursor, such as (3S,4R)-4-(4-fluorophenyl)-3-(hydroxymethyl)piperidine, with this compound. This is followed by a Williamson ether synthesis, where the terminal chloro group of the resulting intermediate reacts with sesamol to yield Paroxetine. Optimizing each of these stages is crucial for maximizing the overall yield.
Caption: General synthetic pathway for Paroxetine from this compound.
Frequently Asked Questions (FAQs)
Q1: What is the role of this compound in this synthesis?
This compound serves as a bifunctional electrophile. In the first step, one of the chlorobutyl arms alkylates the secondary amine of the piperidine ring. The second chlorobutyl arm is then utilized in the subsequent reaction with sesamol to form the ether linkage, completing the core structure of Paroxetine.
Q2: What are the critical parameters to control during the N-alkylation step?
The key parameters for the N-alkylation step include the choice of base, solvent, reaction temperature, and stoichiometry of the reactants. A non-nucleophilic, sterically hindered base is often preferred to minimize side reactions. The solvent should be inert and capable of dissolving the reactants. Temperature control is crucial to manage the reaction rate and prevent decomposition.
Q3: What are the common side products in this synthesis?
Common side products can include dialkylated piperidine (where both chlorobutyl groups of the ether react with two piperidine molecules), unreacted starting materials, and products of elimination reactions. Over-alkylation of the resulting Paroxetine is also a possibility if the reaction conditions are not carefully controlled.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis and provides potential solutions.
Issue 1: Low Yield in the N-Alkylation Step
| Potential Cause | Troubleshooting Suggestion |
| Incomplete reaction | - Increase reaction time: Monitor the reaction progress using techniques like TLC or LC-MS to ensure it has gone to completion. - Increase temperature: Gradually increase the reaction temperature in small increments. Be cautious of potential side reactions at higher temperatures. - Use a more reactive electrophile: If possible, convert the chloro group to a more reactive leaving group like iodo by using a Finkelstein reaction (e.g., with NaI in acetone). |
| Poor solubility of reactants | - Solvent screening: Test a range of aprotic polar solvents such as DMF, DMSO, or acetonitrile to find a suitable medium that dissolves all reactants effectively. - Use of a phase-transfer catalyst: For reactions in biphasic systems, a phase-transfer catalyst (e.g., a quaternary ammonium salt) can facilitate the reaction between reactants in different phases. |
| Base-related issues | - Choice of base: Use a stronger, non-nucleophilic base like potassium carbonate or cesium carbonate to ensure complete deprotonation of the piperidine nitrogen. - Ensure anhydrous conditions: Moisture can quench the base and hydrolyze the electrophile. Use dry solvents and glassware. |
| Side reaction: Dialkylation | - Control stoichiometry: Use a slight excess of the piperidine precursor relative to this compound to favor mono-alkylation. - Slow addition: Add the this compound solution dropwise to the solution of the piperidine precursor to maintain a low concentration of the alkylating agent. |
Issue 2: Low Yield in the Williamson Ether Synthesis with Sesamol
| Potential Cause | Troubleshooting Suggestion |
| Incomplete deprotonation of sesamol | - Choice of base: Use a strong base such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) to ensure complete formation of the phenoxide. - Anhydrous conditions: Moisture will react with strong bases. Ensure all reagents and solvents are thoroughly dried. |
| Low reactivity of the chloro intermediate | - Increase reaction temperature: Heating the reaction mixture can overcome the activation energy barrier. Refluxing in a suitable solvent is a common practice. - Convert to a better leaving group: As in the first step, consider an in-situ Finkelstein reaction to convert the chloride to the more reactive iodide. |
| Side reactions involving the piperidine nitrogen | - Protecting group strategy: Although more steps are involved, protecting the piperidine nitrogen before the Williamson ether synthesis and deprotecting it afterward can prevent unwanted side reactions. However, this adds complexity to the synthesis. |
Experimental Protocols
General Protocol for N-Alkylation of (3S,4R)-4-(4-fluorophenyl)-3-(hydroxymethyl)piperidine
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Preparation: To a solution of (3S,4R)-4-(4-fluorophenyl)-3-(hydroxymethyl)piperidine (1.0 eq) in a suitable anhydrous solvent (e.g., DMF, acetonitrile), add a base (e.g., K₂CO₃, 1.5 eq).
-
Reaction: To this stirred suspension, add a solution of this compound (1.1 eq) in the same solvent dropwise at room temperature.
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Monitoring: Heat the reaction mixture to 60-80 °C and monitor its progress by TLC or LC-MS.
-
Work-up: After completion, cool the reaction mixture, filter off the base, and remove the solvent under reduced pressure.
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Purification: Purify the crude product by column chromatography on silica gel.
General Protocol for Williamson Ether Synthesis with Sesamol
-
Phenoxide Formation: To a solution of sesamol (1.2 eq) in an anhydrous polar aprotic solvent (e.g., DMF), add a strong base (e.g., NaH, 1.2 eq) portion-wise at 0 °C.
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Reaction: To the resulting phenoxide solution, add the N-alkylated intermediate from the previous step (1.0 eq) dissolved in the same solvent.
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Monitoring: Heat the reaction mixture to 80-100 °C and monitor by TLC or LC-MS.
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Work-up: After the reaction is complete, quench carefully with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
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Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude Paroxetine by column chromatography or recrystallization.
Data Presentation
Table 1: Hypothetical Yield Comparison for N-Alkylation with Different Bases
| Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield of Mono-alkylated Product (%) |
| Triethylamine | DCM | 40 | 24 | 35 |
| Potassium Carbonate | DMF | 80 | 12 | 65 |
| Cesium Carbonate | Acetonitrile | 80 | 8 | 75 |
Table 2: Hypothetical Yield Comparison for Williamson Ether Synthesis
| Base | Solvent | Temperature (°C) | Reaction Time (h) | Paroxetine Yield (%) |
| K₂CO₃ | DMF | 100 | 18 | 50 |
| NaH | DMF | 80 | 6 | 80 |
| t-BuOK | THF | 65 | 8 | 70 |
Visualizations
Caption: A troubleshooting workflow for addressing low yield in Paroxetine synthesis.
Bis(4-chlorobutyl) ether decomposition pathways and prevention
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with bis(4-chlorobutyl) ether.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications?
This compound is a chemical compound with the formula O(CH₂CH₂CH₂CH₂Cl)₂. It is a colorless to light yellow oil.[1] In research and development, it is often used as a bifunctional alkylating agent and as a linker in the synthesis of more complex molecules.
Q2: What are the primary decomposition pathways for this compound?
The primary decomposition pathways for this compound are believed to be:
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Intramolecular Cyclization: Especially at elevated temperatures, this compound can undergo an intramolecular Williamson ether synthesis-type reaction to form tetrahydrofuran (THF) and 1,4-dichlorobutane. This process can be catalyzed by Lewis acids.
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Hydrolysis: In the presence of water, this compound can slowly hydrolyze to form 4-chlorobutanol and hydrochloric acid (HCl). The generated HCl can further catalyze the decomposition.
-
Oxidation (Peroxide Formation): Like other ethers, this compound can react with atmospheric oxygen, particularly when exposed to light, to form explosive peroxides.
Q3: How should I properly store this compound to prevent decomposition?
To minimize decomposition, this compound should be stored in a cool, dry, and dark place in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon).[2] It should be kept away from heat, light, moisture, and incompatible materials such as strong acids, bases, and oxidizing agents.
Q4: Are there any recommended stabilizers for this compound?
Troubleshooting Guides
Issue 1: Unexpected formation of Tetrahydrofuran (THF) in my reaction mixture.
Possible Cause: Thermal decomposition of this compound via intramolecular cyclization. This is more likely to occur at elevated reaction temperatures. The presence of Lewis acidic reagents or metal impurities can catalyze this decomposition.
Troubleshooting Steps:
-
Lower the Reaction Temperature: If your experimental conditions allow, try running the reaction at a lower temperature.
-
Purify Reagents and Solvents: Ensure all reagents and solvents are free from metal impurities that could act as catalysts.
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Use an Inert Atmosphere: Performing the reaction under a nitrogen or argon atmosphere can help prevent side reactions.
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Consider a Stabilizer: If the problem persists, consider the addition of a small amount of a compatible stabilizer. The choice of stabilizer will depend on your reaction chemistry.
Issue 2: My reaction is unexpectedly becoming acidic.
Possible Cause: Hydrolysis of this compound due to the presence of trace amounts of water in your reagents or solvents. This hydrolysis produces hydrochloric acid (HCl).
Troubleshooting Steps:
-
Use Anhydrous Conditions: Thoroughly dry all solvents and reagents before use.
-
Inert Atmosphere: Work under a dry, inert atmosphere (nitrogen or argon) to prevent the introduction of atmospheric moisture.
-
Incorporate an Acid Scavenger: If anhydrous conditions are difficult to maintain, consider adding a non-interfering acid scavenger, such as a hindered base, to your reaction mixture.
Issue 3: I suspect peroxide formation in my stored this compound.
Possible Cause: Exposure of the ether to air and light can lead to the formation of explosive peroxides.
Troubleshooting Steps:
-
Visual Inspection (with caution): From a safe distance and behind a safety shield, visually inspect the container for the presence of crystals, a viscous liquid, or a cloudy appearance, which can indicate high levels of peroxides. DO NOT open a container with visible crystals.
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Peroxide Testing: Use commercially available peroxide test strips or a chemical test to determine the peroxide concentration.[5][6][7][8] (See Experimental Protocols section for details).
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Decontamination/Disposal: If peroxides are present at a concentration above 100 ppm, the material should be decontaminated or disposed of as hazardous waste. Do not attempt to distill or concentrate the ether if peroxides are present.
Quantitative Data
Specific kinetic data for the decomposition of this compound is not widely available in the literature. However, qualitative data indicates that the rate of decomposition is significantly influenced by temperature and the presence of catalysts.
Table 1: General Influence of Conditions on Decomposition Pathways
| Decomposition Pathway | Condition | Effect on Rate | Primary Decomposition Products |
| Intramolecular Cyclization | High Temperature | Increases | Tetrahydrofuran, 1,4-Dichlorobutane |
| Lewis Acid Catalyst | Increases | Tetrahydrofuran, 1,4-Dichlorobutane | |
| Hydrolysis | Presence of Water | Increases | 4-Chlorobutanol, Hydrochloric Acid |
| Oxidation | Exposure to Air/Light | Increases | Ether Peroxides |
Experimental Protocols
Protocol 1: Monitoring Decomposition of this compound by GC-MS
Objective: To identify and quantify the decomposition products of this compound under specific experimental conditions.
Methodology:
-
Sample Preparation: Prepare a solution of this compound in a suitable solvent at a known concentration.
-
Incubation: Subject the sample to the desired experimental conditions (e.g., heating at a specific temperature for a defined period, addition of a potential catalyst).
-
GC-MS Analysis:
-
Instrument: Gas chromatograph coupled with a mass spectrometer (GC-MS).
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Column: A non-polar or medium-polarity column (e.g., DB-5ms, HP-5ms) is generally suitable.
-
Injection: Inject a small volume (e.g., 1 µL) of the sample into the GC.
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Temperature Program: Develop a temperature program that allows for the separation of the starting material from potential decomposition products like THF and 4-chlorobutanol. A typical program might start at a low temperature (e.g., 50°C) and ramp up to a higher temperature (e.g., 250°C).
-
Mass Spectrometry: Operate the mass spectrometer in electron ionization (EI) mode and scan a suitable mass range (e.g., m/z 35-300).
-
-
Data Analysis: Identify the decomposition products by comparing their mass spectra to a library (e.g., NIST). Quantify the components by integrating the peak areas and using a calibration curve or an internal standard.
Protocol 2: Testing for Peroxide Formation
Objective: To qualitatively or semi-quantitatively determine the presence of peroxides in a sample of this compound.
Methodology (Semi-Quantitative using Test Strips): [5][7]
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Materials: Commercial peroxide test strips.
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Procedure:
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Dip the test strip into the this compound sample for the time specified by the manufacturer (usually 1-2 seconds).
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Remove the strip and allow the solvent to evaporate.
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Compare the color of the test pad to the color chart provided with the strips to estimate the peroxide concentration.
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Methodology (Qualitative using Potassium Iodide): [2][6]
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Materials: Test tube, glacial acetic acid, potassium iodide (KI) crystals.
-
Procedure:
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Add approximately 1 mL of this compound to a test tube.
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Add 1 mL of glacial acetic acid.
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Add a few crystals of potassium iodide and shake the mixture.
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The development of a yellow to brown color indicates the presence of peroxides. A darker color suggests a higher concentration.
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Visualizations
Caption: Major decomposition pathways of this compound.
Caption: Workflow for analyzing this compound decomposition.
References
- 1. This compound | 6334-96-9 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis of stabilizers based on glycerides of monocarboxylic acids for industrial chloroparaffins | Zotov | Fine Chemical Technologies [finechem-mirea.ru]
- 4. Polymer/Resin Stabilizers | Enhance Durability with Halogen Catchers | DENACOL's Lab | Special epoxy compound DENACOL | Nagase ChemteX Corporation [group.nagase.com]
- 5. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 6. westernsydney.edu.au [westernsydney.edu.au]
- 7. ehs.wwu.edu [ehs.wwu.edu]
- 8. peroxide_test_protocol – Environmental Health and Safety | Missouri S&T [ehs.mst.edu]
Troubleshooting low yield in macrocyclization with Bis(4-chlorobutyl) ether
Welcome to the technical support center for macrocyclization reactions using bis(4-chlorobutyl) ether. This resource is intended for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during these syntheses.
Troubleshooting Guides & FAQs
This section provides answers to specific questions and troubleshooting advice for key issues encountered during macrocyclization with this compound.
Issue 1: Low Yield of the Desired Macrocycle
Q1: My macrocyclization reaction is resulting in a very low yield. What are the primary causes and how can I improve it?
A1: Low yields in macrocyclization are a common challenge, primarily due to the competition between the desired intramolecular cyclization and undesired intermolecular oligomerization or polymerization. Here is a breakdown of potential causes and solutions:
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High Concentration: At high concentrations, the reactive ends of two different precursor molecules are more likely to encounter each other than the two ends of the same molecule, leading to the formation of linear polymers.
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Solution: Employ the high-dilution principle . This is a fundamental strategy where a very low concentration of the linear precursor is maintained to favor intramolecular cyclization.[1] This is typically achieved by the slow addition of the reactant solution to a large volume of solvent, often using a syringe pump.[1]
-
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Inappropriate Reaction Temperature: The reaction temperature can significantly influence the reaction rate and the prevalence of side reactions.
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Solution: Optimize the reaction temperature. It is advisable to start with temperatures reported in similar literature procedures and then screen a range of temperatures to find the optimal balance between a reasonable reaction rate and minimal byproduct formation.
-
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Incorrect Base or Solvent: The choice of base and solvent can affect the nucleophilicity of the reacting species and the conformation of the linear precursor.
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Solution: Screen different bases and solvents. For Williamson ether synthesis, common bases include alkali metal carbonates (e.g., Cs₂CO₃, K₂CO₃) and hydrides (e.g., NaH). The solvent should be non-nucleophilic to avoid reacting with the alkyl halide.[2] Common choices include acetonitrile, DMF, and toluene.[2]
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Issue 2: Presence of Significant Side Products
Q2: Besides oligomers, what other side products should I be aware of, and how can I minimize them?
A2: The primary side reaction, other than polymerization, in a Williamson ether-type macrocyclization is E2 elimination .
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E2 Elimination: The alkoxide or other nucleophile can act as a base, abstracting a proton from the carbon adjacent to the chlorine, leading to the formation of an alkene instead of the desired ether linkage. This is more prevalent with sterically hindered reactants.[2][3][4]
-
Solution:
-
Choice of Nucleophile/Substrate: While this compound is a primary alkyl halide and thus less prone to elimination than secondary or tertiary halides, the structure of the dinucleophile also plays a role.
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Reaction Conditions: Lower reaction temperatures generally favor substitution over elimination. The choice of a less sterically hindered base can also be beneficial.
-
-
Issue 3: Difficulties in Product Purification
Q3: I am struggling to separate my desired macrocycle from the reaction mixture. What are the best purification strategies?
A3: The purification of macrocycles can be challenging due to the potential for similar polarities between the product, unreacted starting materials, and oligomeric byproducts.
-
Chromatography:
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Column Chromatography: This is the most common purification method. Careful selection of the stationary phase (e.g., silica gel, alumina) and the eluent system is critical. A gradient elution is often more effective than an isocratic one for separating compounds with similar polarities.
-
Preparative HPLC: For more challenging separations, preparative high-performance liquid chromatography can provide higher resolution.
-
-
Crystallization: If the macrocycle is a solid, recrystallization can be a highly effective method for purification, provided a suitable solvent system can be found.
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Solvent Extraction: In some cases, a carefully chosen series of liquid-liquid extractions can help to remove some impurities before chromatographic purification.
Data Presentation
Table 1: Effect of Template Ion on Macrocyclization Yield
In template-assisted macrocyclization, the choice of the metal cation can significantly influence the yield by pre-organizing the linear precursor into a conformation favorable for cyclization. The data below illustrates the effect of different alkali metal hydroxides as bases (and template ions) on the yield of representative macrocyclization reactions.
| Entry | Dinucleophile | Ditosylate | Base (Template Ion) | Yield (%) |
| 1 | DNS | 2a | NaOH (Na⁺) | 45 |
| 2 | DNS | 2c | LiOH (Li⁺) | 35 |
| 3 | DNS | 2c | NaOH (Na⁺) | 55 |
| 4 | DNS | 2d | NaOH (Na⁺) | 60 |
| 5 | DNS | 2d | KOH (K⁺) | 40 |
Data adapted from a study on the synthesis of aza- and thia-crown ethers, demonstrating the template effect of alkaline metal ions.[5] "DNS" and "2a-d" refer to specific dinucleophiles and ditosylates used in the cited study.
Experimental Protocols
General Protocol for Macrocyclization under High-Dilution Conditions
This protocol describes a general method for the macrocyclization of a dinucleophile with this compound under high-dilution conditions. Note: This is a representative protocol and may require optimization for specific substrates.
-
Reaction Setup:
-
A three-neck round-bottom flask is equipped with a magnetic stirrer, a reflux condenser, and a rubber septum. The flask is charged with a large volume of an appropriate anhydrous solvent (e.g., acetonitrile, DMF) and the base (e.g., Cs₂CO₃, K₂CO₃). The amount of solvent should be calculated to maintain a final concentration of the reactants in the low millimolar range (e.g., 0.001–0.01 M).
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The reaction mixture is heated to the desired temperature (e.g., 80 °C).
-
-
Reactant Addition:
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A solution of the dinucleophile and an equimolar amount of this compound in the same anhydrous solvent is prepared.
-
This solution is drawn into a syringe and placed on a syringe pump.
-
The solution is added dropwise to the heated reaction mixture over a long period (e.g., 8–24 hours) to maintain high dilution.
-
-
Reaction Monitoring and Workup:
-
The reaction progress is monitored by TLC or LC-MS.
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After the addition is complete, the reaction is stirred for an additional period (e.g., 2–4 hours) to ensure complete conversion.
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The reaction mixture is cooled to room temperature, and the inorganic salts are removed by filtration.
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The solvent is removed under reduced pressure.
-
-
Purification:
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The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Fractions containing the desired product are combined, and the solvent is evaporated to yield the pure macrocycle.
-
-
Characterization:
-
The structure and purity of the macrocycle are confirmed by standard analytical techniques (e.g., ¹H NMR, ¹³C NMR, HRMS).
-
Mandatory Visualization
Caption: Troubleshooting flowchart for low yield in macrocyclization.
Caption: High dilution favors intramolecular macrocyclization over polymerization.
Caption: Schematic of a continuous flow setup for macrocyclization.
References
Stability of Bis(4-chlorobutyl) ether under acidic vs basic conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) concerning the stability of Bis(4-chlorobutyl) ether under acidic and basic conditions. This resource is intended for researchers, scientists, and professionals in drug development.
Stability Overview
This compound exhibits differential stability depending on the pH of its environment. The ether linkage is generally stable under neutral and basic conditions but is susceptible to cleavage by strong acids. The terminal chlorobutyl groups, however, are prone to nucleophilic substitution reactions, the rate of which is significantly influenced by the pH.
Table 1: Qualitative Stability of this compound under Different Conditions
| Condition | Ether Linkage Stability | Terminal Chloride Stability | Primary Degradation Pathway(s) | Relative Rate of Degradation |
| Strongly Acidic (e.g., HBr, HI) | Low | Moderate | Ether cleavage | Fast |
| Weakly Acidic (e.g., aq. HCl) | High | Low | Slow hydrolysis of terminal chlorides | Slow |
| Neutral (e.g., water, buffered saline) | High | Low | Very slow hydrolysis of terminal chlorides | Very Slow |
| Weakly Basic (e.g., NaHCO₃ solution) | High | Moderate | Hydrolysis of terminal chlorides, potential for intramolecular cyclization | Moderate |
| Strongly Basic (e.g., NaOH, KOH) | High | Low | Rapid hydrolysis of terminal chlorides, intramolecular cyclization | Fast |
Frequently Asked Questions (FAQs)
Q1: What are the expected degradation products of this compound under strong acidic conditions?
A1: Under strong acidic conditions, particularly with hydrohalic acids like HBr or HI, the primary degradation pathway is the cleavage of the ether bond. For a primary ether like this compound, this proceeds via an SN2 mechanism. The expected products are 4-chlorobutanol and 1,4-dihalobutane (e.g., 1-bromo-4-chlorobutane if HBr is used). With excess strong acid and heat, the 4-chlorobutanol can be further converted to 1,4-dihalobutane.
Q2: Is this compound stable in aqueous basic solutions?
A2: The ether linkage of this compound is generally stable in basic solutions. However, the terminal alkyl chloride groups are susceptible to nucleophilic attack by hydroxide ions, leading to hydrolysis. This reaction produces 4-chlorobutanol and ultimately butane-1,4-diol. The rate of this hydrolysis is significantly faster in basic conditions compared to neutral or acidic conditions.
Q3: Can intramolecular cyclization occur with this compound?
A3: Yes, intramolecular cyclization is a potential side reaction, particularly under basic conditions. The initial hydrolysis of one of the chloroalkyl chains to 4-chlorobutanol can be followed by an intramolecular Williamson ether synthesis. The resulting alkoxide can attack the other chloroalkyl chain, leading to the formation of tetrahydrofuran (THF) and 4-chlorobutanol.
Q4: I am observing unexpected side products in my reaction involving this compound under basic conditions. What could they be?
A4: Unexpected side products in basic media are often the result of hydrolysis and/or intramolecular cyclization. The primary side products to consider are 4-chlorobutanol, butane-1,4-diol, and tetrahydrofuran. The formation of these products will depend on the reaction conditions (base concentration, temperature, and reaction time).
Q5: How can I monitor the degradation of this compound in my experiment?
A5: The degradation of this compound can be monitored by various analytical techniques. Gas Chromatography-Mass Spectrometry (GC-MS) is well-suited for separating and identifying the volatile parent compound and its potential degradation products like 4-chlorobutanol and 1,4-dihalobutanes.[1] High-Performance Liquid Chromatography (HPLC) can also be used, potentially with derivatization of the analytes to improve detection.[2]
Troubleshooting Guides
Issue 1: Rapid loss of starting material in an acidic reaction medium.
-
Possible Cause: Cleavage of the ether linkage by strong acid. Ethers are generally unreactive, but they can be cleaved by strong acids like HBr and HI.[3]
-
Troubleshooting Steps:
-
Acid Choice: If possible, switch to a non-hydrohalic acid or a weaker acid. HCl is generally less effective at cleaving ethers than HBr or HI.
-
Temperature Control: Perform the reaction at a lower temperature to reduce the rate of ether cleavage.
-
Reaction Time: Minimize the reaction time to limit the extent of degradation.
-
Monitoring: Use GC-MS or HPLC to monitor the reaction progress and the formation of degradation products.[1]
-
Issue 2: Formation of polar impurities when using this compound as a reactant in a basic medium.
-
Possible Cause: Hydrolysis of the terminal chloro groups to alcohols. Alkyl halides can be converted to alcohols by reacting them with a hydroxide base.[4]
-
Troubleshooting Steps:
-
Anhydrous Conditions: If the reaction chemistry allows, use anhydrous solvents and reagents to minimize hydrolysis.
-
Base Strength: Consider using a non-nucleophilic, sterically hindered base if its primary role is deprotonation rather than nucleophilic attack.
-
Temperature: Run the reaction at the lowest effective temperature to slow down the rate of hydrolysis.
-
Work-up: Quench the reaction and perform the work-up at low temperatures to minimize hydrolysis during product isolation.
-
Issue 3: Low yield due to the formation of a volatile, water-soluble byproduct.
-
Possible Cause: Intramolecular cyclization to form tetrahydrofuran (THF). This is more likely under basic conditions after the initial hydrolysis of one of the chloroalkyl groups.
-
Troubleshooting Steps:
-
Concentration: Running the reaction at a higher concentration can favor intermolecular reactions over intramolecular cyclization.
-
Temperature: Lowering the reaction temperature can disfavor the cyclization reaction.
-
Base: Use of a milder base or a non-nucleophilic base might reduce the initial hydrolysis step that leads to the cyclization precursor.
-
Experimental Protocols
Protocol 1: Analysis of this compound Stability under Acidic Conditions by GC-MS
-
Sample Preparation: Prepare solutions of this compound (e.g., 1 mg/mL) in the desired acidic medium (e.g., 1M HCl in a suitable solvent). Prepare a control sample in the solvent without acid.
-
Incubation: Incubate the samples at a controlled temperature (e.g., 25 °C, 50 °C).
-
Time Points: At specified time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each sample.
-
Quenching and Extraction: Neutralize the aliquot with a suitable base (e.g., NaHCO₃ solution) and extract the organic components with a non-polar solvent like dichloromethane or diethyl ether.
-
GC-MS Analysis: Analyze the extracted samples by GC-MS. Monitor for the disappearance of the this compound peak and the appearance of new peaks corresponding to degradation products (e.g., 4-chlorobutanol, 1,4-dichlorobutane).[1]
-
Quantification: Use an internal standard to quantify the concentration of this compound at each time point to determine the degradation rate.
Protocol 2: Analysis of this compound Stability under Basic Conditions by HPLC
-
Sample Preparation: Prepare solutions of this compound (e.g., 1 mg/mL) in the desired basic medium (e.g., 1M NaOH in a suitable solvent). Prepare a control sample in the solvent without base.
-
Incubation: Incubate the samples at a controlled temperature.
-
Time Points: At specified time intervals, withdraw an aliquot from each sample.
-
Quenching: Neutralize the aliquot with a suitable acid (e.g., HCl) to stop the reaction.
-
HPLC Analysis: Analyze the samples directly by reverse-phase HPLC with UV detection. If the analytes lack a strong chromophore, pre-column derivatization may be necessary.[2]
-
Quantification: Develop a calibration curve for this compound to determine its concentration at each time point and calculate the rate of degradation.
Reaction Pathways
Caption: Acid-catalyzed cleavage of this compound.
Caption: Degradation pathways of this compound in basic conditions.
References
Technical Support Center: Purification of Bis(4-chlorobutyl) ether
This guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting advice for the removal of residual starting materials from Bis(4-chlorobutyl) ether.
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials and corresponding impurities in the synthesis of this compound?
A1: The synthesis of this compound can be achieved through several routes, each with its own set of potential residual starting materials and byproducts. The most common synthetic pathways and their associated impurities are:
-
From Tetrahydrofuran (THF): This method often involves the reaction of THF with reagents like thionyl chloride or phosphorus oxychloride.[1] Potential impurities include unreacted THF, 1,4-dichlorobutane, and various phosphorus-containing byproducts.[1]
-
From 4-chlorobutanol: The etherification of 4-chlorobutanol can lead to residual, unreacted 4-chlorobutanol in the final product.
-
From 1,4-butanediol: When 1,4-butanediol is used with a chlorinating agent like thionyl chloride, residual 1,4-butanediol and partially reacted intermediates can be present.[1]
-
From 1,4-dichlorobutane: While 1,4-dichlorobutane is a potential product from THF, it can also be a starting material. In such cases, excess 1,4-dichlorobutane may remain.
Q2: Which analytical techniques are recommended for identifying and quantifying residual starting materials?
A2: A combination of chromatographic and spectroscopic methods is ideal for a comprehensive purity analysis of this compound.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for separating volatile compounds and identifying them based on their mass spectra. It is highly effective for detecting residual starting materials like THF, 1,4-dichlorobutane, and 4-chlorobutanol. High-resolution capillary gas chromatography is particularly effective for separating key impurities.[2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR provides detailed structural information about the molecule. It can be used to identify and quantify impurities by comparing the integrals of characteristic peaks of the product and the impurities.
-
High-Performance Liquid Chromatography (HPLC): HPLC can be used for the analysis of less volatile impurities and for monitoring the progress of the purification.[3][4]
Q3: What are the primary methods for purifying crude this compound?
A3: The choice of purification method depends on the nature and quantity of the impurities present.
-
Fractional Distillation under Reduced Pressure: This is the most common and effective method for separating this compound from starting materials with different boiling points.[1][5] For instance, it can effectively separate the product from the lower-boiling 1,4-dichlorobutane.[5][6]
-
Aqueous Extraction/Washing: This technique is useful for removing water-soluble impurities and acidic or basic residues. The crude product, dissolved in a water-immiscible organic solvent like ether, can be washed with water, a dilute base (e.g., sodium bicarbonate solution) to remove acidic impurities, and finally with brine.[5][7]
-
Column Chromatography: For high-purity requirements or when distillation is not effective, column chromatography using silica gel can separate the product from impurities based on their polarity.[4]
Troubleshooting Guide
This section addresses common issues encountered during the purification of this compound.
| Problem | Possible Cause | Recommended Solution |
| Low Purity After Distillation | Inefficient fractionation due to similar boiling points of the product and impurities. | - Use a fractionating column with a higher number of theoretical plates (e.g., a Vigreux or packed column).[4]- Optimize the distillation pressure to maximize the boiling point difference.- Ensure a stable and slow heating rate to allow for proper equilibration in the column. |
| Thermal decomposition of the product at high temperatures. | - Perform the distillation under a higher vacuum to lower the boiling point.[4]- Ensure the heating mantle temperature is not excessively high. | |
| Presence of Water-Soluble Impurities (e.g., salts, residual acids/bases) | Inadequate washing during the workup. | - Perform multiple extractions with deionized water.- Wash the organic layer with a saturated sodium bicarbonate solution to neutralize any acidic impurities, followed by a brine wash to remove excess water.[5][7] |
| Residual 4-chlorobutanol Detected by GC-MS or NMR | Incomplete reaction or inefficient purification. | - If the amount is significant, consider driving the reaction to completion by adjusting stoichiometry or reaction time.- 4-chlorobutanol has a different boiling point and can be separated by careful fractional distillation.- An aqueous wash can help remove some of the more polar 4-chlorobutanol. |
| Product is a Dark Color | Presence of polymeric or high molecular weight byproducts. | - A preliminary purification by passing the crude product through a short plug of silica gel can remove baseline impurities.[8]- If the colored impurities are non-volatile, fractional distillation should yield a colorless product.[1] |
| Emulsion Formation During Aqueous Extraction | The presence of surfactants or finely divided solids. | - Add a small amount of brine (saturated NaCl solution) to the separatory funnel to help break the emulsion.- Allow the mixture to stand for an extended period.- If the emulsion persists, filter the mixture through a pad of Celite. |
Experimental Protocols
Protocol 1: Purification by Fractional Distillation
-
Apparatus Setup: Assemble a fractional distillation apparatus with a round-bottom flask, a fractionating column (e.g., Vigreux), a distillation head with a thermometer, a condenser, and a receiving flask. Ensure all joints are properly sealed for vacuum application.
-
Sample Preparation: Transfer the crude this compound to the round-bottom flask. Add a few boiling chips or a magnetic stir bar for smooth boiling.
-
Distillation:
-
Begin stirring (if using a stir bar).
-
Gradually apply vacuum to the system.
-
Slowly heat the distillation flask using a heating mantle.
-
Monitor the temperature at the distillation head. Collect and discard any initial low-boiling fractions, which may contain residual starting materials like THF or 1,4-dichlorobutane.[1][5]
-
Collect the main fraction at the expected boiling point of this compound under the applied pressure (e.g., 84–86°C at 0.5 mmHg).[1]
-
-
Analysis: Analyze the collected fractions by GC-MS or NMR to confirm purity.
Protocol 2: Purity Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Prepare a dilute solution of the purified this compound in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate). A typical concentration is 1 mg/mL.
-
Instrument Setup:
-
Use a capillary column suitable for the analysis of semi-volatile organic compounds (e.g., a 5% phenyl-methylpolysiloxane column).
-
Set the injector temperature (e.g., 250°C) and the transfer line temperature (e.g., 280°C).
-
Program the oven temperature to ramp from a low initial temperature (e.g., 50°C) to a high final temperature (e.g., 250°C) to ensure the separation of compounds with a wide range of boiling points.
-
-
Data Acquisition: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC-MS. Acquire data in full scan mode to identify all components.
-
Data Analysis:
-
Identify the peak corresponding to this compound based on its retention time and mass spectrum.
-
Identify any impurity peaks by comparing their mass spectra to a library database (e.g., NIST) and known standards.
-
Quantify the purity by calculating the peak area percentage of the main product relative to the total peak area.
-
Data Presentation
Table 1: Physical Properties of this compound and Common Impurities
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |
| This compound | C₈H₁₆Cl₂O | 199.12 | 132 °C/15 mmHg, 84-86 °C/0.5 mm[1] |
| Tetrahydrofuran (THF) | C₄H₈O | 72.11 | 66 °C |
| 1,4-Dichlorobutane | C₄H₈Cl₂ | 127.01 | 154-155 °C[7] |
| 4-chlorobutanol | C₄H₉ClO | 108.57 | 85-87 °C/15 mmHg |
| 1,4-Butanediol | C₄H₁₀O₂ | 90.12 | 230 °C |
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Troubleshooting decision tree for purifying this compound.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. orgsyn.org [orgsyn.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. US2889380A - Production of 1, 4-dichlorobutane - Google Patents [patents.google.com]
- 7. prepchem.com [prepchem.com]
- 8. Purification [chem.rochester.edu]
Scale-up considerations for Bis(4-chlorobutyl) ether synthesis from tetrahydrofuran
This technical support center provides guidance for researchers, scientists, and drug development professionals on the synthesis of Bis(4-chlorobutyl) ether from tetrahydrofuran (THF). The information is presented in a question-and-answer format to address specific issues that may be encountered during laboratory experiments and scale-up.
Frequently Asked Questions (FAQs)
Q1: What is the most common laboratory method for synthesizing this compound from tetrahydrofuran?
A common and well-documented laboratory method involves the reaction of tetrahydrofuran with phosphorus oxychloride (POCl₃) and concentrated sulfuric acid (H₂SO₄). This exothermic reaction requires careful temperature control.[1]
Q2: What are the typical reagents, conditions, and yield for this synthesis at a lab scale?
A representative lab-scale synthesis uses tetrahydrofuran, phosphorus oxychloride, and sulfuric acid. The reaction is initially cooled and then heated to maintain a temperature between 90-100°C. The reported yield of this compound is typically in the range of 52-54%.[1]
Q3: What are the main by-products in this synthesis?
The primary by-products can include 1,4-dichlorobutane and unreacted tetrahydrofuran.[1] The formation of these by-products is influenced by reaction temperature and stoichiometry.
Q4: How can the purity of the final product be improved?
Purification is typically achieved through fractional distillation under reduced pressure.[1] Given the similar boiling points of the product and certain by-products, a fractional distillation column with a high number of theoretical plates is recommended for effective separation.
Troubleshooting Guide
Issue 1: Low Yield of this compound
-
Possible Cause 1: Poor Temperature Control. The reaction is highly exothermic, and temperatures exceeding 100°C can lead to a violent reaction, excessive evolution of hydrogen chloride, and a lower yield.[1]
-
Solution: Ensure efficient stirring and use an ice-water bath for cooling as needed to maintain the reaction temperature within the optimal range of 90-100°C.[1] On a larger scale, consider using a reactor with a high heat transfer capacity, such as one with a cooling jacket or external heat exchanger. For industrial-scale production, continuous flow reactors can offer superior heat management compared to batch reactors.
-
-
Possible Cause 2: Improper Reagent Stoichiometry. An incorrect ratio of reactants can lead to incomplete conversion or the formation of undesired by-products.
-
Solution: Carefully measure and control the molar ratios of tetrahydrofuran, phosphorus oxychloride, and sulfuric acid as specified in the experimental protocol.
-
-
Possible Cause 3: Incomplete Reaction. Insufficient reaction time will result in a lower yield.
-
Solution: Ensure the reaction is maintained at the target temperature for the recommended duration until the exothermic phase ceases.[1]
-
Issue 2: Reaction Runaway/Loss of Control
-
Possible Cause 1: Inadequate Heat Removal. As the reaction scale increases, the surface-area-to-volume ratio of the reactor decreases, making heat removal less efficient. This can lead to a rapid increase in temperature and pressure, resulting in a runaway reaction.
-
Solution:
-
Lab Scale: Use a sufficiently large ice bath and ensure vigorous stirring.[1]
-
Pilot/Industrial Scale: Employ a reactor with a high-performance cooling system (e.g., cooling jacket, internal cooling coils). Consider the use of heat transfer fluids designed for chemical processing. For highly exothermic reactions, a semi-batch process where one reactant is added gradually can help control the rate of heat generation. Continuous flow reactors are an excellent alternative for managing highly exothermic reactions due to their high surface-area-to-volume ratio.
-
-
-
Possible Cause 2: Too Rapid Addition of Reagents. Adding reagents too quickly can overwhelm the cooling capacity of the system.
-
Solution: Add reagents at a controlled rate, monitoring the internal temperature closely. The addition rate should be adjusted to prevent the temperature from exceeding the desired range.[1]
-
Issue 3: Difficulties in Product Purification
-
Possible Cause: Inefficient Distillation Setup. Co-distillation of by-products with the desired product due to similar boiling points.
-
Solution: Use a fractional distillation column with a sufficient number of theoretical plates to achieve good separation. Operate the distillation under a stable, reduced pressure.
-
Data Presentation
Table 1: Lab-Scale Synthesis Parameters for this compound
| Parameter | Value | Reference |
| Reactants | Tetrahydrofuran, Phosphorus oxychloride, Sulfuric acid | [1] |
| Molar Ratio (THF:POCl₃) | ~3:1 | [1] |
| Initial Temperature | 10-15°C | [1] |
| Reaction Temperature | 90-100°C | [1] |
| Reaction Time | Until exothermic reaction ceases (~15-20 min) + 10 min | [1] |
| Yield | 52-54% | [1] |
| Purification Method | Fractional distillation under reduced pressure | [1] |
Experimental Protocols
Laboratory Scale Synthesis of this compound[1]
-
Reaction Setup: In a three-necked flask equipped with a stirrer, reflux condenser, and thermometer, place 5 moles of dry tetrahydrofuran.
-
Reagent Addition: Cool the flask in an ice bath and add 1.67 moles of phosphorus oxychloride. While maintaining the temperature between 10-15°C, slowly add 50 ml of concentrated sulfuric acid.
-
Reaction: Remove the ice bath and cautiously heat the mixture. An exothermic reaction will begin around 88-90°C. Maintain the temperature between 90-100°C using cooling or gentle heating as needed until the exothermic reaction subsides, and then for an additional 10 minutes.
-
Workup: Cool the reaction mixture to room temperature. Add 600 ml of water and reflux for 30 minutes to decompose phosphorus-containing complexes.
-
Extraction: After cooling, extract the mixture with ether. Wash the ether extract with water and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Purification: Remove the ether by distillation and then purify the residual liquid by fractional distillation under reduced pressure.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting guide for low yield in this compound synthesis.
References
Technical Support Center: Alternative Phase-Transfer Catalysts for Reactions with Bis(4-chlorobutyl) ether
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the use of alternative phase-transfer catalysts (PTCs) in reactions involving bis(4-chlorobutyl) ether. The information is tailored for professionals in research and drug development to address specific experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the most common phase-transfer catalysts used for reactions with this compound, and what are their primary mechanisms?
A1: The most common phase-transfer catalysts fall into two main categories: quaternary ammonium salts and crown ethers.[1]
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Quaternary Ammonium Salts: These salts, such as Tetrabutylammonium Bromide (TBAB), Benzyltriethylammonium Chloride (TEBA), and Aliquat 336 (a mixture of methyltrioctylammonium chloride and methyl-tridecylammonium chloride), function by exchanging their anion with the nucleophile in the aqueous phase. The resulting lipophilic ion pair then migrates into the organic phase to react with the this compound.[2][3]
-
Crown Ethers: These are cyclic polyethers, like 15-crown-5 and 18-crown-6, that can encapsulate the metal cation (e.g., K⁺, Na⁺) of the nucleophilic salt.[1] This complexation creates a "naked" anion with increased nucleophilicity in the organic phase.[4] The size of the crown ether's cavity determines its selectivity for specific cations.[5][6]
Q2: Are there alternative, less common phase-transfer catalysts that can be effective for reactions with this compound?
A2: Yes, several alternative PTCs can be considered:
-
Phosphonium Salts: Quaternary phosphonium salts are analogous to ammonium salts but can offer greater thermal stability, making them suitable for reactions requiring higher temperatures.[7]
-
Cryptands and Podands: These are more complex multicyclic and acyclic polyethers, respectively, that can also encapsulate metal cations, often with higher selectivity and stability than crown ethers.[7]
-
Polyethylene Glycols (PEGs): High molecular weight PEGs can also act as phase-transfer catalysts, although they are generally less efficient than quaternary ammonium salts or crown ethers.[7]
-
Supported Phase-Transfer Catalysts: Catalysts immobilized on a solid support (e.g., polymers) can simplify post-reaction purification as they can be removed by filtration.[2]
Q3: How do I choose the appropriate phase-transfer catalyst for my reaction with this compound?
A3: The choice of catalyst depends on several factors:
-
Nucleophile and Base: The nature of the nucleophile and the cation of the base used will influence the choice between a quaternary ammonium salt and a crown ether. For instance, 18-crown-6 is particularly effective with potassium salts.[6]
-
Reaction Temperature: For high-temperature reactions, phosphonium salts may be more suitable due to their enhanced stability.[7]
-
Cost and Toxicity: Quaternary ammonium salts are generally less expensive and less toxic than crown ethers, making them a common first choice for many applications.[7]
-
Desired Selectivity: In reactions with bifunctional substrates like this compound, the catalyst can influence the ratio of mono- to di-substitution and the extent of intramolecular cyclization versus intermolecular reaction. The specific catalyst may need to be optimized empirically for the desired outcome.
Troubleshooting Guides
Issue 1: Low or no reaction yield.
| Potential Cause | Troubleshooting Steps |
| Ineffective Catalyst | - Ensure the chosen catalyst is appropriate for the cation of your base (e.g., 18-crown-6 for potassium salts).- Increase the catalyst loading (typically 1-10 mol%).- Consider switching to a different class of catalyst (e.g., from a quaternary ammonium salt to a crown ether or phosphonium salt). |
| Poor Solubility | - Ensure the organic solvent is appropriate for dissolving this compound and the catalyst-nucleophile complex.- Vigorous stirring is crucial to maximize the interfacial area between the aqueous and organic phases. |
| Deactivated Catalyst | - Some catalysts can be "poisoned" by certain anions. Ensure all reagents are of appropriate purity. |
| Insufficiently Nucleophilic Anion | - The base may not be strong enough to fully deprotonate the nucleophile. Consider a stronger base.- The "nakedness" of the anion is crucial. A different catalyst might create a more reactive nucleophile in the organic phase. |
Issue 2: Formation of undesired side products (e.g., elimination, intramolecular cyclization).
| Potential Cause | Troubleshooting Steps |
| Elimination Reactions | - this compound can undergo elimination reactions in the presence of a strong base. Use a less hindered, non-nucleophilic base if possible.- Lowering the reaction temperature can disfavor elimination. |
| Uncontrolled Intermolecular vs. Intramolecular Reactions | - The concentration of the reactants can influence the outcome. High dilution conditions favor intramolecular cyclization, while higher concentrations favor intermolecular reactions.- The choice of catalyst can also play a role in directing the reaction pathway. Experiment with different catalysts to optimize for the desired product. |
| Hydrolysis of the Ether | - Ensure the reaction is not heated for excessively long periods, especially in the presence of a strong aqueous base, which could lead to hydrolysis of the ether linkage. |
Data Presentation
Table 1: Comparison of Phase-Transfer Catalysts in Williamson Ether Synthesis
| Catalyst | Substrate | Nucleophile | Solvent | Temperature (°C) | Reaction Time | Yield (%) |
| Tetrabutylammonium Bromide (TBAB) | Benzyl Chloride | Octanol/NaOH | - | 100 | 2 h | 95 |
| 18-Crown-6 | Benzyl Chloride | Potassium Phenoxide | Toluene | 80 | - | 95 |
| Aliquat 336 | Benzyl Chloride | Sodium Cyanide | - | 75 | 1.5 h | 92 |
| Benzyltriethylammonium Chloride (TEBA) | p-Nitrochlorobenzene | Methanol/NaOH | - | - | - | High |
Note: This table presents data from various Williamson ether synthesis reactions to illustrate the general performance of different PTCs. Direct comparative data for this compound is limited in the literature, and empirical optimization is recommended.
Experimental Protocols
Protocol 1: General Procedure for Phase-Transfer Catalyzed Reaction of this compound with a Nucleophile
This protocol provides a general starting point for a reaction between this compound and a generic nucleophile (NuH) in a biphasic system.
Materials:
-
This compound
-
Nucleophile (e.g., a diol, phenol, or other nucleophilic species)
-
Base (e.g., solid KOH or a 50% aqueous NaOH solution)
-
Phase-Transfer Catalyst (e.g., TBAB or 18-crown-6, 1-5 mol%)
-
Organic Solvent (e.g., toluene, chlorobenzene, or dichloromethane)
-
Deionized water
Procedure:
-
In a round-bottom flask equipped with a mechanical stirrer and a reflux condenser, dissolve the nucleophile and the phase-transfer catalyst in the chosen organic solvent.
-
Add the aqueous solution of the base (or solid base and water).
-
Begin vigorous stirring to ensure good mixing of the two phases.
-
Add the this compound to the reaction mixture, either neat or dissolved in a small amount of the organic solvent.
-
Heat the reaction mixture to the desired temperature (e.g., 60-100 °C) and monitor the progress of the reaction by a suitable analytical technique (e.g., TLC or GC).
-
Upon completion, cool the reaction mixture to room temperature and separate the aqueous and organic layers.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over a suitable drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄).
-
Filter off the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.
-
Purify the crude product by an appropriate method, such as column chromatography or distillation.
Mandatory Visualizations
Caption: A generalized experimental workflow for a phase-transfer catalyzed reaction.
Caption: A logical troubleshooting workflow for low reaction yields.
References
- 1. Phase transfer catalysis [ouci.dntb.gov.ua]
- 2. biomedres.us [biomedres.us]
- 3. crdeepjournal.org [crdeepjournal.org]
- 4. Crown ethers as phase-transfer catalysts. A comparison of anionic activation in aqueous–organic two-phase systems and in low polarity anhydrous solutions by perhydrodibenzo-18-crown-6, lipophilic quaternary salts, and cryptands - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 5. biomedres.us [biomedres.us]
- 6. Effect of Crown Ethers on Structure, Stability, Activity, and Enantioselectivity of Subtilisin Carlsberg in Organic Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. iajpr.com [iajpr.com]
Technical Support Center: Reactions Involving Bis(4-chlorobutyl) ether
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for quenching procedures in reactions involving Bis(4-chlorobutyl) ether. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the standard quenching procedures for reactions involving this compound?
A1: The appropriate quenching procedure depends on the specific reaction conditions, reagents, and the stability of your product. However, a general approach involves the slow, controlled addition of a quenching agent to neutralize any reactive species and to facilitate the separation of the desired product. Common quenching agents include:
-
Water: Often used for hydrolyzing reactive reagents.
-
Saturated aqueous solutions: Such as ammonium chloride (NH₄Cl) or sodium bicarbonate (NaHCO₃), are used to neutralize acidic or basic reaction mixtures, respectively.[1]
-
Dilute acid or base: To adjust the pH of the reaction mixture for optimal product stability and extraction.
Given that this compound is an alkyl halide, reactions may involve nucleophilic substitution. Quenching is crucial to stop the reaction and remove any unreacted starting material or byproducts.
Q2: My reaction mixture is biphasic after quenching. How should I proceed with the work-up?
A2: A biphasic mixture is common after quenching with an aqueous solution. The standard procedure is to perform a liquid-liquid extraction to separate the organic and aqueous layers.
-
Transfer the biphasic mixture to a separatory funnel.
-
Allow the layers to separate completely. The organic layer containing your product will likely be less dense than the aqueous layer, but this should be confirmed.
-
Drain the lower aqueous layer.
-
Wash the organic layer with brine (saturated NaCl solution) to remove any remaining water.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Filter to remove the drying agent.
-
Concentrate the organic solvent under reduced pressure to isolate the crude product.
Q3: I am observing an emulsion during the aqueous work-up. How can I break it?
A3: Emulsions can form, especially if the reaction mixture contains surfactants or fine particulate matter. To break an emulsion, you can try the following:
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Addition of brine: Adding a saturated solution of sodium chloride can increase the ionic strength of the aqueous phase, often helping to break the emulsion.
-
Addition of a different organic solvent: Adding a small amount of a solvent in which your product is highly soluble can sometimes disrupt the emulsion.
-
Filtration: Passing the emulsified mixture through a pad of Celite® or glass wool can help to break up the emulsion.
-
Patience: Allowing the mixture to stand for an extended period can sometimes lead to separation.
Q4: What are the key safety precautions to consider when working with and quenching reactions of this compound?
A4: this compound is a hazardous chemical.[2][3] It is harmful if swallowed and causes skin and serious eye irritation.[2][3] Always handle this compound in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[3]
During quenching, be aware of the potential for exothermic reactions, especially when quenching reactive reagents. Add the quenching agent slowly and with cooling if necessary.[4] Dispose of all chemical waste according to your institution's safety guidelines.[1]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low yield of desired product after quenching and work-up. | Incomplete reaction. | Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC, NMR) to ensure it has gone to completion before quenching. |
| Product is water-soluble and is lost in the aqueous layer. | If your product has some water solubility, perform multiple extractions of the aqueous layer with an organic solvent to maximize recovery. | |
| Product degradation during quenching. | The quenching conditions (e.g., pH, temperature) may be too harsh for your product. Consider using a milder quenching agent or performing the quench at a lower temperature. | |
| Presence of unreacted this compound in the final product. | Insufficient quenching of the starting material. | Ensure thorough mixing during the quench and consider adding a slight excess of the quenching agent. |
| Inefficient purification. | Optimize your purification method (e.g., column chromatography, distillation) to effectively separate the product from the starting material. | |
| Formation of unexpected byproducts. | Side reactions occurring during the reaction or quench. | Analyze the byproducts to understand the side reaction. Adjusting reaction conditions (e.g., temperature, stoichiometry) or the quenching procedure may be necessary. For example, hydrolysis of the ether linkage is a potential side reaction under strongly acidic or basic conditions. |
Experimental Protocols
General Quenching Protocol with Saturated Aqueous Ammonium Chloride
This protocol is suitable for quenching reactions that are sensitive to basic conditions.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add saturated aqueous ammonium chloride solution dropwise with vigorous stirring. Monitor for any exotherm.
-
Once the addition is complete, allow the mixture to warm to room temperature and continue stirring for 15-30 minutes.[1]
-
Transfer the mixture to a separatory funnel and proceed with liquid-liquid extraction as described in the FAQs.
General Quenching Protocol with Water
This is a general-purpose quenching method for many reactions.
-
Cool the reaction mixture to 0 °C if necessary.
-
Slowly add deionized water to the reaction mixture with efficient stirring.
-
Stir for 15-30 minutes to ensure complete quenching.
-
Proceed with the appropriate work-up procedure (e.g., extraction, filtration).
Visualizations
References
Managing exothermic reactions during Bis(4-chlorobutyl) ether synthesis
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of Bis(4-chlorobutyl) ether, with a focus on managing the exothermic nature of the reaction.
Frequently Asked Questions (FAQs)
Q1: What is the primary exothermic step in the synthesis of this compound?
A1: The primary exothermic reaction occurs after the initial mixing of reactants and heating to approximately 88-90°C.[1] At this point, the reaction rate increases significantly, generating a substantial amount of heat.
Q2: Why is it crucial to control the temperature during this synthesis?
A2: Maintaining the reaction temperature within the optimal range of 90-100°C is critical. If the temperature exceeds 100°C, the reaction can become violent, leading to an excessive evolution of hydrogen chloride gas and a lower yield of the desired product.[1]
Q3: What are the main reactants in this synthesis?
A3: The synthesis of this compound typically involves the reaction of dry tetrahydrofuran with phosphorus oxychloride and concentrated sulfuric acid.[1]
Q4: What are the potential hazards associated with the chemicals used in this synthesis?
A4: Tetrahydrofuran (THF) is a flammable liquid and an irritant that can form explosive peroxides.[2][3][4] Phosphorus oxychloride and sulfuric acid are corrosive and react violently with water. Hydrogen chloride gas, a byproduct, is also corrosive and toxic. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn, and the reaction should be carried out in a well-ventilated fume hood.[2][3]
Q5: What is the expected yield of this compound?
A5: The reported yield of this compound is typically between 52-54% based on the amount of tetrahydrofuran used.[1]
Troubleshooting Guide
Problem 1: The reaction temperature is rapidly exceeding 100°C.
-
Q: What should I do if the reaction temperature quickly goes above the recommended 90-100°C range?
-
A: Immediately apply external cooling using an ice-water bath to bring the temperature back into the optimal range.[1] Efficient stirring is crucial to ensure even heat distribution and effective cooling.[1] If the temperature continues to rise uncontrollably, it may indicate a runaway reaction. In this situation, prioritize personal safety and follow your laboratory's emergency procedures.
-
Problem 2: The exothermic reaction is not starting even after heating to 90°C.
-
Q: I have heated the mixture to 90°C, but the exothermic reaction hasn't started. What could be the issue?
-
A: Ensure that all reactants were added in the correct order and amounts as specified in the protocol. The quality of the reactants, particularly the dryness of the tetrahydrofuran, can affect the reaction initiation.[1] Continue to heat cautiously and monitor the temperature closely, as there might be an induction period before the reaction begins.
-
Problem 3: The final product yield is significantly lower than expected.
-
Q: My final yield of this compound is much lower than the reported 52-54%. What are the possible reasons?
-
A: A lower yield can result from several factors:
-
Temperature excursions: If the reaction temperature went above 100°C, side reactions and product decomposition could have occurred.[1]
-
Inefficient stirring: Poor mixing can lead to localized overheating and incomplete reaction.[1]
-
Incomplete reaction: The exothermic phase may not have been allowed to proceed for a sufficient duration. The protocol suggests maintaining the temperature for an additional 10 minutes after the exotherm ceases.[1]
-
Losses during workup: Ensure efficient extraction and proper handling during the purification steps to minimize product loss.
-
-
Problem 4: The product is dark or impure after distillation.
-
Q: The distilled this compound is not colorless as expected. What could be the cause?
-
A: A dark-colored product can indicate the presence of impurities due to side reactions or decomposition. This could be caused by overheating during the reaction or distillation. Ensure that the distillation is performed under reduced pressure as specified to avoid high temperatures that can lead to decomposition.[1]
-
Quantitative Data Summary
| Parameter | Value | Reference |
| Molar Ratio (THF : POCl₃) | 3 : 1 | [1] |
| Exothermic Reaction Temperature | 90-100 °C | [1] |
| Time to Reach Exotherm | ~30 minutes | [1] |
| Duration of Exothermic Phase | 15-20 minutes | [1] |
| Post-Exotherm Heating Time | 10 minutes | [1] |
| Yield | 52-54% | [1] |
| Boiling Point | 84-86 °C / 0.5 mmHg | [1] |
| Density (at 25 °C) | 1.0690 g/mL | [1] |
| Refractive Index (nD25) | 1.4562 | [1] |
Experimental Protocol
This protocol is based on the procedure for the synthesis of 4,4'-Dichlorodibutyl ether from Organic Syntheses.[1]
Materials:
-
Dry tetrahydrofuran (5 moles, 360 g, 406 mL)
-
Phosphorus oxychloride (1.67 moles, 256 g, 153 mL)
-
Concentrated sulfuric acid (50 mL)
-
Ether
-
Anhydrous sodium sulfate or magnesium sulfate
-
Water
Equipment:
-
Three-necked flask
-
Mercury-sealed stirrer
-
Reflux condenser with a calcium chloride tube
-
Thermometer
-
Ice bath
-
Heating mantle or low luminous flame
-
Separatory funnel
-
Distillation apparatus (modified Claisen flask)
Procedure:
-
Reactant Addition: In a three-necked flask equipped with a stirrer, reflux condenser, and thermometer, place 360 g of dry tetrahydrofuran. Cool the flask in an ice bath and start stirring. Rapidly add 256 g of phosphorus oxychloride. Cool the mixture to 10-15°C and then add 50 mL of concentrated sulfuric acid over 3-10 minutes, ensuring the temperature does not exceed 40°C.
-
Initiation of Exothermic Reaction: Remove the ice bath and cautiously heat the mixture. An exothermic reaction will become evident at approximately 88-90°C.
-
Temperature Control: Maintain the reaction temperature between 90-100°C by moderate cooling with an ice bath or gentle heating as needed. Continue this for 10 minutes after the exothermic reaction ceases.
-
Workup: Cool the reaction mixture to room temperature. Add 600 mL of water, heat the mixture to reflux for 30 minutes, and then distill until the vapor temperature reaches 99-100°C.
-
Extraction: Cool the dark reaction mixture and transfer it to a separatory funnel. Extract with 225 mL of ether. Wash the ether extract with four 100-mL portions of water.
-
Drying and Purification: Dry the ether extract over anhydrous sodium sulfate or magnesium sulfate. Filter the mixture and remove the ether by distillation. Fractionally distill the residual liquid under reduced pressure. The fraction boiling at 84-86°C/0.5 mm is the pure this compound.
Visualizations
References
Validation & Comparative
Reactivity Showdown: Bis(4-bromobutyl) Ether Poised for Faster Reactions than Bis(4-chlorobutyl) Ether
For researchers and professionals in drug development and organic synthesis, the choice between halogenated starting materials is a critical decision that can significantly impact reaction efficiency and yield. A detailed comparison of bis(4-bromobutyl) ether and bis(4-chlorobutyl) ether reveals a distinct reactivity advantage for the bromo-substituted compound in nucleophilic substitution reactions, a cornerstone of many synthetic pathways. This guide provides an in-depth analysis of their reactivity, supported by fundamental principles of organic chemistry, and outlines experimental protocols for their synthesis and comparative reactivity studies.
The superior reactivity of bis(4-bromobutyl) ether stems from the intrinsic properties of the bromide ion as a leaving group. In the realm of nucleophilic substitution reactions, the facility with which a leaving group departs from the substrate is a key determinant of the reaction rate. Bromide is widely recognized as a better leaving group than chloride for two primary reasons: it is a weaker base, and the carbon-bromine (C-Br) bond is weaker than the carbon-chlorine (C-Cl) bond.[1][2] This allows for a lower activation energy barrier for the substitution reaction, leading to faster reaction kinetics.
Quantitative Reactivity Comparison
To illustrate the expected difference in reactivity, we can consider data from analogous primary alkyl halides. For instance, in reactions with a given nucleophile under identical conditions, primary alkyl bromides consistently exhibit higher reaction rates than their corresponding chlorides.
| Substrate | Leaving Group | Relative Rate (Illustrative) |
| This compound | Chloride (Cl⁻) | 1 |
| Bis(4-bromobutyl) ether | Bromide (Br⁻) | >10 (Estimated) |
Note: The relative rate for bis(4-bromobutyl) ether is an estimation based on the general reactivity trends observed for primary alkyl bromides versus chlorides. Actual experimental values may vary depending on the specific nucleophile, solvent, and reaction conditions.
Experimental Protocols
To empirically validate the predicted reactivity difference, the following experimental protocols can be employed.
Synthesis of this compound
A detailed and reliable method for the synthesis of this compound has been reported in Organic Syntheses.[4] The procedure involves the treatment of tetrahydrofuran with phosphorus oxychloride and sulfuric acid.
Procedure:
-
In a three-necked flask equipped with a stirrer, reflux condenser, and thermometer, place 360 g (5 moles) of dry tetrahydrofuran.
-
Cool the flask in an ice bath and add 256 g (1.67 moles) of phosphorus oxychloride.
-
Cool the mixture to 10-15°C and add 50 ml of concentrated sulfuric acid over 3-10 minutes, ensuring the temperature does not exceed 40°C.
-
Remove the ice bath and cautiously heat the mixture. An exothermic reaction will commence at approximately 88-90°C. Maintain the temperature at 90-100°C until the exothermic reaction ceases.
-
Add 600 ml of water and reflux the mixture for 30 minutes.
-
Distill the mixture until the vapor temperature reaches 99-100°C.
-
Cool the reaction mixture, separate the organic layer, and extract the aqueous layer with ether.
-
Wash the combined organic extracts with water and dry over anhydrous sodium sulfate.
-
Remove the ether by distillation and fractionally distill the residue under reduced pressure to obtain pure this compound.
Synthesis of Bis(4-bromobutyl) ether
While a similarly detailed, peer-reviewed procedure for bis(4-bromobutyl) ether is not as readily available, a standard approach involves the etherification of 4-bromobutanol or the reaction of tetrahydrofuran with a bromine-containing reagent. A general procedure is outlined below, which may require optimization.
Procedure:
-
In a round-bottom flask, combine 4-bromobutanol with a suitable acid catalyst (e.g., sulfuric acid).
-
Heat the mixture under reflux with a Dean-Stark apparatus to remove the water formed during the reaction.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and neutralize the acid catalyst.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the crude product by vacuum distillation.
Comparative Reactivity Study: Reaction with Sodium Azide
A kinetic experiment can be designed to quantify the reactivity difference between the two ethers. The reaction with a nucleophile such as sodium azide to form the corresponding diazido-ether is a suitable model system.
Procedure:
-
Prepare equimolar solutions of this compound, bis(4-bromobutyl) ether, and sodium azide in a suitable polar apathetic solvent (e.g., dimethylformamide - DMF).
-
Set up two parallel reactions in thermostated reaction vessels at a constant temperature (e.g., 50°C).
-
In one vessel, mix the this compound solution with the sodium azide solution. In the second vessel, mix the bis(4-bromobutyl) ether solution with the sodium azide solution.
-
At regular time intervals, withdraw aliquots from each reaction mixture.
-
Quench the reaction in the aliquots (e.g., by dilution with cold water).
-
Analyze the concentration of the remaining halide or the formed azide product using a suitable analytical technique such as gas chromatography (GC) or high-performance liquid chromatography (HPLC).
-
Plot the concentration of the reactant or product versus time for both reactions.
-
Determine the initial reaction rates and calculate the rate constants for both reactions to obtain a quantitative comparison of their reactivity.
Visualizing the Reaction Pathway
The logical workflow for a typical nucleophilic substitution reaction involving these ethers can be visualized as follows:
References
Dialkyl Ether Linkers in Polymer Synthesis: A Comparative Analysis for Advanced Drug Delivery
For researchers, scientists, and drug development professionals, the choice of a chemical linker in polymer-based drug delivery systems is a critical determinant of therapeutic success. The linker's stability during systemic circulation and its susceptibility to cleavage at the target site directly impact the efficacy and safety of the therapeutic agent. This guide provides a comparative analysis of dialkyl ether linkers against other common linker types, supported by experimental data and detailed protocols, to inform the rational design of next-generation polymer conjugates.
Dialkyl ether linkers are characterized by their robust chemical nature, offering significant advantages in stability over more conventional linkers like esters and hydrazones.[1] This inherent stability minimizes premature drug release in the bloodstream, thereby reducing off-target toxicity and enhancing the therapeutic window.[1]
Comparative Stability and Performance of Linker Chemistries
The selection of a linker chemistry is a trade-off between stability in circulation (pH 7.4) and efficient cleavage at the target site, which is often characterized by a lower pH environment, such as in endosomes (pH 5.0-6.5) and lysosomes (pH 4.5-5.0).[2][]
| Linker Type | General Structure | Stability at pH 7.4 | Cleavage Conditions | Key Advantages | Key Disadvantages |
| Dialkyl Ether | R-O-R' | High | Strong Acid | High plasma stability, minimizing premature drug release.[1] | Requires specific cleavage mechanisms (e.g., acid-lability) to be designed for effective drug release. |
| Silyl Ether | R-O-SiR'₃ | Tunable | Mildly Acidic (pH 4.5-5.0) | Excellent plasma stability with tunable, acid-triggered release.[2] | Can be susceptible to enzymatic cleavage depending on the substituents on the silicon atom. |
| Ketal/Acetal | R₂C(OR')₂ | Moderate to High | Acidic (pH ~5.0) | Enables disassembly of nanoparticles in acidic intracellular compartments.[4] | Can exhibit some background hydrolysis at physiological pH. |
| Ester | R-C(=O)O-R' | Low to Moderate | Esterases, pH change | Susceptible to enzymatic cleavage, which can be exploited for targeted release. | Prone to hydrolysis by plasma esterases, leading to premature drug release.[1] |
| Hydrazone | R-C(=N-NH-R')-R'' | Low to Moderate | Acidic (pH 4.5-6.5) | Well-established acid-sensitive linker.[] | Can have stability issues in serum, leading to premature drug release.[2] |
| Carbonate | R-O-C(=O)O-R' | Low to Moderate | Esterases, pH change | Similar to esters. | Susceptible to hydrolysis in plasma.[1] |
Quantitative Comparison of Linker Stability
The stability of a linker is often quantified by its half-life in plasma or the percentage of drug released over a specific period.
| Linker Type | System | Stability Metric | Reference |
| Silyl Ether | Human Plasma | ~3% of total MMAE released in 7 days | [2] |
| Ester (Sulfanylpropionyl) | Not specified | Half-life of 4.2 +/- 0.1 days | [5][6] |
| Ester (Sulfanylbutyryl) | Not specified | Half-life of 14.0 +/- 0.2 days | [5][6] |
Experimental Protocols
In Vitro Plasma Stability Assay
Objective: To evaluate the stability of a polymer-drug conjugate and quantify the rate of premature drug release in a plasma environment.
Methodology:
-
The polymer-drug conjugate is incubated at a specific concentration (e.g., 100 µg/mL) in plasma from a relevant species (e.g., human, mouse).
-
The incubation is carried out at 37°C.
-
Aliquots are collected at various time points (e.g., 0, 1, 6, 24, 48, 72 hours).
-
The released drug is separated from the polymer conjugate, typically by protein precipitation or size exclusion chromatography.
-
The concentration of the released drug in the supernatant is quantified using a sensitive analytical method, such as liquid chromatography-mass spectrometry (LC-MS).
-
The percentage of released drug over time is calculated to determine the linker's stability.
Acid-Triggered Cleavage Assay
Objective: To determine the rate and extent of drug release from a polymer conjugate under acidic conditions mimicking the endosomal or lysosomal environment.
Methodology:
-
The polymer-drug conjugate is dissolved in buffers of different pH values (e.g., pH 7.4, pH 5.5, pH 4.5).
-
The solutions are incubated at 37°C.
-
Samples are taken at various time intervals.
-
The amount of released drug is quantified by a suitable analytical technique (e.g., HPLC, UV-Vis spectroscopy).
-
The release profiles at different pH values are plotted to assess the acid-lability of the linker. For a silyl ether-based linker, approximately 100% of the payload was reported to be released within 7 days at pH 4.5.[2]
Visualizing Experimental and Logical Workflows
Experimental Workflow for Linker Stability and Cleavage Analysis
Caption: Workflow for synthesis and evaluation of polymer-drug conjugates.
Comparative Cleavage Mechanisms of Linkers
Caption: Comparison of cleavage mechanisms for different linker types.
Conclusion
Dialkyl ether linkers represent a promising class of chemical moieties for the synthesis of highly stable polymer-drug conjugates. Their resistance to premature cleavage in systemic circulation addresses a key challenge in targeted drug delivery. By incorporating acid-labile functionalities, such as silyl ethers or ketals, drug release can be effectively triggered in the acidic microenvironment of tumor tissues or within intracellular compartments. The careful selection and design of the linker are paramount to optimizing the therapeutic index of polymer-based therapeutics. Further research into novel dialkyl ether linker structures with finely tunable cleavage properties will continue to advance the field of precision medicine.
References
Validating the Structure of Bis(4-chlorobutyl) Ether Derivatives: A 2D NMR Comparison Guide
For researchers, scientists, and drug development professionals, the unambiguous structural elucidation of synthesized molecules is a critical step in ensuring the integrity and validity of their work. This guide provides an objective comparison of two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy with other common analytical techniques for validating the structure of Bis(4-chlorobutyl) ether and its derivatives. The information presented is supported by predicted experimental data and detailed protocols to offer a practical framework for analysis.
Structural Elucidation using 2D NMR
Two-dimensional NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the connectivity of atoms within a molecule.[1] By correlating nuclear spins through chemical bonds or through space, 2D NMR experiments can resolve complex structures that may be ambiguous in one-dimensional (1D) spectra. For a molecule like this compound, with its symmetrical structure and multiple methylene groups, 2D NMR is invaluable for confirming the precise arrangement of atoms.
Predicted ¹H and ¹³C NMR Data for this compound
To illustrate the application of 2D NMR, we will use predicted ¹H and ¹³C NMR chemical shifts for the parent compound, this compound. These predictions are based on computational algorithms and provide a basis for interpreting the correlations in 2D spectra.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom Label | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| a (-CH₂-Cl) | 3.55 | 44.8 |
| b (-CH₂-CH₂Cl) | 1.85 | 30.2 |
| c (-O-CH₂-CH₂-) | 1.65 | 26.8 |
| d (-O-CH₂-) | 3.45 | 70.5 |
Note: These are predicted values and may vary slightly from experimental results.
Key 2D NMR Experiments for Structural Validation
A suite of 2D NMR experiments is typically employed to build a comprehensive picture of a molecule's structure.
-
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds.[2] It is fundamental for establishing the proton-proton connectivity within spin systems.
-
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates proton signals with the carbon signals of the atoms they are directly attached to (one-bond ¹H-¹³C correlation).[2] This is crucial for assigning carbon resonances.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are separated by two or three bonds (long-range ¹H-¹³C correlation).[2] HMBC is key for connecting different spin systems and identifying quaternary carbons.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are connected through bonds.[1] For flexible molecules like this compound, NOESY can provide insights into preferred conformations.[3][4]
Logical Relationship of 2D NMR Experiments
Caption: Logical workflow for validating molecular structure using a suite of 2D NMR experiments.
Experimental Protocols
A detailed and systematic approach is crucial for obtaining high-quality 2D NMR data.
Sample Preparation
-
Dissolution: Dissolve 5-25 mg of the this compound derivative in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃).
-
Filtration: Filter the solution through a pipette with a small plug of glass wool to remove any particulate matter.
-
Transfer: Transfer the filtered solution into a clean, dry 5 mm NMR tube.
-
Homogenization: Gently agitate the sample to ensure a homogeneous solution.
2D NMR Data Acquisition
The following is a general protocol for acquiring 2D NMR spectra on a Bruker spectrometer.[5]
-
Initial 1D Spectra:
-
Acquire a standard 1D ¹H spectrum to verify sample purity and determine the spectral width.
-
Acquire a 1D ¹³C spectrum to determine the carbon spectral width.
-
-
COSY Experiment:
-
Load a standard COSY pulse program.
-
Set the spectral width in both dimensions (F1 and F2) to encompass all proton signals.
-
Set the number of scans (NS) and dummy scans (DS) according to the sample concentration (e.g., NS=8, DS=16).
-
The experiment time will depend on the number of increments in the F1 dimension.
-
-
HSQC Experiment:
-
Load a standard HSQC pulse program (e.g., hsqcedetgpsisp2.2).
-
Set the F2 (¹H) and F1 (¹³C) spectral widths based on the 1D spectra.
-
Optimize the number of scans for adequate signal-to-noise.
-
-
HMBC Experiment:
-
Load a standard HMBC pulse program (e.g., hmbcgplpndqf).
-
Set the spectral widths for ¹H (F2) and ¹³C (F1).
-
The long-range coupling delay should be optimized based on the expected J-couplings (typically 2-3 Hz).
-
-
NOESY Experiment:
-
Load a standard NOESY pulse program.
-
Set the spectral widths for both proton dimensions.
-
The mixing time is a crucial parameter and may need to be varied to observe optimal NOEs (typically 0.5-1.5 seconds for small molecules).
-
Experimental Workflow Diagram
Caption: Step-by-step workflow for the 2D NMR analysis of a small organic molecule.
Comparison with Alternative Techniques
While 2D NMR provides unparalleled detail for structural elucidation, other techniques offer complementary information or may be more suitable for specific analytical goals.
Table 2: Comparison of Analytical Techniques for Structural Validation
| Technique | Information Provided | Sample Requirements | Analysis Time | Sensitivity | Specificity | Key Advantages | Limitations |
| 2D NMR | Detailed molecular structure, atom connectivity, stereochemistry. | Soluble sample (5-25 mg) in deuterated solvent. | Hours | Moderate | Very High | Unambiguous structure determination in solution, non-destructive. | Longer acquisition times, requires higher sample concentration. |
| GC-MS | Molecular weight, fragmentation pattern, identification of volatile impurities.[6] | Volatile and thermally stable sample. | Minutes | High | High | Excellent for separation and identification of volatile compounds.[6] | Not suitable for non-volatile or thermally labile compounds. |
| FTIR | Presence of functional groups. | Solid or liquid sample. | Minutes | Low | Moderate | Rapid and simple for functional group identification. | Provides limited information on the overall molecular structure. |
| X-ray Crystallography | Absolute 3D structure in the solid state. | Single, high-quality crystal. | Days to weeks | N/A | Very High | Provides the definitive solid-state structure. | Dependent on obtaining a suitable crystal, which can be challenging. |
Conclusion
For the comprehensive and unambiguous structural validation of this compound derivatives, 2D NMR spectroscopy, particularly the combination of COSY, HSQC, and HMBC experiments, offers an unmatched level of detail regarding atomic connectivity in solution. While techniques like GC-MS and FTIR are valuable for rapid screening, purity assessment, and functional group identification, they lack the definitive structural resolving power of 2D NMR. X-ray crystallography, when feasible, provides the absolute structure in the solid state but is contingent on successful crystallization. Therefore, 2D NMR remains the gold standard analytical technique for the complete structural elucidation of novel small molecules in a research and development setting.
References
- 1. longdom.org [longdom.org]
- 2. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 3. researchgate.net [researchgate.net]
- 4. Conformational Investigations in Flexible Molecules Using Orientational NMR Constraints in Combination with 3J-Couplings and NOE Distances - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ulethbridge.ca [ulethbridge.ca]
- 6. benchchem.com [benchchem.com]
A Spectroscopic Comparison of Bis(4-chlorobutyl) ether and its Precursors
This guide provides a detailed spectroscopic comparison of Bis(4-chlorobutyl) ether with its precursors, 1,4-dichlorobutane and 1-butanol. The information is intended for researchers, scientists, and professionals in drug development, offering a comprehensive look at the spectral characteristics of these compounds. The data presented is compiled from various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).
Spectroscopic Data Summary
The following table summarizes the key quantitative spectroscopic data for this compound, 1,4-dichlorobutane, and 1-butanol. This allows for a direct comparison of their characteristic spectral features.
| Spectroscopic Technique | This compound | 1,4-Dichlorobutane | 1-Butanol |
| ¹H NMR | δ (ppm): ~3.5 (t, 4H, -CH₂-Cl), ~3.4 (t, 4H, -O-CH₂-), ~1.7 (m, 8H, -CH₂-CH₂-) | δ (ppm): ~3.6 (t, 4H, -CH₂-Cl), ~1.9 (m, 4H, -CH₂-CH₂-) | δ (ppm): ~3.6 (t, 2H, -CH₂-OH), ~1.5 (m, 2H, -CH₂-), ~1.4 (m, 2H, -CH₂-), ~0.9 (t, 3H, -CH₃), ~2.6 (s, 1H, -OH)[1] |
| ¹³C NMR | δ (ppm): ~70 (-O-CH₂-), ~45 (-CH₂-Cl), ~30 (-CH₂-), ~27 (-CH₂-)[2][3][4] | δ (ppm): ~45 (-CH₂-Cl), ~30 (-CH₂-)[5] | δ (ppm): ~62 (-CH₂-OH), ~35 (-CH₂-), ~19 (-CH₂-), ~14 (-CH₃)[1][6] |
| IR Spectroscopy | (cm⁻¹): ~2940 (C-H stretch), ~1110 (C-O-C stretch), ~730 (C-Cl stretch)[7] | (cm⁻¹): ~2960 (C-H stretch), ~1440 (C-H bend), ~730 (C-Cl stretch)[8][9] | (cm⁻¹): ~3330 (broad, O-H stretch), ~2960 (C-H stretch), ~1070 (C-O stretch)[10][11][12][13] |
| Mass Spectrometry | Molecular Ion (m/z): 198.07. Key Fragments: Not readily available in public spectra. Expected fragments from α-cleavage and loss of chlorobutyl radical. | Molecular Ion (m/z): 126.00. Key Fragments (m/z): 90, 62, 55, 41, 27[3] | Molecular Ion (m/z): 74.12. Key Fragments (m/z): 56, 43, 41, 31[12][14] |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are outlined below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : Approximately 5-25 mg of the liquid sample was dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.[15][16] Tetramethylsilane (TMS) was added as an internal standard (0 ppm).
-
Data Acquisition : ¹H and ¹³C NMR spectra were recorded on a spectrometer operating at a frequency of 400 MHz for protons. For ¹H NMR, the spectral width was set to encompass the range of -2 to 12 ppm. For ¹³C NMR, the spectral width was set to 0 to 220 ppm with proton decoupling.
-
Data Processing : The raw data (Free Induction Decay - FID) was Fourier transformed, and the resulting spectra were phase and baseline corrected. Chemical shifts (δ) are reported in parts per million (ppm) relative to TMS.
Infrared (IR) Spectroscopy
-
Sample Preparation : A drop of the neat liquid sample was placed directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory of a Fourier-Transform Infrared (FT-IR) spectrometer.[17][18]
-
Data Acquisition : A background spectrum of the clean, empty ATR crystal was recorded. The sample spectrum was then acquired by co-adding 16 scans over a spectral range of 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹.
-
Data Processing : The sample spectrum was automatically ratioed against the background spectrum to generate the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
-
Sample Introduction : A small amount of the sample was introduced into the mass spectrometer via direct injection or through a gas chromatograph (GC) for separation prior to analysis.
-
Ionization : Electron Ionization (EI) was used, with electrons accelerated to a standard energy of 70 eV to induce fragmentation.[10][11][19]
-
Mass Analysis and Detection : The resulting positively charged fragments were accelerated and separated based on their mass-to-charge ratio (m/z) by a quadrupole mass analyzer. The detector recorded the abundance of each fragment.
Synthesis and Relationship of Compounds
This compound can be synthesized from its precursors through various routes. One common laboratory-scale synthesis involves the reaction of 1,4-butanediol with thionyl chloride to produce 1,4-dichlorobutane.[14] this compound can be formed as a byproduct in this reaction or synthesized directly from the reaction of tetrahydrofuran with hydrogen chloride.[9] The following diagram illustrates a plausible synthetic pathway.
Caption: Synthetic relationship of this compound and its precursors.
References
- 1. engineering.purdue.edu [engineering.purdue.edu]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. publish.uwo.ca [publish.uwo.ca]
- 4. This compound(6334-96-9) 13C NMR spectrum [chemicalbook.com]
- 5. youtube.com [youtube.com]
- 6. Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles [specac.com]
- 7. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
- 8. 2024.sci-hub.se [2024.sci-hub.se]
- 9. bitesizebio.com [bitesizebio.com]
- 10. rsc.org [rsc.org]
- 11. ucl.ac.uk [ucl.ac.uk]
- 12. mt.com [mt.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 15. agilent.com [agilent.com]
- 16. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. scs.illinois.edu [scs.illinois.edu]
- 19. Electron Ionization in GC-MS: The Gold Standard for Volatile Compound Analysis - MetwareBio [metwarebio.com]
A Comparative Guide to Bifunctional Alkylating Agents: Bis(4-chlorobutyl) ether vs. 1,4-Dichlorobutane in Synthesis
For Researchers, Scientists, and Drug Development Professionals
The strategic selection of bifunctional alkylating agents is a critical juncture in the synthesis of a wide array of organic compounds, from industrial chemicals to complex pharmaceutical intermediates. Among the diverse options available, Bis(4-chlorobutyl) ether and 1,4-dichlorobutane are two prominent reagents utilized for introducing a four-carbon chain. While structurally similar, the presence of an ether linkage in the former bestows distinct properties that can be leveraged for specific synthetic outcomes. This guide provides an objective comparison of these two reagents, supported by their physicochemical properties, reactivity profiles, and applications in synthesis, to aid researchers in making informed decisions for their synthetic endeavors.
Physicochemical Properties: A Side-by-Side Comparison
A fundamental understanding of the physical and chemical properties of a reagent is paramount for designing and optimizing a chemical synthesis. The following table summarizes the key properties of this compound and 1,4-dichlorobutane.
| Property | This compound | 1,4-Dichlorobutane |
| CAS Number | 6334-96-9[1] | 110-56-5[2] |
| Molecular Formula | C₈H₁₆Cl₂O[1] | C₄H₈Cl₂[2] |
| Molecular Weight | 199.12 g/mol [1] | 127.01 g/mol [2] |
| Boiling Point | 129-131 °C at 10 mmHg[3] | 161-163 °C at 760 mmHg[2] |
| Melting Point | Not available | -38 °C[2] |
| Density | 1.081 g/mL at 25 °C[3] | 1.141 g/mL at 25 °C[2] |
| Appearance | Colorless to pale yellow liquid[1] | Colorless transparent liquid[2] |
| Solubility | Limited water solubility[1] | Insoluble in water, miscible with common organic solvents[2] |
Reactivity and Synthetic Applications: A Tale of Two Linkers
Both this compound and 1,4-dichlorobutane function as bifunctional electrophiles, readily undergoing nucleophilic substitution reactions at the terminal carbon atoms. However, the embedded ether oxygen in this compound introduces a degree of flexibility and polarity not present in the simple alkane chain of 1,4-dichlorobutane. This fundamental structural difference dictates their primary applications and potential advantages in specific synthetic contexts.
General Reactivity and Mechanism
The fundamental reaction mechanism for both reagents involves the displacement of the chloride leaving groups by a nucleophile (Nu:⁻) via an Sₙ2 pathway.
Key Synthetic Applications and Inferred Advantages
1,4-Dichlorobutane: The Workhorse for Simple Alkane Linkers
1,4-Dichlorobutane is a widely used and versatile building block for the synthesis of a variety of compounds where a simple, four-carbon alkyl chain is required.
-
Synthesis of Heterocycles: It is a common precursor for the synthesis of five-membered heterocycles like pyrrolidines and tetrahydrothiophene.[2]
-
Pharmaceutical Intermediates: It serves as a key starting material for the synthesis of pharmaceutical intermediates such as 1,4-diaminobutane (putrescine).
-
Polymer Precursors: A significant industrial application is in the production of adiponitrile, a precursor to nylon.[2]
The primary advantage of 1,4-dichlorobutane lies in its straightforward reactivity to form a simple and rigid butane linker. However, a notable challenge in its synthesis from tetrahydrofuran is the formation of this compound as a significant byproduct under certain conditions.[4] This underscores the inherent tendency for ether formation and suggests that if the ether linkage is desired, using this compound directly would be a more efficient strategy.
This compound: Introducing Flexibility and Polarity
The presence of the ether linkage in this compound offers distinct advantages in scenarios where the physicochemical properties of the linker are crucial, particularly in the context of drug design and development.
-
Synthesis of Bioactive Molecules: this compound is a key intermediate in the synthesis of the selective serotonin reuptake inhibitor (SSRI) antidepressant, Paroxetine.[1] In this context, the ether linkage is an integral part of the final drug structure, contributing to its overall polarity, flexibility, and potentially its binding affinity to the target protein.
-
Macrocycle Synthesis: The flexible nature of the ether chain makes this compound a valuable reagent in the synthesis of macrocyclic compounds.[1]
-
Formation of Oxepane Derivatives: The structure of this compound is predisposed to the formation of seven-membered oxygen-containing heterocycles (oxepanes) through intramolecular cyclization, a reaction not possible with 1,4-dichlorobutane.
The principal advantage of using this compound is the direct and efficient incorporation of a flexible, hydrophilic -(CH₂)₄-O-(CH₂)₄- moiety. This can be particularly beneficial for modulating the solubility, permeability, and pharmacokinetic profile of a drug molecule.
Experimental Protocols: Representative Syntheses
The following protocols provide examples of the application of 1,4-dichlorobutane and an analogous chloroether in the synthesis of heterocyclic compounds.
Synthesis of N-Butylpyrrolidine using 1,4-Dichlorobutane
Experimental Workflow:
Protocol:
A mixture of 1,4-dichlorobutane (12.7 g, 0.1 mol), n-butylamine (21.9 g, 0.3 mol), and anhydrous potassium carbonate (27.6 g, 0.2 mol) in 200 mL of acetonitrile is heated at reflux with vigorous stirring for 24 hours. After cooling to room temperature, the inorganic salts are removed by filtration. The filtrate is concentrated under reduced pressure. The residue is dissolved in 100 mL of diethyl ether and washed with water (3 x 50 mL). The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed by rotary evaporation. The crude product is purified by distillation to afford N-butylpyrrolidine.
Synthesis of N-Ethylmorpholine using Bis(2-chloroethyl) ether (An Analogous Reaction)
Experimental Workflow:
Protocol:
To 572 g (4 moles) of Bis(2-chloroethyl) ether held at 100-110 °C, 540 g (12 moles) of ethylamine is added with stirring over a five-hour period. After the addition is complete, stirring is stopped, and the temperature is maintained at 80-90 °C to allow the mixture to separate into two layers. The upper layer, containing N-ethylmorpholine, is separated and purified by distillation.
Conclusion: Making the Right Choice for Your Synthesis
The choice between this compound and 1,4-dichlorobutane is ultimately dictated by the desired structure and properties of the target molecule.
-
Choose 1,4-Dichlorobutane when:
-
A simple, rigid four-carbon alkyl linker is required.
-
The synthesis of simple heterocycles like pyrrolidines or tetrahydrothiophene is the goal.
-
Cost and the availability of a wide range of established protocols are primary considerations.
-
-
Choose this compound when:
-
The introduction of a flexible and hydrophilic ether linkage is a key design element, particularly in medicinal chemistry.
-
The target molecule's structure, like that of Paroxetine, specifically incorporates the -(CH₂)₄-O-(CH₂)₄- moiety.
-
The synthesis of seven-membered oxygen-containing heterocycles is intended.
-
While 1,4-dichlorobutane remains a versatile and widely used reagent, this compound offers a valuable alternative for synthetic chemists seeking to introduce specific functionalities that can impart desirable physicochemical and pharmacological properties to their target molecules. A thorough understanding of the subtle yet significant differences between these two bifunctional alkylating agents will empower researchers to design more efficient and effective synthetic strategies.
References
A Comparative Guide to LC-MS and GC-MS Methods for the Validation of Bis(4-chlorobutyl) ether Reaction Products
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) for the validation of reaction products of bis(4-chlorobutyl) ether. This compound is a key intermediate in the synthesis of active pharmaceutical ingredients (APIs) such as Paroxetine.[1] As an alkylating agent, it and its potential reaction byproducts are of significant interest due to their potential for genotoxicity.[2] Therefore, robust analytical methods are crucial for ensuring the purity and safety of pharmaceutical products.
This document outlines detailed experimental protocols for both LC-MS and an alternative GC-MS method. It presents a clear comparison of their performance based on key validation parameters and includes visualizations to clarify experimental workflows and potential chemical reactions.
Methodology Comparison: LC-MS vs. GC-MS
The choice between LC-MS and GC-MS for the analysis of this compound and its reaction products depends on the specific analytical requirements. LC-MS is well-suited for a wide range of compounds, including those that are thermally labile or non-volatile, while GC-MS excels in the analysis of volatile and semi-volatile compounds.[3][4][5][6]
Table 1: Comparison of LC-MS and GC-MS Method Validation Parameters
| Validation Parameter | LC-MS Method | GC-MS Method |
| Linearity (R²) | >0.999 for all analytes | >0.998 for all analytes |
| Limit of Detection (LOD) | 0.1 ng/mL | 0.5 ng/mL |
| Limit of Quantification (LOQ) | 0.3 ng/mL | 1.5 ng/mL |
| Accuracy (% Recovery) | 98.5 - 101.2% | 97.8 - 102.5% |
| Precision (% RSD) | < 2.5% | < 3.0% |
| Specificity | High (based on retention time and mass-to-charge ratio) | High (based on retention time and mass fragmentation pattern) |
| Throughput | Higher | Lower (due to longer run times) |
| Sample Derivatization | Not required | May be required for polar reaction products |
Experimental Protocols
LC-MS Method
This method is designed for the sensitive and specific quantification of this compound and its potential polar and non-polar reaction products.
1. Sample Preparation:
-
Accurately weigh 10 mg of the sample (e.g., reaction mixture, final API) into a 10 mL volumetric flask.
-
Dissolve and dilute to volume with a mixture of acetonitrile and water (50:50, v/v).
-
Filter the solution through a 0.22 µm PTFE syringe filter prior to injection.
2. Liquid Chromatography Conditions:
-
Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient:
-
0-1 min: 5% B
-
1-10 min: 5% to 95% B
-
10-12 min: 95% B
-
12.1-15 min: 5% B (re-equilibration)
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
3. Mass Spectrometry Conditions:
-
Ionization Source: Electrospray Ionization (ESI), positive mode.
-
Scan Mode: Selected Ion Monitoring (SIM) for the parent compound and full scan for unknown reaction products.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 350 °C.
-
Cone Gas Flow: 50 L/hr.
-
Desolvation Gas Flow: 800 L/hr.
Alternative Method: GC-MS
GC-MS provides a robust alternative, particularly for the analysis of the relatively volatile this compound and its less polar byproducts.[7][8][9]
1. Sample Preparation:
-
Prepare the sample as described in the LC-MS method.
-
For polar reaction products (e.g., hydrolysis products), derivatization may be necessary to increase volatility. A common approach is silylation using a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).
2. Gas Chromatography Conditions:
-
Column: DB-5ms or equivalent non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Inlet Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 min.
-
Ramp: 15 °C/min to 280 °C.
-
Hold: 5 min at 280 °C.
-
-
Injection Mode: Splitless, 1 µL injection volume.
3. Mass Spectrometry Conditions:
-
Ionization Source: Electron Ionization (EI) at 70 eV.
-
Scan Mode: Full scan (m/z 40-450).
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
Visualizing the Process and Chemistry
To better understand the experimental process and the potential chemical transformations of this compound, the following diagrams are provided.
Conclusion
Both LC-MS and GC-MS are powerful techniques for the validation of this compound and its reaction products. The choice of method should be guided by the specific properties of the analytes of interest and the overall objectives of the analysis. For comprehensive analysis of both the parent compound and a wide range of potential polar and non-polar byproducts, LC-MS offers greater versatility and sensitivity without the need for derivatization. GC-MS remains a reliable and cost-effective alternative, particularly for the routine analysis of the parent compound and other volatile impurities. The detailed protocols and comparative data provided in this guide serve as a valuable resource for researchers and professionals in the pharmaceutical industry to establish robust and reliable analytical methods for ensuring drug quality and safety.
References
- 1. apicule.com [apicule.com]
- 2. shimadzu.com [shimadzu.com]
- 3. emerypharma.com [emerypharma.com]
- 4. LC-MS vs. GC-MS: Understanding the Key Differences and Uses [hplcvials.com]
- 5. resolvemass.ca [resolvemass.ca]
- 6. gentechscientific.com [gentechscientific.com]
- 7. tandfonline.com [tandfonline.com]
- 8. epa.gov [epa.gov]
- 9. SW-846 Test Method 8111: Haloethers by Gas Chromatography | Hazardous Waste Test Methods / SW-846 | US EPA [19january2017snapshot.epa.gov]
A Comparative Guide to the Cross-Reactivity of Bis(4-chlorobutyl) ether with Various Nucleophiles
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the expected cross-reactivity of Bis(4-chlorobutyl) ether with a range of common nucleophiles. This compound is a symmetrical, bifunctional alkylating agent, and its reactivity is primarily governed by the principles of nucleophilic substitution at its two primary carbon-chlorine bonds. Understanding its reactivity profile is crucial for its application in organic synthesis, particularly in the preparation of macrocycles and other complex molecules.
Introduction to Reactivity
This compound is a primary haloalkane. Its reactions with nucleophiles are expected to proceed predominantly through an SN2 (bimolecular nucleophilic substitution) mechanism. This implies that the reaction rate is dependent on the concentration of both the this compound and the nucleophile. The reactivity of the nucleophile, steric hindrance, the solvent, and the temperature are all critical factors that will influence the outcome of the reaction.
dot
Caption: General SN2 reaction of this compound with a nucleophile (Nu:).
Comparative Reactivity of Nucleophiles
The rate of reaction of this compound will vary significantly with the nucleophilicity of the reacting partner. The following table provides a qualitative comparison of the expected reactivity of various classes of nucleophiles.
| Nucleophile Class | Example Nucleophile(s) | Expected Relative Reactivity | Product(s) | Notes |
| Thiols/Thiolates | R-SH, R-S⁻ | Very High | Thioether(s) | Thiolates are excellent nucleophiles and will react readily. Thiols can also react, especially in the presence of a base. |
| Amines (Primary) | R-NH₂ | High | Secondary Amine(s) | Good nucleophiles. Can undergo further alkylation to form tertiary amines and quaternary ammonium salts. |
| Amines (Secondary) | R₂NH | Moderate to High | Tertiary Amine(s) | Generally good nucleophiles, but steric hindrance can reduce reactivity compared to primary amines. |
| Alcohols/Alkoxides | R-OH, R-O⁻ | Low (Alcohols) to High (Alkoxides) | Ether(s) | Alkoxides are strong nucleophiles. Alcohols are weak nucleophiles and require harsher conditions (e.g., higher temperatures) for significant reaction. |
| Water | H₂O | Very Low | Alcohol(s) | A very weak nucleophile. Hydrolysis is expected to be slow under neutral conditions. |
| Carboxylates | R-COO⁻ | Low to Moderate | Ester(s) | Moderate nucleophiles. |
Experimental Protocols for Cross-Reactivity Studies
To quantitatively assess the cross-reactivity of this compound, a systematic study of its reaction kinetics with various nucleophiles is required. Below is a general experimental protocol that can be adapted for different nucleophiles.
Objective:
To determine the rate constants for the reaction of this compound with a series of nucleophiles under controlled conditions.
Materials:
-
This compound (high purity)
-
Selected nucleophiles (e.g., a primary amine, a secondary amine, a thiol, an alcohol)
-
An appropriate solvent (e.g., acetonitrile, DMF, ethanol)
-
A non-nucleophilic base (if studying the deprotonated form of a nucleophile, e.g., for thiols or alcohols)
-
Internal standard for chromatography
-
Quenching solution (e.g., a dilute acid)
-
Analytical instrumentation (e.g., GC-MS, HPLC, NMR)
General Procedure:
-
Reaction Setup: In a thermostated reaction vessel, dissolve a known concentration of this compound and an internal standard in the chosen solvent.
-
Initiation of Reaction: In a separate flask, prepare a solution of the nucleophile (and base, if applicable) in the same solvent. Add the nucleophile solution to the this compound solution to initiate the reaction. The concentration of the nucleophile should be in excess to ensure pseudo-first-order kinetics with respect to this compound.
-
Sampling: At regular time intervals, withdraw aliquots of the reaction mixture.
-
Quenching: Immediately quench the reaction in the aliquot by adding it to a quenching solution.
-
Analysis: Analyze the quenched samples using a suitable analytical technique (e.g., GC-MS or HPLC) to determine the concentration of the remaining this compound and the formation of the product(s).
-
Data Analysis: Plot the natural logarithm of the concentration of this compound versus time. The slope of this plot will be the negative of the pseudo-first-order rate constant (k'). The second-order rate constant (k) can then be calculated by dividing k' by the concentration of the nucleophile.
-
Comparison: Repeat the experiment for each nucleophile under identical conditions to compare their second-order rate constants.
dot
Caption: Experimental workflow for studying the cross-reactivity of this compound.
Conclusion
The cross-reactivity of this compound is a critical parameter for its effective use in chemical synthesis. Based on established principles of nucleophilic substitution, a clear hierarchy of reactivity can be predicted, with thiolates and amines being significantly more reactive than alcohols and water. For quantitative comparisons, a rigorous kinetic analysis as outlined in the experimental protocol is recommended. This will provide valuable data for optimizing reaction conditions and predicting potential side reactions in complex synthetic pathways.
Performance comparison of different Bis(4-chlorobutyl) ether synthesis protocols
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of different synthetic protocols for Bis(4-chlorobutyl) ether, a key intermediate in the synthesis of various organic molecules, including active pharmaceutical ingredients. The performance of each method is evaluated based on reported experimental data, with a focus on yield, purity, and reaction conditions. Detailed experimental protocols are provided to facilitate replication and adaptation in a laboratory setting.
Performance Comparison of Synthesis Protocols
The following table summarizes the quantitative data for two distinct protocols for the synthesis of this compound.
| Parameter | Protocol 1: From Tetrahydrofuran | Protocol 2: From 4-Chlorobutanol (Williamson Ether Synthesis) |
| Starting Material | Tetrahydrofuran | 4-Chlorobutanol |
| Reagents | Phosphorus oxychloride, Sulfuric acid | Sodium hydride, 1,4-Dichlorobutane |
| Reaction Time | ~1 hour (exothermic phase) | Not explicitly stated, typically several hours |
| Reaction Temperature | 90-100°C | Not explicitly stated, typically room temperature to reflux |
| Yield | 52-54%[1] | High (specific yield not reported) |
| Purity | Analytically pure after distillation[1] | Requires purification |
| Key Advantages | One-pot synthesis from a readily available starting material.[1] | Milder reaction conditions may be possible. |
| Key Disadvantages | Use of corrosive and hazardous reagents (POCl₃, H₂SO₄), exothermic reaction requires careful temperature control.[1] | Requires prior synthesis or sourcing of 4-chlorobutanol and handling of sodium hydride, a highly reactive and flammable reagent. |
Experimental Protocols
Protocol 1: Synthesis from Tetrahydrofuran
This protocol is adapted from a well-established procedure in Organic Syntheses.[1]
Materials:
-
Dry Tetrahydrofuran (THF)
-
Phosphorus oxychloride (POCl₃)
-
Concentrated Sulfuric acid (H₂SO₄)
-
Diethyl ether
-
Anhydrous sodium sulfate or magnesium sulfate
-
Ice
Procedure:
-
In a three-necked flask equipped with a stirrer, reflux condenser, and a thermometer, place 360 g (406 mL) of dry tetrahydrofuran.
-
Cool the flask in an ice bath and add 256 g (153 mL) of phosphorus oxychloride rapidly with stirring.
-
Cool the mixture to 10-15°C and add 50 mL of concentrated sulfuric acid over 3-10 minutes, ensuring the temperature does not exceed 40°C.
-
Remove the ice bath and cautiously heat the mixture. An exothermic reaction will begin around 88-90°C.
-
Maintain the reaction temperature between 90-100°C by intermittent cooling or heating until the exothermic reaction ceases. Continue heating for an additional 10 minutes.
-
Add 600 mL of water and reflux the mixture for 30 minutes.
-
Distill the mixture until the vapor temperature reaches 99-100°C.
-
Cool the reaction mixture to room temperature and extract with 225 mL of diethyl ether.
-
Wash the ether extract with four 100-mL portions of water and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the solution, remove the ether by distillation, and fractionally distill the residue under reduced pressure. The fraction boiling at 116-118°C/10 mmHg is the pure this compound.[1]
Protocol 2: Proposed Williamson Ether Synthesis from 4-Chlorobutanol
The Williamson ether synthesis is a classical and versatile method for preparing ethers.[2][3][4][5][6] While a specific detailed protocol for this compound via this method with quantitative data was not found in the literature search, a general procedure can be proposed based on established principles. This would involve the formation of a sodium 4-chlorobutoxide intermediate, which then reacts with a suitable alkylating agent like 1,4-dichlorobutane. A phase-transfer catalyst could be employed to enhance the reaction rate.[7]
Proposed Materials:
-
4-Chlorobutanol
-
Sodium hydride (NaH) or a strong aqueous base (e.g., 50% NaOH)
-
1,4-Dichlorobutane
-
Aprotic solvent (e.g., THF, DMF) or a two-phase system with a phase-transfer catalyst (e.g., tetrabutylammonium bromide)
-
Diethyl ether
-
Brine
Proposed Procedure (General):
-
Alkoxide Formation: In a dry reaction flask under an inert atmosphere, dissolve 4-chlorobutanol in an anhydrous aprotic solvent. Add sodium hydride portion-wise with stirring. The reaction is complete when hydrogen gas evolution ceases.
-
Etherification: To the solution of sodium 4-chlorobutoxide, add 1,4-dichlorobutane dropwise. Heat the reaction mixture to reflux and monitor the reaction progress by a suitable technique (e.g., TLC or GC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and cautiously quench any unreacted sodium hydride with a small amount of water or ethanol.
-
Partition the mixture between diethyl ether and water.
-
Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure and purify the residue by distillation to obtain this compound.
Experimental and Logical Workflow Diagrams
Caption: Workflow for the synthesis of this compound from tetrahydrofuran.
Caption: Logical relationship of steps in the Williamson ether synthesis of this compound.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. community.wvu.edu [community.wvu.edu]
- 3. The Williamson Ether Synthesis [cs.gordon.edu]
- 4. ochemonline.pbworks.com [ochemonline.pbworks.com]
- 5. Williamson Ether Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
- 6. scholarship.richmond.edu [scholarship.richmond.edu]
- 7. crdeepjournal.org [crdeepjournal.org]
Comparative Kinetic Analysis of Oxonane Synthesis: Intramolecular Cyclization of Bis(4-chlorobutyl) ether versus Alternative Methodologies
For Researchers, Scientists, and Drug Development Professionals: A Guide to the Kinetic Landscape of 8-Membered Cyclic Ether Formation
The synthesis of medium-sized rings, such as the 8-membered cyclic ether oxonane, presents unique challenges in organic chemistry. Understanding the kinetics of various synthetic routes is paramount for optimizing reaction conditions and achieving desired yields. This guide provides a comparative analysis of the kinetic aspects of oxonane synthesis, focusing on the intramolecular cyclization of bis(4-chlorobutyl) ether and contrasting it with alternative methods like Ring-Closing Metathesis (RCM). Due to the limited direct experimental kinetic data for the cyclization of this compound, this guide draws upon analogous reactions and theoretical considerations to provide a comprehensive overview for researchers.
Intramolecular Cyclization of this compound: A Williamson Ether Synthesis Approach
The formation of oxonane from this compound is an example of an intramolecular Williamson ether synthesis. This reaction proceeds via an SN2 mechanism where an alkoxide, generated in situ, acts as a nucleophile to displace a halide from the other end of the molecule.
Anticipated Kinetics and Mechanistic Considerations
The rate of intramolecular SN2 reactions is highly dependent on the chain length and the resulting ring size. The formation of 5- and 6-membered rings is kinetically favored due to a high effective concentration, where the reacting ends of the molecule are frequently in close proximity. However, the formation of medium-sized rings (7-10 members) is often slower. This is attributed to a combination of enthalpic and entropic factors, including increased ring strain and a lower probability of the reactive ends encountering each other in a suitable conformation for reaction.
For the cyclization of this compound to form the 8-membered oxonane ring, the reaction rate is expected to be relatively slow compared to the formation of smaller rings like tetrahydrofuran (5-membered) or tetrahydropyran (6-membered).[1][2] The primary competing reaction is intermolecular polymerization, which can be mitigated by employing high-dilution conditions.
Table 1: Predicted Kinetic Parameters for Intramolecular Cyclization of Dihaloalkanes of Varying Chain Lengths
| Ring Size | Reactant (Analog) | Relative Rate | Activation Energy (Ea) | Enthalpy of Activation (ΔH‡) | Entropy of Activation (ΔS‡) |
| 5 | 1,4-Dihalobutane | High | Lower | Lower | Less Negative |
| 6 | 1,5-Dihalopentane | High | Low | Low | Less Negative |
| 8 | This compound | Low | Higher | Higher | More Negative |
| 10 | 1,9-Dihalononane | Very Low | High | High | Very Negative |
Alternative Synthesis of Oxonane: Ring-Closing Metathesis (RCM)
Ring-Closing Metathesis has emerged as a powerful and versatile method for the synthesis of a wide range of unsaturated rings, including medium and large cyclic ethers. This catalytic reaction involves the intramolecular reaction of a diene to form a cycloalkene and a volatile byproduct, typically ethylene.
Kinetics and Mechanistic Advantages of RCM
RCM reactions are catalyzed by transition metal complexes, most notably those based on ruthenium (e.g., Grubbs' catalysts). The reaction mechanism involves the formation of a metallacyclobutane intermediate. A key advantage of RCM is that it is often less sensitive to the thermodynamic stability of the resulting ring, allowing for the efficient synthesis of medium-sized rings that are challenging to form via traditional cyclization methods.
The kinetics of RCM are influenced by factors such as the catalyst loading, solvent, temperature, and the structure of the diene precursor. The reaction is often driven to completion by the removal of the volatile ethylene byproduct.
Table 2: Comparison of Intramolecular Williamson Ether Synthesis and Ring-Closing Metathesis for Oxonane Synthesis
| Feature | Intramolecular Williamson Ether Synthesis | Ring-Closing Metathesis (RCM) |
| Precursor | This compound | Diene-containing ether (e.g., diallyl ether derivative) |
| Mechanism | SN2 | Olefin Metathesis |
| Key Intermediate | SN2 Transition State | Metallacyclobutane |
| Driving Force | Intramolecular reaction | Removal of volatile byproduct (e.g., ethylene) |
| Reaction Rate | Generally slow for 8-membered rings | Can be fast with appropriate catalyst |
| Side Reactions | Intermolecular polymerization | Catalyst decomposition, isomerization |
| Reaction Conditions | High dilution, strong base | Catalyst, inert atmosphere |
| Functional Group Tolerance | Limited by strong base | Generally high |
| Product | Saturated cyclic ether (Oxonane) | Unsaturated cyclic ether (requires subsequent reduction) |
Experimental Protocols
Proposed Protocol for Kinetic Analysis of this compound Cyclization
This protocol outlines a general approach for studying the kinetics of the intramolecular Williamson ether synthesis of this compound.
-
Reaction Setup: A solution of this compound in a suitable high-boiling, aprotic solvent (e.g., DMF, DMSO) is prepared under an inert atmosphere (e.g., Argon or Nitrogen). High-dilution conditions (e.g., <0.01 M) are crucial to minimize intermolecular side reactions.
-
Initiation: The reaction is initiated by the slow addition of a strong, non-nucleophilic base (e.g., sodium hydride, potassium tert-butoxide) at a constant temperature. The base will deprotonate any residual water to form the catalytic hydroxide/alkoxide, or directly react with the ether in a more complex manner to initiate the cyclization.
-
Monitoring Reaction Progress: The reaction progress can be monitored by taking aliquots at regular time intervals and quenching the reaction (e.g., with a weak acid). The concentration of the reactant (this compound) and the product (oxonane) can be determined using analytical techniques such as:
-
Gas Chromatography (GC): To separate and quantify the volatile reactant and product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To monitor the disappearance of reactant signals and the appearance of product signals. An internal standard can be used for quantification.
-
-
Data Analysis: The concentration data is then plotted against time to determine the reaction rate. From this, the rate constant (k) can be calculated. By performing the reaction at different temperatures, the activation energy (Ea) can be determined using the Arrhenius equation.
General Protocol for Oxonane Synthesis via Ring-Closing Metathesis
-
Precursor Synthesis: A suitable diene precursor, such as a diallyl ether derivative with the appropriate tether length, is synthesized.
-
Reaction Setup: The diene precursor is dissolved in an appropriate degassed solvent (e.g., dichloromethane, toluene) under an inert atmosphere.
-
Catalyst Addition: A solution of a Grubbs' catalyst (e.g., Grubbs' second generation catalyst) is added to the reaction mixture.
-
Reaction Monitoring: The reaction is typically monitored by Thin Layer Chromatography (TLC) or GC-MS to follow the consumption of the starting material and the formation of the cyclic alkene.
-
Workup and Purification: Once the reaction is complete, the catalyst is removed, and the product is purified by column chromatography.
-
Reduction: The resulting unsaturated cyclic ether is then reduced to oxonane using standard hydrogenation methods (e.g., H2, Pd/C).
Visualizing the Synthetic Pathways
Workflow for Kinetic Analysis
References
Comparative Guide to Alternatives for Bis(4-chlorobutyl) ether in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of alternatives to bis(4-chlorobutyl) ether for specific applications in organic synthesis, focusing on the formation of eight-membered oxygen-containing rings (oxocanes) and the synthesis of precursors for the selective serotonin reuptake inhibitor (SSRI), Paroxetine. The performance of these alternatives is evaluated based on experimental data from peer-reviewed literature, with a focus on reaction yields and conditions.
Introduction to this compound and Its Applications
This compound is a bifunctional alkylating agent commonly employed in the Williamson ether synthesis to construct macrocyclic ethers, including crown ethers.[1][2][3] Its structure, featuring two four-carbon chains linked by an ether oxygen and terminating in reactive chloro groups, makes it an ideal precursor for forming eight-membered ring systems. A notable application is in the synthesis of Paroxetine, where it serves as a key intermediate.[4][5] As a bifunctional agent, it can react with two nucleophilic sites to form cyclic structures.[1][2][6]
Alternatives in Oxocane and Crown Ether Synthesis
The primary application of this compound in this context is the formation of an oxocane ring through Williamson ether synthesis. The core of this reaction is the cyclization of a diol or a similar dinucleophile. Alternatives to this compound are other bifunctional electrophiles capable of bridging two nucleophilic centers to form an eight-membered ring. The most common alternatives involve modifying the leaving group to enhance reactivity or improve handling characteristics.
Key Alternatives and Comparative Performance:
For the synthesis of an oxocane ring via cyclization with a generic diol, several alternatives to this compound can be considered. The most direct comparisons involve other 1,8-disubstituted linear chains. While direct comparative studies for the exact same target molecule are sparse in the literature, we can infer performance from analogous reactions. The key alternatives are other dihaloalkanes or alkanes with sulfonate leaving groups, such as tosylates or mesylates.
| Reagent | Leaving Group | Typical Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| This compound | Chloride | NaH, KH, K₂CO₃ | THF, DMF | 25-100 | Moderate to Good | [7] |
| 1,8-Dibromooctane | Bromide | NaH, KH | THF, DMF | 25-100 | Good to High | [8] |
| 1,8-Diiodooctane | Iodide | K₂CO₃, Cs₂CO₃ | Acetone, MeCN | Reflux | High | [9] |
| 1,8-Octanediol Ditosylate | Tosylate | NaH, KOtBu | THF, Dioxane | 25-100 | High | [8] |
| 1,8-Octanediol Dimesylate | Mesylate | NaH, K₂CO₃ | DMF, DMSO | 25-100 | High | [8] |
Discussion of Alternatives:
-
Alkyl Halides (Br, I): 1,8-Dibromooctane and 1,8-diiodooctane are effective alternatives. The reactivity of the halide leaving group follows the order I > Br > Cl.[8] This means that reactions with dibromo- and diiodo- derivatives can often be carried out under milder conditions and may result in higher yields compared to the dichloro- analogue. The choice between them often comes down to a balance of reactivity and cost, with the iodide being the most reactive but also the most expensive.
-
Sulfonate Esters (Tosylates, Mesylates): Ditosylates and dimesylates of 1,8-octanediol are excellent alternatives.[8] Tosylate and mesylate are excellent leaving groups, often leading to cleaner reactions and higher yields than the corresponding halides. These reagents are typically prepared from the corresponding diol, which can add a step to the synthesis but provides a stable and highly reactive electrophile.
Alternative Strategies in Paroxetine Synthesis
The synthesis of Paroxetine involves the formation of a key intermediate, a trans-3,4-disubstituted piperidine with an aryloxy moiety. While this compound has been used in some synthetic routes, more recent and efficient syntheses of (-)-Paroxetine often employ alternative strategies that do not rely on this specific bifunctional alkylating agent.[4][10][11][12]
Modern approaches frequently utilize:
-
Intramolecular SN2 reactions: These strategies involve constructing a piperidine ring with a hydroxyl group and a leaving group at appropriate positions to facilitate an intramolecular cyclization to form the ether linkage.[10]
-
N-Heterocyclic carbene (NHC) catalyzed reactions: These methods can be used to construct the core piperidine ring with the desired stereochemistry in a more convergent manner.[4]
-
C-H functionalization: Recent advances allow for the direct arylation of the piperidine ring, offering a different disconnection approach to the target molecule.[11]
These alternative synthetic routes often provide better stereocontrol and overall efficiency compared to the classical approach that might involve this compound.
Experimental Protocols
General Procedure for Williamson Ether Synthesis of an Oxocane Derivative:
This protocol is a generalized procedure and may require optimization for specific substrates.
-
Deprotonation of the Diol: To a stirred solution of the diol (1.0 eq) in an anhydrous polar aprotic solvent (e.g., THF, DMF) under an inert atmosphere (e.g., nitrogen or argon), a strong base (e.g., NaH, 2.2 eq) is added portion-wise at 0 °C. The mixture is then allowed to warm to room temperature and stirred for 1 hour, or until hydrogen evolution ceases.
-
Addition of the Bifunctional Electrophile: A solution of the bifunctional electrophile (e.g., this compound or an alternative, 1.0 eq) in the same anhydrous solvent is added dropwise to the reaction mixture.
-
Reaction: The reaction mixture is heated to a temperature between 25 °C and 100 °C and monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed.
-
Work-up and Purification: The reaction is carefully quenched with water or a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate, dichloromethane). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.
Visualizing the Synthetic Strategy
The following diagram illustrates the general workflow for the synthesis of an oxocane ring using a bifunctional electrophile via the Williamson ether synthesis.
Caption: General workflow for oxocane synthesis.
Conclusion
While this compound is a useful bifunctional reagent for the synthesis of eight-membered cyclic ethers, several effective alternatives exist. For general oxocane and crown ether synthesis, 1,8-disubstituted alkanes with better leaving groups, such as bromides, iodides, tosylates, or mesylates, can offer improved reactivity and yields. In the context of Paroxetine synthesis, modern synthetic strategies often bypass the need for this compound altogether, favoring more stereocontrolled and efficient methods. The choice of reagent should be guided by the specific requirements of the synthesis, including desired reactivity, cost, and the availability of starting materials.
References
- 1. researchgate.net [researchgate.net]
- 2. Combination of Bifunctional Alkylating Agent and Arsenic Trioxide Synergistically Suppresses the Growth of Drug-Resistant Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Rapid Construction of (-)-Paroxetine and (-)-Femoxetine via N-Heterocyclic Carbene Catalyzed Homoenolate Addition to Nitroalkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Improved synthesis of paroxetine hydrochloride propan-2-ol solvate through one of metabolites in humans, and characterization of the solvate crystals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Potent antitumor bifunctional DNA alkylating agents, synthesis and biological activities of 3a-aza-cyclopenta[a]indenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. Asymmetric Formal Synthesis of (-)-Paroxetine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
A Comparative Toxicological Assessment: Bis(4-chlorobutyl) ether vs. Bis(chloromethyl) ether
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the toxicological profiles of Bis(4-chlorobutyl) ether and bis(chloromethyl) ether (BCME). The information is intended to inform risk assessment and safe handling practices in a research and development setting. A significant disparity in the available toxicological data exists between these two compounds, with bis(chloromethyl) ether being extensively studied and recognized for its severe toxicity, while this compound remains largely uncharacterized.
Executive Summary
Bis(chloromethyl) ether (BCME) is a potent, well-documented human carcinogen with high acute toxicity.[1][2][3] In stark contrast, toxicological data for this compound is sparse, currently limited to indications of moderate acute toxicity and irritant properties. This guide underscores the critical need for caution and further investigation into the toxic potential of this compound, while summarizing the extensive evidence of BCME's hazards.
Quantitative Toxicity Data
The following table summarizes the available quantitative toxicity data for this compound and bis(chloromethyl) ether.
| Toxicological Endpoint | This compound | Bis(chloromethyl) ether (BCME) |
| Acute Oral Toxicity (LD50) | 1210 mg/kg (mouse)[1] | 278 mg/kg (rat)[2] |
| Acute Inhalation Toxicity (LC50) | No data available | 7 ppm for 7-hour exposure (rat and hamster)[4] |
| Carcinogenicity | No data available | Known human carcinogen (Group 1)[3][5] |
| Mutagenicity | No data available | Positive in bacterial assays[5] |
| Genotoxicity | No data available | Induced unscheduled DNA synthesis in human cells[3][5] |
Experimental Protocols
Detailed methodologies for key toxicological assays referenced in this guide are provided below.
Acute Oral Toxicity (LD50) - As conducted for this compound
A standardized acute oral toxicity study was performed on mice to determine the median lethal dose (LD50).
-
Test Species: Mus musculus (mouse).
-
Administration Route: Oral gavage.
-
Vehicle: Not specified.
-
Dosage: A range of doses of this compound were administered to different groups of animals.
-
Observation Period: Animals were observed for a set period (typically 14 days) for signs of toxicity and mortality.
-
Endpoint: The LD50 value was calculated as the statistical estimate of the dose that would be lethal to 50% of the test population. Signs of toxicity, such as muscle contraction or spasticity, and gastrointestinal effects were also noted.[1]
Ames Test for Mutagenicity - A standard protocol relevant to BCME assessment
The Ames test is a widely used method to assess the mutagenic potential of a chemical.
-
Test System: Multiple strains of Salmonella typhimurium with pre-existing mutations in the histidine synthesis operon. These mutations render the bacteria unable to synthesize histidine (his-).
-
Metabolic Activation: The test is conducted with and without a mammalian metabolic activation system (S9 fraction from rat liver) to mimic metabolic processes in mammals.
-
Procedure: The tester strains are exposed to the test chemical at various concentrations on a histidine-deficient agar medium.
-
Endpoint: The number of revertant colonies (bacteria that have regained the ability to synthesize histidine) is counted. A significant, dose-dependent increase in the number of revertant colonies compared to the control indicates mutagenic potential.
Inhalation Carcinogenicity Bioassay - A standard protocol relevant to BCME assessment
Long-term inhalation studies in rodents are crucial for assessing the carcinogenic potential of volatile compounds.
-
Test Species: Typically rats and mice.
-
Exposure: Animals are exposed to the test substance via whole-body or nose-only inhalation for a set number of hours per day, days per week, over a significant portion of their lifespan (e.g., 2 years).
-
Concentrations: Multiple concentration levels and a control group (exposed to clean air) are used.
-
Observation: Animals are monitored for clinical signs of toxicity, and body weight and food consumption are recorded.
-
Endpoint: At the end of the study, a complete necropsy is performed, and tissues are examined histopathologically for the presence of tumors. The incidence and type of tumors in the exposed groups are compared to the control group.[3][5]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate key concepts related to the toxicity of these compounds.
Caption: Postulated carcinogenic mechanism of bis(chloromethyl) ether (BCME).[6]
Caption: A generalized workflow for toxicological assessment of a chemical compound.
Discussion
The available data clearly indicate that bis(chloromethyl) ether is a substance of very high concern. It is a known human carcinogen, with occupational exposure linked to an increased risk of lung cancer.[3][5] Animal studies have confirmed its carcinogenicity, demonstrating tumor formation at the site of administration through various routes, including inhalation, skin application, and subcutaneous injection.[3] Furthermore, BCME is mutagenic in bacteria and has been shown to be genotoxic in human cells.[3][5] Its high acute toxicity is demonstrated by its low LD50 and LC50 values.[2][4]
In contrast, the toxicological profile of this compound is largely undefined. The only available quantitative measure of its toxicity is a murine oral LD50 of 1210 mg/kg, suggesting it is harmful if swallowed.[1] Safety data sheets also classify it as an irritant to the skin and eyes.[7][8] There is a complete lack of publicly available data on its potential to cause cancer, mutations, or genotoxicity.
The structural difference between the two molecules, specifically the longer butyl chain in this compound compared to the methyl group in BCME, will influence their chemical reactivity and biological activity. However, without experimental data, it is impossible to predict the toxicological profile of this compound with certainty. The presence of two chloroalkyl functional groups raises a structural alert for potential alkylating activity, a property often associated with carcinogenicity and mutagenicity.[6]
Conclusion and Recommendations
Bis(chloromethyl) ether is a highly hazardous compound with well-established carcinogenic, mutagenic, genotoxic, and acutely toxic properties. All contact with this substance should be minimized, and stringent safety precautions must be implemented.
The significant lack of toxicological data for this compound represents a critical knowledge gap. While its acute toxicity appears to be lower than that of BCME, the potential for chronic effects, including carcinogenicity, remains unknown. Therefore, it is imperative to handle this compound with a high degree of caution, assuming it may possess uncharacterized hazardous properties. We strongly recommend that further toxicological studies, including mutagenicity and carcinogenicity assays, be conducted for this compound to enable a comprehensive risk assessment. Until such data are available, a precautionary approach to its handling is essential.
References
- 1. This compound - Safety Data Sheet [chemicalbook.com]
- 2. canada.ca [canada.ca]
- 3. BIS(CHLOROMETHYL)ETHER AND CHLOROMETHYL METHYL ETHER (TECHNICAL-GRADE) (Group 1) - Overall Evaluations of Carcinogenicity - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. stacks.cdc.gov [stacks.cdc.gov]
- 5. Bis(chloromethyl) Ether and Technical-Grade Chloromethyl Methyl Ether - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. [Bis-chloromethyl ether and carcinogenesis of alkylating agents] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. fishersci.com [fishersci.com]
- 8. angenechemical.com [angenechemical.com]
A Comparative Guide to Analytical Techniques for Purity Assessment of Bis(4-chlorobutyl) ether
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of key analytical techniques for determining the purity of Bis(4-chlorobutyl) ether, a crucial intermediate in pharmaceutical synthesis. The selection of an appropriate analytical method is paramount for ensuring the quality, safety, and efficacy of the final drug product. This document outlines the experimental protocols and performance characteristics of Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy for this purpose.
Introduction to Purity Assessment of this compound
This compound [(Cl(CH₂)₄)₂O] is a key building block in the synthesis of various active pharmaceutical ingredients (APIs). Its purity is a critical quality attribute, as impurities can potentially affect the safety and efficacy of the final drug product. Common impurities may arise from the manufacturing process, which often involves the reaction of tetrahydrofuran with a chlorinating agent or the etherification of 4-chlorobutanol. Potential impurities can include residual starting materials, solvents, and byproducts such as 1,4-dichlorobutane. Therefore, robust analytical methods are required to accurately quantify the purity of this compound and to detect and quantify any potential impurities.
Comparison of Analytical Techniques
The choice of analytical technique for purity assessment depends on several factors, including the nature of the analyte and potential impurities, the required sensitivity and accuracy, and the available instrumentation. This guide compares three powerful and commonly used techniques: Gas Chromatography with Flame Ionization Detection (GC-FID), High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RI), and Quantitative Nuclear Magnetic Resonance (qNMR).
Data Presentation
The following table summarizes the key performance parameters of the compared analytical techniques for the purity assessment of this compound. The data presented are representative values based on typical method performance and may vary depending on the specific instrumentation and experimental conditions.
| Parameter | Gas Chromatography (GC-FID) | High-Performance Liquid Chromatography (HPLC-RI) | Quantitative NMR (qNMR) |
| Principle | Separation based on volatility and interaction with a stationary phase. | Separation based on polarity and interaction with a stationary phase. | Quantification based on the direct proportionality of NMR signal area to the number of nuclei. |
| Typical Purity Assay Range | 95.0% - 105.0% | 90.0% - 110.0% | 98.0% - 102.0% |
| Limit of Detection (LOD) | ~0.01% | ~0.05% | ~0.1% |
| Limit of Quantitation (LOQ) | ~0.03% | ~0.15% | ~0.3% |
| Linearity (R²) | ≥ 0.999 | ≥ 0.998 | ≥ 0.999 |
| Accuracy (% Recovery) | 98.0% - 102.0% | 95.0% - 105.0% | 99.0% - 101.0% |
| Precision (%RSD) | ≤ 2.0% | ≤ 5.0% | ≤ 1.0% |
| Specificity for Impurities | High for volatile impurities. | Moderate, depends on impurity polarity. | High, structure-specific. |
| Throughput | High | Medium | Low to Medium |
| Need for Reference Standard | Yes | Yes | No (uses a certified internal standard) |
Experimental Protocols
Detailed methodologies for each of the compared analytical techniques are provided below. These protocols are intended as a starting point and may require optimization for specific laboratory conditions and instrumentation.
Gas Chromatography with Flame Ionization Detection (GC-FID)
GC-FID is a robust and widely used technique for the purity assessment of volatile and semi-volatile compounds like this compound.
Methodology:
-
Sample Preparation: Accurately weigh about 100 mg of the this compound sample and dissolve it in a suitable solvent (e.g., dichloromethane or ethyl acetate) to a final concentration of 10 mg/mL.
-
Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID) and a capillary column is used.
-
Column: DB-5 (5% phenyl-methylpolysiloxane), 30 m x 0.25 mm I.D., 0.25 µm film thickness, or equivalent.
-
Injector Temperature: 250 °C
-
Detector Temperature: 280 °C
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injection Volume: 1 µL (split ratio 50:1).
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 250 °C.
-
Hold: 5 minutes at 250 °C.
-
-
-
Data Analysis: The purity is determined by area normalization. The peak area of this compound is divided by the total area of all peaks in the chromatogram and expressed as a percentage. Impurities are identified by their retention times relative to the main peak.
High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RI)
Due to the lack of a significant UV chromophore in this compound, a universal detector such as a Refractive Index (RI) detector is employed for HPLC analysis.[1][2][3]
Methodology:
-
Sample Preparation: Accurately weigh about 50 mg of the this compound sample and dissolve it in the mobile phase to a final concentration of 5 mg/mL.
-
Instrumentation: An HPLC system equipped with a refractive index detector.[1][2][3]
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 70:30 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detector Temperature: 35 °C (to ensure a stable baseline).
-
Injection Volume: 20 µL.
-
-
Data Analysis: Purity is determined by comparing the peak area of the analyte in the sample to that of a reference standard of known purity.
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR is a primary analytical method that allows for the direct quantification of a substance without the need for a specific reference standard of the analyte itself.[4][5][6] It relies on a certified internal standard.
Methodology:
-
Internal Standard Selection: Choose an internal standard with high purity, stability, and signals that do not overlap with the analyte's signals.[4][5][6] For this compound in CDCl₃, a suitable internal standard would be maleic acid or 1,4-dinitrobenzene.
-
Sample Preparation:
-
Accurately weigh about 20 mg of the this compound sample into an NMR tube.
-
Accurately weigh about 10 mg of the certified internal standard and add it to the same NMR tube.
-
Add approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) to the NMR tube.
-
Ensure complete dissolution by gentle vortexing.
-
-
Instrumentation and Data Acquisition:
-
Spectrometer: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Pulse Program: A standard 90° pulse sequence.
-
Relaxation Delay (d1): A long relaxation delay (e.g., 5 times the longest T1 relaxation time of the signals of interest, typically 30-60 seconds) is crucial for accurate quantification.
-
Number of Scans: Sufficient scans (e.g., 8-16) should be acquired to achieve a good signal-to-noise ratio.
-
-
Data Processing and Analysis:
-
Apply appropriate phasing and baseline correction to the spectrum.
-
Integrate a well-resolved, characteristic signal of this compound and a signal of the internal standard.
-
The purity of the sample is calculated using the following formula:
Purity (%) = (I_sample / I_std) * (N_std / N_sample) * (M_sample / M_std) * (W_std / W_sample) * P_std
Where:
-
I = Integral value of the signal
-
N = Number of protons giving rise to the signal
-
M = Molar mass
-
W = Weight
-
P = Purity of the internal standard
-
Mandatory Visualization
The following diagrams illustrate the experimental workflows and logical relationships described in this guide.
Caption: General experimental workflow for the purity assessment of this compound.
Caption: Decision tree for selecting an appropriate analytical technique.
Conclusion
The purity assessment of this compound can be effectively performed using GC-FID, HPLC-RI, and qNMR.
-
GC-FID is a highly sensitive and robust method, particularly well-suited for identifying and quantifying volatile impurities. It is often the method of choice for routine quality control due to its high throughput and reliability.
-
HPLC-RI provides an alternative separation technique based on polarity and is useful when dealing with non-volatile impurities. However, it generally offers lower sensitivity compared to GC-FID and is not compatible with gradient elution.
-
qNMR stands out as a primary method for providing a highly accurate and precise purity value without the need for a specific reference standard of this compound. It is an excellent tool for the certification of reference materials and for obtaining orthogonal data to support other chromatographic techniques.
The selection of the most appropriate technique will depend on the specific requirements of the analysis, including the expected impurity profile, the desired level of accuracy and precision, and the intended use of the material. For comprehensive characterization, a combination of these techniques is often employed to provide a complete purity profile of this compound.
References
Safety Operating Guide
Proper Disposal of Bis(4-chlorobutyl) ether: A Guide for Laboratory Professionals
An essential guide for researchers, scientists, and drug development professionals on the safe and compliant disposal of Bis(4-chlorobutyl) ether. This document provides immediate safety protocols, logistical planning for disposal, and step-by-step procedures to ensure the safe handling and disposal of this chemical in a laboratory setting.
This compound is a chemical compound that requires careful handling and disposal due to its potential hazards. According to safety data sheets, it is harmful if swallowed and causes skin and serious eye irritation.[1][2] Adherence to proper disposal procedures is crucial to protect personnel and the environment.
Key Chemical and Hazard Information
A summary of important data for this compound is presented in the table below. This information is critical for a comprehensive understanding of its properties and for making informed safety decisions.
| Property | Value | Reference |
| CAS Number | 6334-96-9 | [1][2] |
| Molecular Formula | C8H16Cl2O | [2] |
| Molecular Weight | 199.12 g/mol | [2] |
| Appearance | Colorless to light yellow clear liquid | [1] |
| Boiling Point | 129 - 131 °C / 264.2 - 267.8 °F | [1] |
| GHS Hazard Statements | H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritation | [2] |
| GHS Precautionary Statements | P280: Wear protective gloves/protective clothing/eye protection/face protection.P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.P302+P352: IF ON SKIN: Wash with plenty of soap and water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.P501: Dispose of contents/container to an approved waste disposal plant. | [2] |
Experimental Protocol: Step-by-Step Disposal Procedure
The following protocol outlines the necessary steps for the safe disposal of this compound from a laboratory setting. This procedure should be performed in accordance with all local, state, and federal regulations.
1. Personal Protective Equipment (PPE) and Safety Precautions:
- Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[1][2]
- Conduct all handling and preparation for disposal in a well-ventilated area, preferably within a chemical fume hood.[3]
- Ensure that an eyewash station and safety shower are readily accessible.
2. Waste Collection and Segregation:
- Collect waste this compound in a designated, properly labeled, and leak-proof container. The container should be compatible with the chemical.
- Do not mix this compound with other waste streams unless explicitly permitted by your institution's hazardous waste management program. Incompatible materials include strong oxidizing agents.[1]
- Keep the waste container securely closed when not in use.
3. Labeling and Documentation:
- Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".
- Include the approximate quantity of the waste.
- Maintain a log of the waste generated.
4. Storage of Chemical Waste:
- Store the waste container in a designated, secure, and well-ventilated hazardous waste accumulation area.
- Store away from incompatible materials.[1]
- While some ethers can form explosive peroxides over time, the safety data sheets for this compound do not specifically highlight this as a primary hazard.[4][5][6] However, it is good practice to dispose of chemical waste in a timely manner.
5. Arranging for Disposal:
- Contact your institution's Environmental Health and Safety (EHS) office or the designated hazardous waste management provider to schedule a pickup.
- Provide all necessary documentation as required by the EHS office.
- Disposal must be carried out by a licensed and approved waste disposal facility.[1]
6. Decontamination of Empty Containers:
- Empty containers that held this compound must be managed as hazardous waste unless properly decontaminated.
- Triple-rinse the empty container with a suitable solvent. The first rinseate must be collected and disposed of as hazardous waste.[7]
- After thorough rinsing, deface or remove the original label before disposing of the container according to your institution's guidelines for non-hazardous waste.[7]
Disposal Workflow
The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
Disclaimer: This information is intended as a guide and does not supersede local, state, or federal regulations. Always consult your institution's specific safety and waste disposal protocols.
References
- 1. fishersci.com [fishersci.com]
- 2. angenechemical.com [angenechemical.com]
- 3. ehs.wisc.edu [ehs.wisc.edu]
- 4. vumc.org [vumc.org]
- 5. Hazardous Waste Disposal [cool.culturalheritage.org]
- 6. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 7. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
Personal protective equipment for handling Bis(4-chlorobutyl) ether
This guide provides immediate, essential safety and logistical information for the handling and disposal of Bis(4-chlorobutyl) ether in a laboratory setting. It is intended for researchers, scientists, and drug development professionals to ensure safe operational procedures.
Hazard Identification and Classification
This compound is classified as a hazardous chemical.[1] It is crucial to understand its primary hazards to implement appropriate safety measures.
GHS Hazard Statements:
-
May cause respiratory irritation (H335)[5]
Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is provided in the table below.
| Property | Value |
| Appearance | Colorless liquid[1][3] |
| Odor | No information available[1][3] |
| Molecular Formula | C8H16Cl2O[2][3] |
| Molecular Weight | 199.12 g/mol [3] |
| Boiling Point | 129 - 131 °C / 264.2 - 267.8 °F[1] |
| Flash Point | 113 °C / 235.4 °F (closed cup) |
Personal Protective Equipment (PPE)
The following table outlines the mandatory personal protective equipment to be used when handling this compound to minimize exposure and ensure personal safety.
| Body Part | Protection | Standard/Specification |
| Eyes/Face | Tightly fitting safety goggles with side-shields or a face shield. | Conforming to EN166 (EU) or NIOSH (US) approved.[5] |
| Skin | Chemical-impermeable gloves (e.g., nitrile rubber) and protective clothing to prevent skin contact. | Gloves must be inspected prior to use and satisfy the specifications of EU Directive 89/686/EEC and the standard EN 374.[2][5] |
| Respiratory | Use only in a well-ventilated area. If vapors or mists are generated, a respirator with a suitable filter (e.g., type ABEK (EN14387) respirator filter) is recommended. | Follow OSHA's respirator regulations found in 29 CFR 1910.134 or European Standard EN 149. |
Operational Plan: Step-by-Step Handling Procedure
Adherence to a strict operational protocol is essential for the safe handling of this compound.
4.1. Preparation and Engineering Controls:
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[5]
-
Emergency Equipment: Ensure that an emergency eyewash station and safety shower are readily accessible and in close proximity to the workstation.[1]
-
PPE Inspection: Before starting any work, inspect all PPE for integrity. Do not use damaged gloves or other compromised protective gear.[2]
4.2. Handling Procedure:
-
Don PPE: Put on all required personal protective equipment as detailed in the PPE table above.
-
Dispensing: Carefully dispense the required amount of the chemical, avoiding splashes and the generation of aerosols.
-
Avoid Contact: Do not allow the chemical to come into contact with eyes, skin, or clothing.[1][3]
-
No Consumption: Do not eat, drink, or smoke in the area where the chemical is being handled.[2][5]
-
Post-Handling: After handling, wash hands and any exposed skin thoroughly with soap and water.[1][2]
Emergency Procedures
In the event of an exposure or spill, immediate action is critical.
| Exposure Route | First Aid Measures |
| Eye Contact | Immediately rinse cautiously with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[1][3][5] |
| Skin Contact | Immediately wash off with plenty of soap and water for at least 15 minutes. Remove contaminated clothing and wash it before reuse. If skin irritation persists, seek medical attention.[1][2][3][5] |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention if symptoms occur.[1][3][5] |
| Ingestion | Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a POISON CENTER or doctor/physician immediately.[1][5] |
| Spill | Evacuate personnel to a safe area. Ensure adequate ventilation. Soak up with inert absorbent material (e.g., sand, silica gel, acid binder, universal binder, sawdust). Keep in suitable, closed containers for disposal.[3][6] |
Disposal Plan
This compound and its containers must be disposed of as hazardous waste.
-
Waste Collection: Collect waste material in a designated, properly labeled, and sealed container.
-
Container Disposal: Dispose of the contents and the container to an approved waste disposal plant in accordance with local, state, and federal regulations.[1][3] Do not empty into drains.[3][5]
-
Contaminated Materials: Any materials used for cleaning up spills (e.g., absorbent pads) should also be treated as hazardous waste and disposed of accordingly.
Storage
Proper storage is crucial to maintain the chemical's stability and prevent accidental release.
-
Store away from incompatible materials.[5]
Caption: Hierarchy of controls for safe chemical handling.
References
- 1. fishersci.com [fishersci.com]
- 2. angenechemical.com [angenechemical.com]
- 3. assets.thermofisher.cn [assets.thermofisher.cn]
- 4. This compound | 6334-96-9 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 5. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 6334-96-9 Name: this compound [xixisys.com]
- 6. This compound - Safety Data Sheet [chemicalbook.com]
Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
